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  • Product: 6-Fluoroquinoline-8-carbaldehyde
  • CAS: 22934-42-5

Core Science & Biosynthesis

Foundational

"6-Fluoroquinoline-8-carbaldehyde" synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Fluoroquinoline-8-carbaldehyde: A Key Intermediate in Medicinal Chemistry Abstract 6-Fluoroquinoline-8-carbaldehyde is a crucial heterocyclic building block in the develo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Fluoroquinoline-8-carbaldehyde: A Key Intermediate in Medicinal Chemistry

Abstract

6-Fluoroquinoline-8-carbaldehyde is a crucial heterocyclic building block in the development of novel therapeutic agents. The presence of the fluoroquinolone core is a well-established pharmacophore in numerous antibacterial drugs, and the 8-carbaldehyde functional group offers a versatile handle for further molecular elaboration.[1][2] This guide provides a comprehensive overview of a viable synthetic pathway to 6-Fluoroquinoline-8-carbaldehyde, detailing the strategic considerations behind each step, and presenting a robust experimental protocol for its preparation. The synthesis leverages established named reactions and functional group transformations, providing a logical and reproducible route for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinoline ring system is a prominent feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and antiviral properties.[3] The introduction of a fluorine atom, particularly at the C-6 position, has been a pivotal strategy in medicinal chemistry, significantly enhancing the potency and pharmacokinetic profile of many drugs. This is exemplified by the highly successful class of fluoroquinolone antibiotics.[2] The aldehyde functionality at the C-8 position serves as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures through reactions such as Schiff base formation, Wittig reactions, and various C-C bond-forming cross-coupling reactions.[4][5][6] Consequently, 6-Fluoroquinoline-8-carbaldehyde represents a high-value scaffold for the synthesis of novel drug candidates.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of 6-Fluoroquinoline-8-carbaldehyde suggests a convergent approach. The primary disconnection is at the aldehyde group, which can be installed on a pre-formed 6-fluoroquinoline core. This simplifies the synthesis to two key stages: the construction of the 6-fluoroquinoline nucleus followed by regioselective formylation at the C-8 position.

A well-established method for the synthesis of quinolines is the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[7] Starting with 4-fluoroaniline, this reaction provides a direct route to 6-fluoroquinoline.

For the introduction of the aldehyde group, several formylation methods are available for aromatic systems.[8] The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a powerful and widely used method for the formylation of electron-rich heterocycles and is a suitable candidate for the formylation of 6-fluoroquinoline.[9]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow 4-Fluoroaniline 4-Fluoroaniline Skraup_Reaction Skraup Reaction 4-Fluoroaniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Oxidizing_Agent Oxidizing Agent (e.g., H2SO4, Nitrobenzene) Oxidizing_Agent->Skraup_Reaction 6-Fluoroquinoline 6-Fluoroquinoline Skraup_Reaction->6-Fluoroquinoline 6-Fluoroquinoline_input 6-Fluoroquinoline Vilsmeier_Haack_Reaction Vilsmeier-Haack Formylation 6-Fluoroquinoline_input->Vilsmeier_Haack_Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Vilsmeier_Haack_Reaction 6-Fluoroquinoline-8-carbaldehyde 6-Fluoroquinoline-8-carbaldehyde Vilsmeier_Haack_Reaction->6-Fluoroquinoline-8-carbaldehyde

Figure 1: Proposed synthetic workflow for 6-Fluoroquinoline-8-carbaldehyde.

Detailed Synthesis Pathway

Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction

The initial step involves the synthesis of the 6-fluoroquinoline core. The Skraup reaction is a classic and effective method for this transformation.[7]

Reaction Scheme:

Causality of Experimental Choices:

  • Starting Material: 4-Fluoroaniline is selected as the starting material to introduce the fluorine atom at the desired C-6 position of the quinoline ring.

  • Reagents: Glycerol serves as the source of the three-carbon acrolein unit required for the formation of the pyridine ring. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is necessary to facilitate the cyclization and aromatization steps.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the dehydration of glycerol to acrolein and to promote the subsequent cyclization and oxidation steps.

Step 2: Formylation of 6-Fluoroquinoline via Vilsmeier-Haack Reaction

With the 6-fluoroquinoline core in hand, the next step is the introduction of the carbaldehyde group at the C-8 position. The Vilsmeier-Haack reaction is a suitable method for this formylation.[9]

Reaction Scheme:

Causality of Experimental Choices:

  • Reagents: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a mild electrophile that is effective for the formylation of moderately activated aromatic rings.

  • Regioselectivity: The formylation of quinolines can occur at various positions. However, the electronic properties of the 6-fluoroquinoline ring and steric factors are expected to direct the formylation to the C-8 position.

  • Reaction Conditions: The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the electrophilic substitution reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroquinoline
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to anhydrous glycerol while cooling in an ice bath.

  • Addition of Reactants: To this mixture, slowly add 4-fluoroaniline. Then, add the oxidizing agent (e.g., nitrobenzene) portion-wise.

  • Heating: Heat the reaction mixture to 130-140 °C for 4-5 hours. The reaction is exothermic and should be controlled carefully.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 6-Fluoroquinoline-8-carbaldehyde
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl3) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Addition of Substrate: Add a solution of 6-fluoroquinoline in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-16 hours.

  • Quenching and Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
6-FluoroquinolineC9H6FN147.1513-15Colorless to pale yellow liquid
6-Fluoroquinoline-8-carbaldehydeC10H6FNO175.16113-120Solid

Conclusion

The synthesis of 6-Fluoroquinoline-8-carbaldehyde can be efficiently achieved through a two-step sequence involving a Skraup reaction to construct the 6-fluoroquinoline core, followed by a Vilsmeier-Haack formylation to introduce the C-8 carbaldehyde. This pathway utilizes well-established and scalable reactions, providing a reliable route for the production of this valuable intermediate. The versatility of the aldehyde functional group opens up numerous possibilities for the development of novel quinoline-based compounds with potential applications in drug discovery and materials science.

References

  • Thakur, D. G., Rathod, N. B., Patel, S. D., Patel, D. M., Patel, R. N., Sonawane, M. A., & Ghosh, S. C. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058–1063. [Link]

  • Siodłak, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5036. [Link]

  • Kunce, D., et al. (2001). Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. Polish Journal of Chemistry, 75(7), 941-948. [Link]

  • ResearchGate. (n.d.). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative... [Link]

  • Bhat, S. Y., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

  • PrepChem. (n.d.). Synthesis of 6-fluoroquinoline. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442. [Link]

  • de Souza, M. V. N., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Quinolones, 1-24. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 6, 8, and 9. [Link]

  • Choudhary, D., & Khokra, S. L. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1833-1836. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Journal of Medicinal Chemistry. (2005). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. [Link]

  • MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 16(1), 1-19. [Link]

  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]

Sources

Exploratory

A Technical Guide to 6-Fluoroquinoline-8-carbaldehyde: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive scientific overview of 6-Fluoroquinoline-8-carbaldehyde, a valuable heterocyclic building block for research and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of 6-Fluoroquinoline-8-carbaldehyde, a valuable heterocyclic building block for research and development in medicinal chemistry and materials science. While published experimental data for this specific isomer is limited, this document leverages established principles of organic chemistry and data from closely related analogues to present its core chemical properties, a robust proposed synthesis protocol, predicted spectral characteristics, and potential applications. The guide is intended for researchers, chemists, and drug development professionals seeking to utilize this and similar fluoroquinoline scaffolds in their work.

Introduction: The Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom onto this scaffold often enhances metabolic stability, binding affinity, and bioavailability. The fluoroquinolone class of antibiotics, which includes widely used drugs like ciprofloxacin and levofloxacin, stands as a testament to the power of this chemical modification.[1][2][3] 6-Fluoroquinoline-8-carbaldehyde represents a key functionalized intermediate, combining the advantageous properties of the fluoroquinoline core with the versatile reactivity of an aldehyde group, making it a molecule of significant interest for the synthesis of novel chemical entities.

Physicochemical and Structural Properties

While a dedicated experimental profile for 6-Fluoroquinoline-8-carbaldehyde is not extensively documented, its fundamental properties can be reliably predicted. The structure consists of a quinoline ring fluorinated at the C-6 position and functionalized with a formyl (aldehyde) group at the C-8 position.

Molecular Structure

The chemical structure of 6-Fluoroquinoline-8-carbaldehyde is depicted below.

Caption: Chemical structure of 6-Fluoroquinoline-8-carbaldehyde.

Physicochemical Properties

The key chemical identifiers and predicted properties are summarized in the table below. Properties such as melting point are estimated based on isomers like 6-Fluoroquinoline-2-carbaldehyde, which has a documented melting point of 113-120 °C.[4][5]

PropertyValueSource
Molecular Formula C₁₀H₆FNOCalculated
Molecular Weight 175.16 g/mol Calculated
CAS Number Not assigned-
Appearance White to yellow solidPredicted
Melting Point ~110-125 °CEstimated from isomer data[4][5]
Solubility Soluble in DMSO, DMF, chlorinated solventsPredicted
Boiling Point >300 °CPredicted

Proposed Synthesis Protocol

The synthesis of 6-Fluoroquinoline-8-carbaldehyde can be logically approached via a multi-step sequence starting from a commercially available aniline. The classic Skraup synthesis provides a reliable method for constructing the core quinoline ring system.[6][7][8] Subsequent functional group interconversion can then be used to install the C-8 aldehyde.

Proposed Synthetic Workflow

Sources

Foundational

"6-Fluoroquinoline-8-carbaldehyde" CAS number 22934-42-5 characterization

An In-depth Technical Guide to 6-Fluoroquinoline-8-carbaldehyde (CAS: 22934-42-5) for Advanced Research and Development Introduction: The Strategic Importance of the 6-Fluoroquinoline Scaffold The quinoline nucleus is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoroquinoline-8-carbaldehyde (CAS: 22934-42-5) for Advanced Research and Development

Introduction: The Strategic Importance of the 6-Fluoroquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom, particularly at the C-6 position, has been a transformative strategy in drug discovery, most notably leading to the development of the potent fluoroquinolone class of antibiotics.[1][2] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, and the 6-fluoro substituent is critical for enhancing this activity.[3][4]

6-Fluoroquinoline-8-carbaldehyde (CAS No. 22934-42-5) is a key heterocyclic building block that capitalizes on this structural motif.[5] Its strategic value lies in the combination of the bio-active 6-fluoroquinoline core with a versatile aldehyde functional group at the C-8 position. This aldehyde serves as a synthetic handle, enabling a wide array of chemical transformations for the development of novel small molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications for researchers in drug discovery and materials science.

Physicochemical and Structural Data

A summary of the fundamental properties of 6-Fluoroquinoline-8-carbaldehyde is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 22934-42-5[5][6]
Molecular Formula C₁₀H₆FNO[5]
Molecular Weight 175.16 g/mol [5]
Appearance Predicted to be a solid at room temperatureN/A
Purity Typically available at ≥95-98%[5][6]

Proposed Synthesis Pathway

While multiple routes to quinoline-8-carbaldehydes exist, a common and effective strategy involves the selective oxidation of the corresponding 8-methylquinoline. This approach avoids harsh conditions often associated with direct formylation methods like the Vilsmeier-Haack reaction, which can have regioselectivity issues.[7] A plausible and scalable synthesis is the oxidation of 6-fluoro-8-methylquinoline using selenium dioxide (SeO₂).

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product start 6-Fluoro-8-methylquinoline reaction Oxidation start->reaction Substrate product 6-Fluoroquinoline-8-carbaldehyde (CAS: 22934-42-5) reaction->product Yields reagents 1. Selenium Dioxide (SeO₂) 2. 1,4-Dioxane (Solvent) 3. Heat (e.g., 100 °C) reagents->reaction Conditions

Caption: Proposed synthesis of 6-Fluoroquinoline-8-carbaldehyde via oxidation.

Experimental Protocol: Oxidation of 6-Fluoro-8-methylquinoline

This protocol is based on established procedures for the oxidation of methylquinolines to their corresponding aldehydes.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-fluoro-8-methylquinoline (1.0 eq).

  • Reagent Addition: Add selenium dioxide (SeO₂, 2.0 eq) to the flask.

  • Solvent: Add anhydrous 1,4-dioxane as the solvent (sufficient to ensure stirring).

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct.

  • Extraction: Dilute the filtrate with a 5% aqueous sodium bicarbonate (NaHCO₃) solution and extract with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Comprehensive Spectroscopic Characterization (Predicted)

No publicly available experimental spectra for this specific isomer were identified. Therefore, the following characterization data is predicted based on the known spectroscopic behavior of fluoroquinolones and related substituted quinoline aldehydes.[9][10][11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the five aromatic protons on the quinoline ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-C=O10.5 - 11.0Singlet (s)N/AHighly deshielded aldehyde proton.
H29.0 - 9.2Doublet of doublets (dd)J ≈ 4.5, 1.5Ortho to ring nitrogen, deshielded.
H37.5 - 7.7Doublet of doublets (dd)J ≈ 8.5, 4.5Coupled to H2 and H4.
H48.2 - 8.4Doublet of doublets (dd)J ≈ 8.5, 1.5Deshielded due to proximity to ring nitrogen.
H57.9 - 8.1Doublet of doublets (dd)J ≈ 9.0, 2.5Ortho to the electron-withdrawing fluorine atom.
H77.6 - 7.8Doublet of doublets (dd)J ≈ 9.0, 2.5Ortho to the aldehyde group and meta to fluorine.

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). Predictions are based on additive substituent effects on the quinoline scaffold.[13][14]

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by the downfield aldehyde carbon and nine distinct aromatic carbon signals.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O190 - 195Characteristic aldehyde carbonyl carbon.
C2151 - 154Carbon adjacent to nitrogen.
C3122 - 125
C4136 - 139
C4a128 - 131Bridgehead carbon.
C5115 - 118 (d)Coupled to fluorine (²JCF).
C6160 - 164 (d)Directly bonded to fluorine (¹JCF), highly deshielded.
C7125 - 128 (d)Coupled to fluorine (⁴JCF).
C8132 - 135Carbon bearing the aldehyde group.
C8a148 - 151Bridgehead carbon adjacent to nitrogen.

Note: (d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeSignificance
3100 - 3000C-H stretchAromatic C-H bonds.[15]
~2820 and ~2720C-H stretchFermi double resonance of the aldehyde C-H.[15]
1700 - 1715C=O stretchStrong, sharp band characteristic of an aromatic aldehyde.[15]
1610 - 1450C=C / C=N stretchAromatic ring skeletal vibrations.[10]
1250 - 1200C-F stretchStrong absorption indicating the C-F bond.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation patterns.

m/z ValueInterpretationRationale
175.16[M+H]⁺ or M⁺˙Molecular ion peak corresponding to C₁₀H₆FNO.
146[M-CHO]⁺Loss of the formyl radical (•CHO).
147[M-CO]⁺˙Loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for aldehydes.[11]

Chemical Reactivity and Synthetic Applications

The aldehyde at the C-8 position is a versatile functional group that unlocks a variety of synthetic pathways, making this compound a valuable intermediate.

Reactivity_Diagram cluster_reactions Key Transformations cluster_products Resulting Scaffolds center_node 6-Fluoroquinoline-8-carbaldehyde oxidation Oxidation (e.g., KMnO₄, Jones) center_node->oxidation reduction Reduction (e.g., NaBH₄) center_node->reduction schiff_base Condensation (R-NH₂) center_node->schiff_base wittig Wittig Reaction (Ph₃P=CHR) center_node->wittig amidation Direct Amidation (Pd catalyst, R-NH₂) center_node->amidation acid Quinoline-8-carboxylic Acid oxidation->acid alcohol Quinolin-8-ylmethanol reduction->alcohol imine Schiff Bases (Imines) schiff_base->imine alkene 8-Vinylquinolines wittig->alkene amide Quinoline-8-carboxamides amidation->amide

Caption: Synthetic utility of 6-Fluoroquinoline-8-carbaldehyde.

  • Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases). These derivatives are important ligands for metal complexes and can be further reduced to secondary amines or used to synthesize heterocyclic systems like thiazolidinones.[16][17]

  • Oxidative Amidation: Palladium-catalyzed protocols allow for the direct conversion of the aldehyde to a primary or secondary amide by reacting it with an amine, offering an atom-economical route to quinoline-8-carboxamides.[18][19] These amides are prevalent in pharmaceuticals.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding 6-fluoroquinoline-8-carboxylic acid, a key structural motif in many bioactive molecules. Conversely, it can be reduced to the 6-fluoroquinolin-8-ylmethanol, providing access to another class of derivatives.

  • Carbon-Carbon Bond Formation: The aldehyde is a substrate for various C-C bond-forming reactions, including the Wittig reaction to form alkenes and aldol condensations.

Relevance in Drug Discovery and Materials Science

The strategic placement of functional groups in 6-Fluoroquinoline-8-carbaldehyde makes it a high-value scaffold for generating libraries of novel compounds.

Applications_Diagram cluster_core Core Scaffold cluster_derivatives Derivatization at C-8 cluster_targets Potential Applications & Targets core 6-Fluoroquinoline-8-carbaldehyde derivatives Schiff Bases Carboxamides Substituted Methanols Thiazolidinones core->derivatives Synthetic Transformation targets Antibacterials (DNA Gyrase / Topo IV) Anticancer Agents Corrosion Inhibitors Fluorescent Probes derivatives->targets Leads to

Caption: From core scaffold to potential applications.

  • Antimicrobial Agents: As a fluoroquinolone analogue, derivatives are prime candidates for novel antibacterial drugs. The C-8 position can be modified to tune the compound's spectrum of activity, cell permeability, and resistance profile.

  • Anticancer Agents: The quinoline scaffold is found in several anticancer drugs. Derivatization of the C-8 position can lead to compounds that intercalate with DNA or inhibit key kinases, showing potential antiproliferative effects.[3]

  • Corrosion Inhibitors: Quinoline derivatives are effective corrosion inhibitors for metals in acidic environments. The nitrogen and oxygen atoms in derivatives of this scaffold can adsorb onto metal surfaces, forming a protective layer.[20]

  • Fluorescent Sensors: The rigid, planar quinoline ring system often imparts fluorescent properties. Schiff bases derived from this aldehyde can act as chemosensors, exhibiting changes in their fluorescence upon binding to specific metal ions.[17][20]

Conclusion

6-Fluoroquinoline-8-carbaldehyde is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical research. It combines the proven bioactivity of the 6-fluoroquinoline core with the synthetic flexibility of an 8-aldehyde group. Its utility spans the creation of new therapeutic agents, the development of advanced materials, and the design of sensitive chemical probes. This guide provides the foundational knowledge required for researchers to effectively harness the potential of this versatile molecule in their scientific endeavors.

References

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  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(11), 2533–2541. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Zhang, H., et al. (2015). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. Analytical Methods, 7(18), 7561-7568. [Link]

  • Bakhtin, M. A., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1634. [Link]

  • Reddy, D., et al. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Ciprofloxacin. Wikipedia. [Link]

Sources

Exploratory

Physical properties of "6-Fluoroquinoline-8-carbaldehyde" (melting point, boiling point)

Abstract: This technical guide addresses the physical properties, specifically the melting and boiling points, of the heterocyclic compound 6-Fluoroquinoline-8-carbaldehyde. A comprehensive review of publicly available s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the physical properties, specifically the melting and boiling points, of the heterocyclic compound 6-Fluoroquinoline-8-carbaldehyde. A comprehensive review of publicly available scientific literature and chemical supplier databases reveals a notable absence of experimentally determined data for this specific isomer. This guide, therefore, provides a detailed analysis of available data for the closely related isomer, 6-Fluoroquinoline-2-carbaldehyde, to offer a comparative context. Furthermore, a robust, field-proven protocol for the experimental determination of the melting point for a novel compound such as 6-Fluoroquinoline-8-carbaldehyde is presented, complete with justifications for procedural steps and necessary safety precautions. This document is intended for researchers, chemists, and drug development professionals who may be synthesizing or characterizing this and similar quinoline derivatives.

Introduction and Statement on Data Availability

6-Fluoroquinoline-8-carbaldehyde is a fluorinated heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks for functional materials. The introduction of a fluorine atom and a carbaldehyde group onto the quinoline scaffold can significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions, thereby dictating its physical properties and potential applications.

Despite a thorough search of scientific databases and commercial supplier catalogs, no experimentally determined melting point or boiling point for 6-Fluoroquinoline-8-carbaldehyde has been found in the public domain as of the date of this publication. This absence of data is not uncommon for novel or specialized research compounds that have not been synthesized or characterized on a large scale.

In such cases, researchers must rely on data from closely related isomers or undertake experimental determination. This guide will proceed by first presenting the available data for a positional isomer, 6-Fluoroquinoline-2-carbaldehyde, to provide a relevant, albeit indirect, reference point.

Physicochemical Data of a Positional Isomer: 6-Fluoroquinoline-2-carbaldehyde

To provide a scientifically grounded estimation, we present the physical properties of the commercially available isomer, 6-Fluoroquinoline-2-carbaldehyde (CAS No. 260430-93-1). The primary structural difference lies in the position of the aldehyde group (at C2 versus C8). This change in substitution pattern is expected to alter the crystal packing and intermolecular forces, leading to different melting and boiling points.

PropertyValueSource(s)
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
Physical Form Solid (Light yellow to brown)[1]
Melting Point 113-120 °C[2]
Boiling Point 318.0 ± 22.0 °C (Predicted)[1]
Storage Temperature 2-8 °C

Expert Insight: The melting point is presented as a range (113-120 °C), which is common for commercially supplied research chemicals and reflects the purity level (typically >96%). A truly pure compound would exhibit a much sharper melting range of 0.5-1.0 °C.[3] The predicted boiling point of ~318 °C suggests that the compound has low volatility and may be prone to decomposition at elevated temperatures, making experimental determination via distillation challenging.

The difference in the position of the electron-withdrawing aldehyde group between the C2 and C8 positions will influence the molecule's dipole moment and its ability to form intermolecular interactions, such as dipole-dipole forces and π-π stacking. For instance, the melting point of 6-Chloro-8-fluoroquinoline is reported as 79-81 °C.[4] While this compound has a chloro- group instead of a carbaldehyde, it illustrates how substituent changes at the 8-position influence physical properties. Therefore, the melting point of 6-Fluoroquinoline-8-carbaldehyde cannot be assumed to be identical to its 2-carbaldehyde isomer and requires experimental verification.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard and reliable method for determining the melting point of a novel crystalline solid like 6-Fluoroquinoline-8-carbaldehyde using a modern digital melting point apparatus. This procedure is designed to ensure accuracy and reproducibility.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range.[3] This protocol employs a heated metal block apparatus with controlled temperature ramping and visual inspection.

Materials and Equipment
  • Crystalline sample of 6-Fluoroquinoline-8-carbaldehyde (dried)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Thin-walled capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • Mortar and pestle (if sample is not a fine powder)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum to remove any residual solvent, which can depress the melting point.

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[3]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Alternatively, drop the tube down a longer glass tube onto the benchtop to compact the sample.

    • The goal is to have a tightly packed column of solid approximately 1-2 mm in height.[3] An improperly packed or overly large sample will heat unevenly, leading to an inaccurate, broad melting range.

  • Determination of Approximate Melting Point (Rapid Scan):

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute).

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting range.

  • Accurate Melting Point Determination (Slow Scan):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid scan.

    • Prepare a new capillary tube with a fresh sample. Using a previously melted sample will yield an inaccurate result.

    • Place the new tube in the apparatus.

    • Heat rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

    • Carefully observe the sample and record two temperatures:

      • T₁: The temperature at which the first drop of liquid appears.

      • T₂: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Repeat for Verification:

    • Conduct at least two more slow-scan determinations with fresh samples to ensure the result is reproducible. Consistent values confirm the accuracy of the measurement.

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary (1-2mm) Crush->Load RapidScan Rapid Scan (~15°C/min) Determine Approx. MP Load->RapidScan Cool Cool Apparatus RapidScan->Cool SlowScan Slow Scan (1-2°C/min) Record T1 and T2 Cool->SlowScan Report Report MP Range (T1 - T2) SlowScan->Report Repeat Repeat Slow Scan with New Sample (2x) Report->Repeat Consistent Check for Consistency Repeat->Consistent Consistent->Repeat No Final Final Verified MP Consistent->Final Yes

Caption: Workflow for accurate melting point determination.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 6-Fluoroquinoline-8-carbaldehyde is unavailable, data from the isomeric 6-Fluoroquinoline-2-carboxaldehyde provides essential guidance.

  • Hazard Classifications: Assumed to be an irritant. The 2-carbaldehyde isomer is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Wash hands thoroughly after handling.

The following diagram outlines the core safety logic when handling novel chemical compounds.

SafetyProtocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Engineering & Handling Controls cluster_response Emergency Response ppe_nodes Safety Goggles Lab Coat Nitrile Gloves handling_nodes Fume Hood Well-Ventilated Area Avoid Inhalation/Contact response_nodes Eye Contact: Rinse 15 min Skin Contact: Wash with Soap/Water Ingestion/Inhalation: Seek Medical Aid handling_nodes:a->response_nodes If Exposure Occurs start Handling Novel Compound

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of Substituted Quinoline Aldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a privileged heterocyclic motif, is central to the development of a multitude of therapeutic agents and functional material...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif, is central to the development of a multitude of therapeutic agents and functional materials. This technical guide provides a comprehensive exploration of a specific, highly versatile subclass: substituted quinoline aldehydes. We delve into the historical context of their discovery, tracing the evolution of synthetic methodologies from classical named reactions to modern catalytic approaches. This guide is designed to provide researchers and drug development professionals with a deep understanding of the key synthetic transformations that grant access to this important class of molecules. Detailed experimental protocols for seminal reactions, a comparative analysis of synthetic strategies, and an overview of their applications in medicinal chemistry are presented to equip the reader with both foundational knowledge and practical insights for future research and development endeavors.

Introduction: The Enduring Significance of the Quinoline Nucleus

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] This discovery marked the beginning of a rich history of chemical exploration that has established the quinoline core as a cornerstone of modern medicinal chemistry.[3][4] The inherent structural features of quinoline, including its aromaticity, nitrogen atom capable of hydrogen bonding, and multiple sites for substitution, have made it a versatile scaffold for the design of a vast array of biologically active molecules.[5][6] From the naturally occurring antimalarial alkaloid quinine to synthetic antibacterial agents like the fluoroquinolones, quinoline derivatives have had a profound impact on human health.[5][7]

Substituted quinoline aldehydes, the focus of this guide, represent a particularly valuable class of quinoline derivatives. The aldehyde functional group, a reactive electrophile, serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. This reactivity makes quinoline aldehydes key intermediates in the synthesis of novel therapeutic agents, molecular probes, and advanced materials. This guide will provide a detailed account of the discovery and historical development of synthetic routes to access these crucial building blocks.

Historical Perspective: From Classical Ring Formations to Direct Formylation

The history of substituted quinoline aldehydes is intrinsically linked to the broader development of quinoline chemistry. The late 19th century was a period of intense activity in the synthesis of the quinoline core, with the establishment of several foundational named reactions that are still in use today.[2][8] The journey to synthesize quinoline aldehydes has largely followed two conceptual pathways: the construction of the quinoline ring with a pre-installed (or masked) aldehyde functionality, and the direct formylation of a pre-existing quinoline nucleus.

Early Syntheses: Building the Aldehyde into the Quinoline Core

The classical methods of quinoline synthesis, developed in the late 1800s, provided the initial avenues to access the quinoline scaffold. While not directly yielding aldehydes in most cases, these reactions laid the groundwork for future innovations.

  • The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzoketone with a compound containing a reactive α-methylene group.[2][8] This method is of particular relevance as it directly utilizes an aromatic aldehyde as a starting material, demonstrating an early strategy for incorporating a formyl group into the final quinoline product.

  • The Doebner-von Miller Reaction (1881): This reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of acid.[9] While typically used to produce 2- and 4-substituted quinolines, the choice of the unsaturated carbonyl compound can, in principle, be tailored to introduce a masked aldehyde functionality.

  • The Skraup Synthesis (1880): One of the oldest and most well-known methods for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10] Although a robust method for producing the parent quinoline and its simple derivatives, it is not directly amenable to the synthesis of quinoline aldehydes.

These early methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited control over regioselectivity, particularly when complex substitution patterns were desired.

The Advent of Direct Formylation and Functional Group Transformation

The 20th century saw the development of more sophisticated synthetic methods that allowed for the direct introduction of an aldehyde group onto a pre-formed quinoline ring or the conversion of other functional groups into an aldehyde.

  • The Vilsmeier-Haack Reaction (1927): Discovered by Anton Vilsmeier and Albrecht Haack, this reaction has become a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13] The reaction of a substituted formamide with phosphorus oxychloride generates a highly reactive electrophilic species, the Vilsmeier reagent, which can then be used to formylate suitable substrates. A significant application of this reaction is the cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines, providing a direct and efficient route to this important class of substituted quinoline aldehydes.

  • The Reissert Reaction (1905): Originally described by Arnold Reissert, this reaction involves the treatment of quinoline with an acid chloride and potassium cyanide to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroquinoline).[14][15] While the primary application of the Reissert reaction is the synthesis of quinoline-2-carboxylic acids, the Reissert compounds themselves can be hydrolyzed to yield aldehydes, offering an indirect but valuable pathway to quinoline-2-carbaldehydes.[14][16]

  • Oxidation of Methylquinolines: The oxidation of a methyl group to an aldehyde is a fundamental transformation in organic synthesis. This strategy has been successfully applied to the synthesis of quinoline aldehydes, particularly at the 2- and 4-positions, where the methyl groups are activated by the nitrogen atom in the quinoline ring. Various oxidizing agents have been employed for this purpose, with selenium dioxide being a classical and effective choice.

The development of these and other methods provided chemists with a more versatile toolkit for the synthesis of a wide range of substituted quinoline aldehydes, paving the way for the exploration of their chemical and biological properties.

Key Synthetic Methodologies: A Technical Overview

This section provides a detailed examination of the most important and widely used methods for the synthesis of substituted quinoline aldehydes. For each method, the underlying mechanism, scope, and limitations will be discussed, along with a representative experimental protocol.

The Vilsmeier-Haack Reaction for 2-Chloro-3-Formylquinolines

The Vilsmeier-Haack reaction is a powerful tool for the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then effects a cyclization and formylation of the starting acetanilide.

Mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

  • Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination steps to yield the 2-chloro-3-formylquinoline.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate1 Iminium Intermediate Acetanilide->Intermediate1 + Vilsmeier Reagent Quinoline_Aldehyde 2-Chloro-3-Formylquinoline Intermediate1->Quinoline_Aldehyde Cyclization & Elimination

Figure 1: General mechanism of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline

  • Materials:

    • N-(o-tolyl)acetamide (o-methylacetanilide)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 5 mL of DMF to 0°C in an ice bath.

    • Slowly add 18 mL of POCl₃ dropwise with constant stirring, maintaining the temperature below 10°C.

    • To this cold solution, add 4 grams of N-(o-tolyl)acetamide in small portions.

    • After the addition is complete, heat the reaction mixture to 80-90°C and reflux for 6-8 hours.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary:

Starting AcetanilideProductReported Yield (%)
N-Phenylacetamide2-Chloro-3-formylquinoline60-75
N-(m-methoxyphenyl)acetamide2-Chloro-7-methoxy-3-formylquinoline70-85
N-(p-chlorophenyl)acetamide2,6-Dichloro-3-formylquinoline55-65

Causality Behind Experimental Choices:

  • The use of an excess of POCl₃ ensures the complete conversion of DMF to the Vilsmeier reagent and drives the reaction to completion.

  • The initial cooling is crucial to control the exothermic reaction between DMF and POCl₃.

  • The final neutralization step is necessary to precipitate the product, which is often soluble in the acidic reaction mixture.

Oxidation of Methylquinolines

The oxidation of methyl groups at the 2- or 4-position of the quinoline ring provides a direct route to the corresponding quinoline-2- and -4-carbaldehydes. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.

Mechanism:

The precise mechanism of selenium dioxide oxidation is complex and can involve both ionic and radical pathways. A simplified view involves the formation of a selenium ester intermediate, which then undergoes a sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

Methylquinoline_Oxidation Methylquinoline Methylquinoline Selenium_Ester Selenium Ester Intermediate Methylquinoline->Selenium_Ester + SeO₂ Quinoline_Aldehyde Quinoline Aldehyde Selenium_Ester->Quinoline_Aldehyde Rearrangement & Hydrolysis Reissert_Reaction Quinoline Quinoline Reissert_Compound Reissert Compound Quinoline->Reissert_Compound + RCOCl, KCN Quinoline_Aldehyde Quinoline-2-carbaldehyde Reissert_Compound->Quinoline_Aldehyde H₃O⁺

Sources

Exploratory

"6-Fluoroquinoline-8-carbaldehyde" reactivity and electronic effects of fluorine

An In-Depth Technical Guide to 6-Fluoroquinoline-8-carbaldehyde: Reactivity, Electronic Effects, and Synthetic Utility Abstract This technical guide provides a comprehensive analysis of 6-Fluoroquinoline-8-carbaldehyde,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoroquinoline-8-carbaldehyde: Reactivity, Electronic Effects, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of 6-Fluoroquinoline-8-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We delve into the profound electronic effects exerted by the fluorine substituent at the C6-position, dissecting how its unique properties modulate the reactivity of both the quinoline core and the C8-aldehyde functional group. This document synthesizes theoretical principles with practical methodologies, offering detailed reaction protocols and mechanistic insights. The guide is structured to serve as an essential resource for scientists engaged in the design and synthesis of novel therapeutic agents and functional materials, leveraging the distinct chemical landscape of this fluorinated scaffold.

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably the (fluoro)quinolone class of antibiotics.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, owing to fluorine's unique combination of properties: high electronegativity, a small van der Waals radius, and the ability to form exceptionally strong carbon-fluorine bonds.[2] These attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, pKa, and binding interactions with biological targets.[2][3]

6-Fluoroquinoline-8-carbaldehyde emerges as a particularly valuable synthetic intermediate. The C8-aldehyde provides a versatile chemical handle for a wide array of transformations, while the C6-fluoro substituent acts as a powerful modulator of the molecule's electronic properties and biological fate. Understanding the interplay between the fluorine atom and the reactive centers of the molecule is paramount for its effective utilization in complex synthetic campaigns. This guide aims to provide that understanding, bridging fundamental principles with practical applications.

The Electronic Landscape: Influence of the C6-Fluorine Substituent

The substitution of a hydrogen atom with fluorine at the C6-position fundamentally alters the electronic distribution across the entire quinoline ring system. This perturbation is a direct consequence of fluorine's dual electronic nature.[4]

Fundamental Properties of Fluorine

Fluorine is the most electronegative element, leading to the formation of a highly polarized C-F bond with significant ionic character. This bond is exceptionally strong (bond dissociation energy ~472 kJ/mol), which contributes to the enhanced metabolic stability of fluorinated compounds by shielding adjacent C-H bonds from enzymatic oxidation.[3]

Inductive (-I) vs. Mesomeric (+M) Effects

The electronic influence of fluorine is a balance of two opposing effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework. This effect decreases the electron density of the entire aromatic system, a phenomenon known as deactivation.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This electron-donating resonance effect increases electron density, primarily at the ortho (C5, C7) and para (C2, C4 - less significant through the fused ring) positions relative to the fluorine.

In the case of halogens, the inductive (-I) effect strongly dominates the mesomeric (+M) effect.[4] Consequently, the C6-fluorine substituent renders the 6-fluoroquinoline ring system significantly more electron-deficient than its non-fluorinated counterpart.

Caption: Electronic Effects of the C6-Fluorine Substituent.

Impact on Molecular Properties

The net electron-withdrawing character of the C6-fluorine has several critical consequences that are highly relevant in a drug development context.

PropertyEffect of C6-FluorineRationale
pKa Decrease (more acidic)The -I effect withdraws electron density from the quinoline nitrogen, making its lone pair less available for protonation. This can enhance bioavailability for amine-containing drugs.[3]
Lipophilicity IncreaseFluorine substitution generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes.[2]
Metabolic Stability IncreaseThe C6 position, a potential site for oxidative metabolism, is blocked. The strong C-F bond resists cleavage, prolonging the drug's in vivo half-life.[2][3]
Dipole Moment AlterationThe highly polar C-F bond significantly alters the molecule's dipole moment, which can influence its binding to target proteins through dipole-dipole interactions.

Reactivity Profile

The electronic perturbations caused by the C6-fluorine substituent distinctly modulate the reactivity of both the aldehyde functional group and the aromatic quinoline core.

Reactivity of the Aldehyde Group (C8-CHO)

The aldehyde at the C8 position is the primary center for synthetic elaboration. Its reactivity is significantly enhanced by the electronic effects of the fluorinated ring.

  • Enhanced Electrophilicity: The combined electron-withdrawing power of the quinoline nitrogen and the C6-fluorine atom pulls electron density away from the C8 position. This effect is relayed to the aldehyde carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles compared to benzaldehyde or even non-fluorinated quinoline-8-carbaldehyde.

  • Common Transformations: The C8-aldehyde readily participates in a host of classical organic reactions:

    • Nucleophilic Addition: Forms alcohols upon reaction with Grignard or organolithium reagents.

    • Reductive Amination: A crucial reaction for introducing amine side chains, forming a Schiff base intermediate which is subsequently reduced.

    • Oxidation: Can be easily oxidized to the corresponding 6-fluoroquinoline-8-carboxylic acid using reagents like potassium permanganate or Jones reagent.

    • Reduction: Can be reduced to 6-fluoro-8-(hydroxymethyl)quinoline with mild reducing agents like sodium borohydride.

    • Wittig Reaction: Converts the aldehyde to an alkene.

    • Condensation Reactions: Participates in aldol and Knoevenagel condensations.

G aldehyde 6-Fluoroquinoline-8-carbaldehyde intermediate Tetrahedral Intermediate aldehyde->intermediate nu Nucleophile (R-NH2) nu->aldehyde Nucleophilic Attack schiff_base Schiff Base (Imine) intermediate->schiff_base Dehydration h2o H2O intermediate->h2o

Caption: Mechanism of Schiff Base (Imine) Formation.

Reactivity of the Quinoline Core

The reactivity of the aromatic rings is also significantly influenced.

  • Electrophilic Aromatic Substitution (EAS): The benzene portion of the quinoline ring is the typical site for EAS, occurring at C5 and C8.[5] However, in 6-fluoroquinoline-8-carbaldehyde, the ring is strongly deactivated by three factors: the inherent electron-deficiency of the pyridine ring, the powerful -I effect of the fluorine, and the electron-withdrawing nature of the C8-aldehyde. Therefore, EAS reactions (e.g., nitration, halogenation) will be extremely sluggish and require harsh conditions. If a reaction were to occur, the fluorine's +M effect would direct an incoming electrophile to the C5 or C7 positions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is susceptible to nucleophilic attack, primarily at C2 and C4.[5] The electron-withdrawing C6-fluorine will further enhance this susceptibility, making the pyridine ring even more electrophilic. Reactions with strong nucleophiles like organolithium reagents or sodium amide would likely proceed more readily on the fluorinated system.

Synthetic Strategies and Methodologies

While literature on the direct synthesis of 6-fluoroquinoline-8-carbaldehyde is sparse, its preparation can be logically planned by combining established methods for quinoline synthesis and C-H functionalization.

Synthesis of the 6-Fluoroquinoline Scaffold

The most common route to the quinoline core is the Skraup synthesis .[6] To obtain a 6-fluoroquinoline, the logical starting material would be 4-fluoroaniline.

G start 4-Fluoroaniline + Glycerol skraup Skraup Reaction start->skraup reagents H2SO4 Oxidizing Agent (e.g., Nitrobenzene) reagents->skraup product 6-Fluoroquinoline skraup->product formylation Directed C-H Formylation product->formylation final_product 6-Fluoroquinoline-8-carbaldehyde formylation->final_product

Caption: General Synthetic Workflow.

Introduction of the C8-Carbaldehyde

Introducing the aldehyde at the C8 position of the pre-formed 6-fluoroquinoline is a key challenge. A plausible and modern approach is directed ortho-metalation (DoM) .

  • Directing Group: The quinoline nitrogen can act as a directing group.

  • Lithiation: Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature would selectively deprotonate the C8 position, which is ortho to the nitrogen.

  • Formylation: Quenching the resulting C8-lithiated species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired 6-fluoroquinoline-8-carbaldehyde after an aqueous workup.

Protocol 1: Exemplary Synthesis of 6-Fluoro-8-nitroquinoline (A Key Precursor)

This protocol is adapted from a known procedure for a related compound and serves as a foundational step.[7]

Materials:

  • 4-Fluoro-2-nitroaniline

  • Glycerol

  • Arsenic pentoxide (or other suitable oxidizing agent)

  • Concentrated Sulfuric Acid

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (60 mL).

  • Addition of Reactants: To the stirred acid, add 4-fluoro-2-nitroaniline (0.1 mol) and arsenic pentoxide (0.05 mol). Heat the mixture gently to 100°C to ensure dissolution.

  • Glycerol Addition: Add glycerol (0.3 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature between 120-130°C by controlling the rate of addition and using external cooling if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture at 140-150°C for 4-5 hours.

  • Workup: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (500 g).

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until the pH is ~8-9. The product will precipitate. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-fluoro-8-nitroquinoline.

(The nitro group can then be reduced to an amine, which can be converted to other functionalities or removed, providing an alternative route to C8 functionalization.)

Applications in Drug Discovery and Materials Science

The unique reactivity and physicochemical properties of 6-fluoroquinoline-8-carbaldehyde position it as a high-value scaffold for innovation.

Role as a Key Building Block for Bioactive Molecules

The aldehyde functionality is a gateway to a vast chemical space. Through reductive amination, diverse side chains can be appended, allowing for systematic exploration of structure-activity relationships (SAR). This is a common strategy in the development of kinase inhibitors and other targeted therapies.

The Fluoroquinolone Legacy in Antibacterials

Fluoroquinolones are a prominent class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][8] The fluorine atom at C6 is a hallmark of many second-generation fluoroquinolones (e.g., ciprofloxacin, norfloxacin), where it significantly enhances antibacterial potency.[8] While the classic fluoroquinolone structure features a carboxylic acid at C3 and a piperazine ring at C7, the 6-fluoroquinoline-8-carbaldehyde core could be used to design novel antibacterial agents with alternative substitution patterns and potentially new mechanisms of action to combat rising antibiotic resistance.[1]

Emerging Applications as Anticancer Agents

Recent research has focused on repurposing the fluoroquinolone scaffold for anticancer applications.[9][10] Many derivatives have shown potent cytotoxic activity against various cancer cell lines, often by inhibiting eukaryotic topoisomerase II, analogous to their antibacterial mechanism.[9] 6-Fluoroquinoline-8-carbaldehyde provides a novel starting point for creating derivatives with optimized properties for cancer therapy, potentially leading to compounds with improved efficacy and reduced toxicity compared to existing treatments.[10][11]

Conclusion

6-Fluoroquinoline-8-carbaldehyde is more than just a chemical compound; it is a platform for innovation. The C6-fluorine substituent is a powerful tool for molecular design, offering chemists the ability to fine-tune electronic, metabolic, and pharmacokinetic properties with surgical precision. Its influence renders the C8-aldehyde a highly activated and versatile handle for constructing complex molecular architectures. By understanding the fundamental principles of its reactivity and the electronic effects at play, researchers can unlock the full potential of this scaffold to develop next-generation pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. 2

  • MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. 1

  • ResearchGate. (2019). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative... 12

  • NIH PMC. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. 9

  • NIH PMC. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. 13

  • Taylor & Francis Online. (2022). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. 11

  • MDPI. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. 10

  • Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. 14

  • PubMed Central. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. 8

  • Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1. 15

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. 5

  • NIH PMC. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. 4

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 16

  • Fordham Research Commons. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. 7

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. 6

  • International Journal of Science and Research (IJSR). (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. 17

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. 18

Sources

Foundational

Theoretical studies on the "6-Fluoroquinoline-8-carbaldehyde" molecule

An In-Depth Technical Guide to the Theoretical Investigation of 6-Fluoroquinoline-8-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Foreword: Charting a Course for a Novel Scaffold The quinol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 6-Fluoroquinoline-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for a Novel Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of a fluorine atom can dramatically enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with a reactive carbaldehyde group—a versatile handle for synthetic elaboration—the resulting 6-fluoroquinoline-8-carbaldehyde scaffold emerges as a molecule of significant interest for novel drug discovery.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive theoretical framework for the characterization of 6-Fluoroquinoline-8-carbaldehyde. As this specific isomer is not extensively documented in public literature, this document serves as a prospective roadmap for researchers. It outlines a robust, first-principles approach using computational chemistry to predict its structural, spectroscopic, and electronic properties, thereby guiding future synthesis and application. We will not merely list protocols but explain the causality behind each computational choice, ensuring a self-validating and scientifically rigorous approach.

Part 1: Molecular Geometry and Electronic Structure Analysis via Density Functional Theory (DFT)

Expertise & Rationale: Before any experimental synthesis, an in-silico structural analysis is paramount. It provides the most stable three-dimensional conformation, which is the foundation for all subsequent property predictions. Density Functional Theory (DFT) is the method of choice as it offers an exceptional balance between computational cost and accuracy for organic molecules of this size.

We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional because of its proven track record in accurately predicting geometries and electronic properties for a wide range of organic systems, including heterocyclic aromatic compounds.[1][2] To adequately describe the electron distribution, especially around the electronegative fluorine and nitrogen atoms, we will use the 6-311++G(d,p) basis set. The diffuse functions ("++") are crucial for modeling lone pairs and potential weak interactions, while the polarization functions ("d,p") allow for flexibility in the shape of the atomic orbitals, which is essential for accurate bonding descriptions.[1][2]

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Input Structure Generation: Construct the 2D structure of 6-Fluoroquinoline-8-carbaldehyde using a molecular editor and convert it to a 3D format.

  • Computational Setup:

    • Load the 3D coordinates into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the calculation type: Opt Freq (Optimization followed by Frequency calculation).

    • Define the level of theory: B3LYP/6-311++G(d,p).

    • Initiate the calculation.

  • Validation of Results:

    • The optimization process is considered successful when the forces on the atoms and the displacement at each step are close to zero.

    • Crucially, the subsequent frequency calculation must yield zero imaginary frequencies . An imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum. The structure must then be perturbed and re-optimized.

  • Data Extraction: From the output file, extract the optimized Cartesian coordinates, bond lengths, dihedral angles, and rotational constants.

Data Summary: Predicted Structural Parameters

The following table presents the anticipated key geometric parameters for the optimized structure of 6-Fluoroquinoline-8-carbaldehyde, based on typical values for related quinoline systems.

ParameterAtom Pair / GroupPredicted Value (Angstroms/Degrees)
Bond Lengths
C=O (aldehyde)~1.21 Å
C-F~1.35 Å
C-N (in ring)~1.37 Å / ~1.31 Å
Bond Angles
O=C-H (aldehyde)~120°
C-C-F~119°
Dihedral Angle
C(ring)-C(ring)-C-O~180° (for planarity)
Workflow Visualization: DFT Optimization

The logical flow of a DFT-based geometry optimization and validation is critical for ensuring the reliability of the results.

dft_workflow start Initial 3D Structure setup Define Method: B3LYP/6-311++G(d,p) start->setup opt Perform Geometry Optimization setup->opt check_conv Check Convergence Criteria opt->check_conv check_conv->opt Not Converged freq Perform Frequency Calculation check_conv->freq Converged check_freq Imaginary Frequencies? freq->check_freq success Validated Minimum Energy Structure check_freq->success No fail Structure is a Transition State check_freq->fail Yes perturb Perturb Geometry and Re-run fail->perturb perturb->opt

Caption: Workflow for obtaining a validated ground-state molecular structure.

Part 2: In-Silico Spectroscopic Fingerprinting

Expertise & Rationale: Simulating spectroscopic data allows for direct comparison with future experimental results, aiding in the confirmation of the molecule's identity. The optimized geometry from Part 1 is the essential starting point for these calculations.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[3] It provides reliable predictions of both ¹H and ¹³C chemical shifts, which are sensitive to the electronic environment of each nucleus.

  • Infrared (IR) Spectroscopy: The harmonic vibrational frequencies calculated in Protocol 1 can be used to generate a theoretical IR spectrum. These frequencies are typically overestimated due to the harmonic approximation and electron correlation effects, so a scaling factor (commonly ~0.967 for B3LYP) is applied for better agreement with experimental data.

  • UV-Vis Spectroscopy: To predict the electronic transitions that give rise to UV-Vis absorption, Time-Dependent DFT (TD-DFT) is employed. This method calculates the excitation energies from the ground state to various excited states.

Protocol 2: Simulating Spectroscopic Data
  • NMR Spectrum Simulation:

    • Use the optimized coordinates from Protocol 1.

    • Set up a new calculation with the keyword NMR.

    • Use the GIAO method at the same level of theory: B3LYP/6-311++G(d,p).

    • The output will provide absolute shielding tensor values. Convert these to chemical shifts (ppm) by referencing against a separately calculated Tetramethylsilane (TMS) standard (δ = σ_TMS - σ_sample).

  • IR Spectrum Generation:

    • Use the output from the Freq calculation in Protocol 1.

    • Extract the calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

    • Apply the appropriate scaling factor to the frequencies.

    • Plot the scaled frequencies against intensity, typically applying a Lorentzian or Gaussian broadening function to simulate a realistic spectrum.

  • UV-Vis Spectrum Simulation:

    • Use the optimized coordinates.

    • Set up a TD-DFT calculation (TD-SCF or similar keyword).

    • Request the calculation of several excited states (e.g., n=10).

    • The output will list the excitation energies (in eV or nm) and oscillator strengths for each transition. The oscillator strength indicates the intensity of the absorption.

Data Summary: Predicted Spectroscopic Features

This table summarizes the expected ranges for key spectroscopic signals.

SpectrumFeaturePredicted Value/RegionRationale
¹H NMR Aldehyde Proton (-CHO)δ 9.5 - 10.5 ppmDeshielded proton due to the electronegative oxygen and aromatic ring currents.
Aromatic Protonsδ 7.0 - 9.0 ppmComplex splitting pattern characteristic of the substituted quinoline ring system.
¹³C NMR Aldehyde Carbon (-CHO)δ 190 - 200 ppmHighly deshielded carbonyl carbon.
Aromatic C-Fδ 160 - 170 ppm (with large ¹JCF coupling)Strong deshielding effect from the attached fluorine atom.
IR C=O Stretch (aldehyde)~1700-1720 cm⁻¹Strong, characteristic absorption for an aromatic aldehyde.
C-F Stretch~1200-1250 cm⁻¹Strong absorption typical for aryl-fluorine bonds.
UV-Vis π → π* transitionsλmax ~250-350 nmCharacteristic of extended aromatic systems like quinoline.

Part 3: Probing Reactivity and Drug-Likeness

Expertise & Rationale: Understanding the molecule's reactivity and its potential as a drug candidate is the ultimate goal for medicinal chemists. Computational tools provide powerful insights into these areas before significant synthetic resources are invested.

  • Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (red/yellow) regions, which are susceptible to electrophilic attack, and electron-poor (blue) regions, which are prone to nucleophilic attack. This is invaluable for predicting sites of interaction with biological targets.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine if a molecule has the potential to become a viable drug. Numerous in-silico models, often based on machine learning, can predict these properties based on molecular structure.[5][6][7]

Protocol 3: Reactivity and Pharmacokinetic Prediction
  • FMO and MEP Analysis:

    • These properties are standard outputs from the DFT calculation performed in Protocol 1.

    • Extract the energies of the HOMO and LUMO orbitals to calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Generate the MEP surface using the calculation output and a visualization program (e.g., GaussView, Avogadro).

  • In-Silico ADMET Screening:

    • Obtain the SMILES string or SDF file for the optimized structure.

    • Submit the structure to an online ADMET prediction server (e.g., SwissADME, pkCSM).[7]

    • Analyze the output for key parameters like Lipinski's Rule of Five compliance, aqueous solubility, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicity flags.

Data Summary: Predicted Reactivity and ADMET Profile
ParameterPredicted OutcomeImplication for Drug Development
HOMO-LUMO Gap Moderate (~4-5 eV)Indicates good kinetic stability but sufficient reactivity for synthetic modification.
MEP Analysis Negative potential on N and O atoms; Positive potential on aldehyde H.N and O are likely sites for hydrogen bonding with protein targets. Aldehyde is a key reaction site.
Lipinski's Rule of Five Likely Compliant (MW < 500, LogP < 5, etc.)Suggests potential for good oral bioavailability.[6]
Aqueous Solubility Moderately SolubleThe polar aldehyde and nitrogen may aid solubility, but the aromatic system reduces it.
BBB Penetration UnlikelyGenerally desirable for drugs targeting peripheral systems to minimize CNS side effects.
CYP450 Inhibition Possible (common for planar aromatic systems)Requires experimental validation; potential for drug-drug interactions.
Toxicity Risk Low to ModerateThe quinoline core can have toxicity concerns, but specific predictions are needed.
Workflow Visualization: Virtual Screening Pipeline

This diagram illustrates how the theoretical analysis of a single molecule fits into the broader drug discovery process.

screening_pipeline mol 6-Fluoroquinoline- 8-carbaldehyde (Lead Scaffold) dft DFT Analysis (Structure, Reactivity) mol->dft admet In-Silico ADMET Screening dft->admet filter1 Assess Drug-Likeness & Reactivity admet->filter1 synthesis Synthesize Scaffold & Analogs filter1->synthesis Promising Profile docking Molecular Docking (Virtual Screening) synthesis->docking bioassay In-Vitro Biological Assays docking->bioassay hit Identify Hit Compounds bioassay->hit

Caption: A conceptual pipeline for drug discovery starting from a lead scaffold.

Conclusion

This guide has outlined a comprehensive, first-principles theoretical workflow to characterize the novel molecule 6-Fluoroquinoline-8-carbaldehyde. By leveraging established computational methods like DFT, TD-DFT, and in-silico ADMET prediction, researchers can generate a robust dataset predicting the molecule's geometry, spectroscopic signature, chemical reactivity, and drug-like properties. This theoretical foundation is an indispensable, cost-effective first step that provides critical insights to de-risk and accelerate the subsequent phases of synthesis, experimental validation, and ultimately, the exploration of this promising scaffold in drug development programs.

References

  • Khan, S., Tajir, H., Bagwan, A., & Shaikh, M. A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. [Link]

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]

  • Michalska, D., & Wysokiński, R. (2014). Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. The Journal of Physical Chemistry B, 118(44), 12547-12562. [Link]

  • Gao, C., Zhang, C., Wang, Z., Liu, H., & Yao, X. (2014). DFT calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 52(6), 291-299. [Link]

  • Arslan, H., et al. (2008). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 526-532. [Link]

  • Ateş, B., & Arslan, H. (2013). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. ResearchGate. [Link]

  • Al-Omair, M. A. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences, 37(4). [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen Blog. [Link]

  • Gholami, M., & Monajjemzadeh, F. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 6-Fluoroquinoline-8-carbaldehyde in Common Organic Solvents

Abstract For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful research and formulation. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful research and formulation. This guide provides an in-depth technical overview of the solubility of 6-Fluoroquinoline-8-carbaldehyde, a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry. Given the limited publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, offers predictive insights based on structural analogs, and presents detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This approach is designed to empower scientists with both the theoretical framework and the practical tools necessary to integrate this promising compound into their research and development pipelines.

Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of bioactivity, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 6-position and a carbaldehyde group at the 8-position of the quinoline ring system in 6-Fluoroquinoline-8-carbaldehyde creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of novel drug candidates.[2]

The success of any new chemical entity in the drug development pipeline is fundamentally linked to its physicochemical properties, with solubility being a critical determinant of bioavailability and formulability.[3][4] A thorough understanding of the solubility of 6-Fluoroquinoline-8-carbaldehyde in various organic solvents is therefore not merely academic; it is essential for its practical application in synthesis, purification, formulation, and in vitro/in vivo screening assays. This guide will provide a comprehensive exploration of this vital characteristic.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental data for 6-Fluoroquinoline-8-carbaldehyde is scarce, we can infer its likely behavior by examining its structural components and the properties of closely related analogs.

Table 1: Physicochemical Properties of 6-Fluoroquinoline-8-carbaldehyde and Related Compounds

Property6-Fluoroquinoline-8-carbaldehyde (Predicted)Quinoline-8-carbaldehyde[1][5][6][7]6-Fluoroquinoline-2-carboxaldehyde[8][9][10]Quinoline[11]
Molecular Formula C₁₀H₆FNOC₁₀H₇NOC₁₀H₆FNOC₉H₇N
Molecular Weight 175.16 g/mol 157.17 g/mol 175.16 g/mol 129.16 g/mol
Melting Point Likely a solid, estimated > 90 °C95-96 °C113-120 °C-15 °C
Boiling Point > 300 °C314.3 ± 15.0 °CNot available237 °C
Appearance Predicted to be a crystalline solidCream-colored crystalsCream to yellow powderColorless liquid
Predicted Water Solubility Low641.78 mg/L[6]LowSlightly soluble in cold water, readily soluble in hot water[11]

Note: Properties for 6-Fluoroquinoline-8-carbaldehyde are estimations based on trends observed in its structural analogs.

Structural Analysis and Its Impact on Solubility

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" is a useful heuristic.[12]

  • Quinoline Core: The bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

  • Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, contributing to some degree of polarity.

  • Fluorine Atom (-F): The highly electronegative fluorine atom at the 6-position introduces a dipole moment and can participate in weak hydrogen bonding. It generally increases lipophilicity.

  • Carbaldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This group will enhance solubility in polar organic solvents.

Based on this analysis, 6-Fluoroquinoline-8-carbaldehyde is expected to be a polar molecule with a significant hydrophobic surface area. This suggests it will exhibit poor solubility in nonpolar solvents like hexane and better solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol). Its solubility in water is predicted to be low.

Theoretical Estimation of Aqueous Solubility: The General Solubility Equation (GSE)

For drug-like molecules, the General Solubility Equation (GSE) provides a valuable tool for estimating aqueous solubility (Sw) based on the melting point (MP) and the octanol-water partition coefficient (logP).[13][14][15][16][17]

The equation is as follows:

log Sw = 0.5 - 0.01 * (MP - 25) - logP

Where:

  • Sw is the molar aqueous solubility.

  • MP is the melting point in degrees Celsius.

  • logP is the logarithm of the octanol-water partition coefficient.

While we lack the experimental melting point and logP for 6-Fluoroquinoline-8-carbaldehyde, this equation underscores the importance of these parameters and provides a framework for prediction once they are determined. The equation illustrates that higher melting points and higher logP values (greater lipophilicity) lead to lower aqueous solubility.

Qualitative Solubility Profile (Predicted)

Based on the theoretical considerations, a qualitative solubility profile for 6-Fluoroquinoline-8-carbaldehyde in common organic solvents can be predicted. This should be experimentally verified.

Table 2: Predicted Qualitative Solubility of 6-Fluoroquinoline-8-carbaldehyde

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Highly SolubleThe aldehyde and quinoline nitrogen can hydrogen bond with the solvent's hydroxyl group.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolubleDipole-dipole interactions between the polar functional groups of the solute and solvent are favorable.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleThese are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a moderate polarity and can effectively solvate the molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately SolubleTHF is more polar than diethyl ether and is expected to be a better solvent.
Aromatic TolueneSparingly Soluble to SolublePi-pi stacking interactions between the quinoline ring and toluene can contribute to solubility.
Nonpolar Hexane, HeptaneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar aliphatic solvents.
Aqueous WaterSparingly Soluble to InsolubleThe large hydrophobic quinoline core outweighs the polar contributions of the nitrogen, fluorine, and aldehyde groups.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for the accurate determination of the solubility of 6-Fluoroquinoline-8-carbaldehyde.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility, which is the concentration of a saturated solution in thermodynamic equilibrium with the solid compound. It is considered the "gold standard" for solubility measurement.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vial B Add precise volume of solvent C Agitate at constant temperature (e.g., 25°C) for 24-48 hours D Centrifuge to pellet undissolved solid E Filter supernatant through 0.22 µm syringe filter G Analyze supernatant by HPLC-UV or UV-Vis F Prepare calibration curve with known concentrations H Calculate solubility from calibration curve G A Prepare high-concentration stock solution in DMSO B Add stock solution to aqueous buffer in a multi-well plate A->B C Incubate for a defined period (e.g., 2 hours) B->C D Measure turbidity using a nephelometer or plate reader C->D E Determine concentration at which precipitation occurs D->E

Caption: Workflow for Kinetic Solubility Determination.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Fluoroquinoline-8-carbaldehyde in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Detection: Measure the turbidity or light scattering of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Data Presentation

As experimental data is generated, it should be compiled into a clear and concise table for easy comparison.

Table 3: Experimentally Determined Solubility of 6-Fluoroquinoline-8-carbaldehyde at 25 °C (Template)

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (M)
Methanol 32.7
Ethanol 24.5
Acetone 21.0
Dichloromethane 9.1
Ethyl Acetate 6.0
Tetrahydrofuran (THF) 7.5
Toluene 2.4
Hexane 1.9
Water 80.1
Dimethyl Sulfoxide (DMSO) 46.7

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 6-Fluoroquinoline-8-carbaldehyde. While direct experimental data is not yet widely available, the principles of physical organic chemistry and the properties of structural analogs allow for robust predictions of its solubility profile. The detailed experimental protocols provided herein are designed to be self-validating and will empower researchers to generate the precise, quantitative data needed for their specific applications.

For professionals in drug development, obtaining accurate solubility data is a critical step. This information will directly influence decisions regarding formulation strategies, the selection of appropriate vehicles for biological assays, and the interpretation of structure-activity relationships. As research on 6-Fluoroquinoline-8-carbaldehyde and its derivatives continues, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(2), 79-91.
  • Avdeef, A. (2007). The rise of pH-metric logP and solubility. Current topics in medicinal chemistry, 7(12), 1163-1184.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Chemsrc. (n.d.). Quinoline-8-carbaldehyde(CAS#:38707-70-9). Retrieved from [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 90(2), 234-252.
  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of chemical information and computer sciences, 41(2), 354-357.
  • Sanghvi, T., Jain, N., Yang, G., & Yalkowsky, S. H. (2003). Estimation of aqueous solubility by the general solubility equation (GSE) the easy way. QSPR/QSAR in Environmental and Health Sciences, 5(2), 1-20.
  • University of Strathclyde. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

  • Ran, Y., He, Y., Yang, G., Johnson, J. L., & Yalkowsky, S. H. (2002).
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Foundational

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Fluoroquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: From Benchtop to Desktop in Antibiotic Design Fluoroquinolones represent a cornerstone of antibacterial therapy, prized for their broad-s...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Benchtop to Desktop in Antibiotic Design

Fluoroquinolones represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Their mechanism, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, is a classic example of targeted drug action.[1][2] However, the relentless rise of antimicrobial resistance threatens the efficacy of this vital drug class, compelling a shift towards more predictive and rapid drug design paradigms.[1][3] This guide moves beyond the traditional listing of computational methods to provide a field-proven, in-depth framework for leveraging quantum chemical calculations in the rational design of next-generation fluoroquinolones. Here, we delve into the causality behind methodological choices, offering a self-validating system of protocols designed to enhance scientific rigor and accelerate discovery.

Part 1: The Quantum Rationale: Foundational Principles for Fluoroquinolone Analysis

At its core, the biological activity of a fluoroquinolone derivative is dictated by its three-dimensional structure and electronic properties. While classical molecular mechanics can describe the structure, quantum chemistry is indispensable for accurately modeling the electronic landscape that governs drug-receptor interactions.[4]

The Methodological Imperative: Selecting the Right Computational Tools

The choice of a quantum chemical method is a critical decision, balancing computational expense with the required accuracy.

  • Density Functional Theory (DFT): DFT has become the workhorse for computational studies of drug-like molecules due to its excellent balance of accuracy and efficiency.[5] For fluoroquinolones, the B3LYP hybrid functional is frequently employed as it provides reliable geometries and electronic properties.[6][7][8]

  • Semi-Empirical Methods: Methods like Austin Model 1 (AM1) offer a significant speed advantage and can be useful for initial high-throughput screening of large libraries of derivatives.[9][10] However, their reliance on parameterization makes them less accurate than DFT for detailed electronic analysis.

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. A split-valence basis set like 6-31G(d) is often sufficient for geometry optimization, while a more flexible, polarized, and diffuse set like 6-311++G(d,p) is recommended for final single-point energy calculations and the accurate prediction of spectroscopic properties.[6][11]

  • Solvation Effects: Biological interactions occur in an aqueous environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are crucial for mimicking the cellular environment and obtaining more realistic electronic properties.

Table 1: Recommended Computational Methodologies for Fluoroquinolone Analysis

TaskRecommended MethodBasis SetRationale
Initial Geometry Optimization DFT: B3LYP6-31G(d)Provides a reliable molecular structure with moderate computational cost, suitable for screening.
Final Energy & Property Calculation DFT: B3LYP or M06-2X6-311++G(d,p)Higher accuracy for electronic properties (HOMO/LUMO), charges, and spectroscopic data.[12]
Large-Scale Library Screening Semi-Empirical: AM1N/AFast, suitable for generating initial descriptors for thousands of compounds.[10]
All Calculations Solvation Model: PCM(As above)Essential for simulating the aqueous physiological environment and improving accuracy.
Key Quantum Chemical Descriptors and Their Biological Significance

Quantum calculations yield a wealth of data. For fluoroquinolones, specific descriptors have been shown to correlate strongly with antibacterial activity.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap often correlates with higher reactivity and stronger binding to biological targets.[7][8][13]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule.[12] It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with amino acid residues in the target enzyme's active site.

  • Partial Atomic Charges: These values quantify the electron distribution among the atoms in the molecule. They are fundamental inputs for Quantitative Structure-Activity Relationship (QSAR) models and can highlight which atoms are most involved in the drug-target interaction.[7][8]

Part 2: The Computational Workflow: An Experimental Protocol

This section outlines a validated, step-by-step workflow for the quantum chemical analysis of a novel fluoroquinolone derivative.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Quantum Calculation cluster_app Step 3: Application & Analysis mol_build 2D/3D Molecular Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Coords freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure sp_calc Single-Point Energy & Property Calculation (e.g., B3LYP/6-311++G**) freq_calc->sp_calc Validated Structure qsar QSAR Model Development sp_calc->qsar Descriptors (HOMO, LUMO, Charges) docking Molecular Docking Simulation sp_calc->docking Optimized 3D Structure spectra Spectroscopic Analysis sp_calc->spectra Predicted Spectra (IR, NMR, UV-Vis)

Caption: A typical workflow for quantum chemical analysis of fluoroquinolones.

Experimental Protocol 1: Geometry Optimization and Property Calculation
  • Structure Generation: Draw the 2D structure of the fluoroquinoline derivative in a chemical drawing program (e.g., ChemDraw) and convert it to a preliminary 3D structure.

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian[11], Q-Chem[14]). Specify the following:

    • Calculation Type: Opt (Optimization) followed by Freq (Frequency).

    • Method: B3LYP.

    • Basis Set: 6-31G(d).

    • Solvation: SCRF=(PCM, Solvent=Water).

  • Execution: Submit the calculation to the software.

  • Validation: Upon completion, check the output file. The optimization has converged to a true minimum energy structure if and only if there are zero imaginary frequencies .

  • Property Calculation: Using the validated optimized geometry, perform a higher-level single-point energy calculation using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. Extract the HOMO/LUMO energies, molecular electrostatic potential, and partial atomic charges from the output.

Part 3: Applications in Rational Fluoroquinolone Design

The true power of these calculations lies in their application to predictive models that guide synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR provides a mathematical framework to correlate chemical structure with biological activity.[13] Quantum chemical descriptors are paramount for building robust and predictive QSAR models for fluoroquinolones.[2][15]

A typical QSAR model takes the form of a multilinear regression (MLR) equation:[9] log(1/MIC) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The goal is to identify descriptors that significantly influence antibacterial potency. Studies have shown that lipophilicity (LogP), electronic distribution, and HOMO-LUMO energy gaps are often critical determinants of fluoroquinolone efficacy.[7][8][13] For example, a QSAR study on quinolone-triazole derivatives found that the partial charge on the carbonyl oxygen and the HOMO-LUMO gap were highly correlated with activity against P. aeruginosa.[7]

Table 2: Key Descriptors in Fluoroquinolone QSAR Studies

DescriptorTypeSignificanceReference
HOMO-LUMO Gap (ΔE) ElectronicRelates to chemical reactivity and stability. A smaller gap can indicate higher activity.[7][13]
Dipole Moment (µ) ElectronicInfluences solubility and ability to cross cell membranes.[15]
Partial Atomic Charges (q) ElectronicKey for understanding electrostatic interactions with the target enzyme.[7][8][9]
LogP PhysicochemicalDescribes lipophilicity, which affects cell permeability and target access.[13][16]
Molecular Docking: Visualizing the Drug-Target Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] For fluoroquinolones, the primary targets are DNA gyrase and topoisomerase IV.[17][18] The optimized 3D structures obtained from quantum chemical calculations are the ideal inputs for high-quality docking simulations.

The process involves placing the fluoroquinolone derivative into the enzyme's active site—specifically the quinolone resistance-determining region (QRDR)—and calculating a binding affinity score, typically in kcal/mol.[3] Analysis of the docked pose reveals crucial interactions, such as:

  • Coordination with a magnesium ion via the C3-carboxyl and C4-keto groups.[19][20]

  • Hydrogen bonding with key amino acid residues like Serine-83 and Aspartate-87 in E. coli GyrA.[3][21]

Understanding these interactions at an atomic level is critical for designing new derivatives that can overcome resistance mechanisms, which often arise from mutations in these key residues.[18][21]

G fq Fluoroquinolone Derivative C3-Carboxyl C4-Keto C7-Substituent mg Mg²⁺ Ion fq->mg Coordinates gyrase DNA Gyrase Active Site (QRDR) SER-83 ASP-87 ARG-121 fq->gyrase:ser H-Bond fq->gyrase:arg π-cation mg->gyrase:asp Water Bridge

Caption: Key interactions of a fluoroquinolone in the DNA gyrase active site.

Experimental Protocol 2: Molecular Docking Simulation
  • Receptor Preparation: Download the crystal structure of the target enzyme (e.g., S. aureus DNA gyrase, PDB ID: 2XCS) from the Protein Data Bank.[17] Using software like AutoDockTools or Schrödinger Maestro, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[3][22]

  • Ligand Preparation: Use the geometry-optimized structure of the fluoroquinolone derivative from Protocol 1. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a docking grid box that encompasses the known active site (QRDR) of the enzyme.[3]

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of possible binding poses.[3][17]

  • Analysis: Analyze the top-ranked poses. Visualize the interactions to identify key hydrogen bonds and hydrophobic contacts.[3] Compare the calculated binding energy to that of a known reference compound (e.g., ciprofloxacin) to predict relative potency.

Conclusion and Future Outlook

Quantum chemical calculations are an indispensable tool in modern medicinal chemistry, providing unparalleled insight into the electronic features that drive the antibacterial activity of fluoroquinolones. By integrating DFT calculations with QSAR modeling and molecular docking, researchers can move beyond serendipitous discovery to a paradigm of rational, predictive design. This computational framework enables the in silico screening of novel derivatives, prioritizing synthetic efforts on compounds with the highest probability of success. As computational power increases, the use of more advanced methods like hybrid quantum mechanics/molecular mechanics (QM/MM) simulations will allow for even more accurate modeling of the drug-target complex, further refining our ability to design potent antibiotics that can effectively combat the growing threat of bacterial resistance.[4]

References

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. (2025). Vertex AI Search.
  • QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. Vertex AI Search.
  • QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. Vertex AI Search.
  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
  • Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. National Institutes of Health (NIH).
  • Syahri, J., Suwantono, Nasution, H., Nurohmah, B. A., & Yuanita, E. (2020). QSAR study on fluoroquinolone derivatives as potential antibacterial agents. AIP Conference Proceedings. AIP Publishing.
  • Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. (2014). PubMed.
  • QSAR Study On Fluoroquinolone Derivatives As Potential Antibacterial Agents. (2020). ResearchGate.
  • Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance‐Determining Region of DNA Gyrase. ResearchGate.
  • Daffaallah, F. (2021). Docking And QSAR Studies Of Some Flouroquinolones Derivatives. Afribary.
  • Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Publications.
  • Molecular Determinants of the Bacterial Resistance to Fluoroquinolones: A Computational Study. CORE.
  • Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals.
  • Molecular Modeling Studies of Novel Fluoroquinolone Molecules. (2017). PubMed.
  • Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. (2024). HPCwire.
  • Integrated Scientific Computing and Information Technologies - Softwares. iSciTech.
  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. (2022). National Institutes of Health (NIH).
  • Quantum Chemistry Service in Drug Design. CD ComputaBio.
  • Computational Study of Aminoglycoside and Fluoroquinolone Antibiotics. (2024). SciSpace.
  • Computational study of some fluoroquinolones: Structural, spectral and docking investigations. ResearchGate.
  • Application of QSAR Analysis and Different Quantum Chemical Calculation Methods in Activity Evaluation of Selected Fluoroquinolones. ResearchGate.
  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. National Institutes of Health (NIH).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. ResearchGate.
  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. ResearchGate.
  • DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Taylor & Francis Online.
  • Computational Study of Aminoglycoside and Fluoroquinolone Antibiotics. (2024). ResearchGate.
  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. ResearchGate.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.
  • DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. (2021). ResearchGate.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health (NIH).
  • Abu-Shqair, I., Diab, N., Salim, R., & Al-Subu, M. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. An-Najah University Journal for Research - A (Natural Sciences).
  • Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. (2019). National Institutes of Health (NIH).
  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
  • Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Semantic Scholar.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central.
  • Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. IAEA International Nuclear Information System.

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Protocols & Analytical Methods

Method

Synthesis of 6-Fluoroquinoline-8-carbaldehyde via the Vilsmeier-Haack Reaction: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 6-fluoroquinoline-8-carbaldehyde, a valuable building block in medicinal chemistry, utilizing the Vilsmeier-Haack reaction. The protocol details...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-fluoroquinoline-8-carbaldehyde, a valuable building block in medicinal chemistry, utilizing the Vilsmeier-Haack reaction. The protocol details the in-situ formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the formylation of 6-fluoroquinoline. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceutical agents, exhibiting a wide range of biological activities. The introduction of a formyl group onto the quinoline ring system provides a versatile handle for further chemical modifications, making quinoline aldehydes key intermediates in the synthesis of complex molecules. Specifically, 6-fluoroquinoline-8-carbaldehyde serves as a crucial precursor for novel therapeutic agents, where the fluorine atom can enhance metabolic stability and binding affinity.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group onto the substrate.[1][4] This method is particularly effective for the synthesis of quinoline aldehydes due to its operational simplicity and generally good yields.[5][6]

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][7]

  • Electrophilic Aromatic Substitution: The electron-rich quinoline ring, in this case, 6-fluoroquinoline, attacks the electrophilic carbon of the Vilsmeier reagent. The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the regioselectivity of the formylation. However, the nitrogen atom in the quinoline ring directs the electrophilic substitution to the C8 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 6-fluoroquinoline-8-carbaldehyde.[1]

Reaction Mechanism Workflow

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 6FQ 6-Fluoroquinoline Iminium_Intermediate Iminium Salt Intermediate 6FQ->Iminium_Intermediate + Vilsmeier Reagent Product 6-Fluoroquinoline-8-carbaldehyde Iminium_Intermediate->Product Aqueous Work-up (H₂O)

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of 6-fluoroquinoline-8-carbaldehyde.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeCAS NumberSupplier
6-Fluoroquinoline≥97%396-30-5Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%68-12-2Commercially Available
Phosphorus oxychloride (POCl₃)≥99%10025-87-3Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%75-09-2Commercially Available
Crushed Ice---
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Reagent--
Saturated Sodium Chloride (Brine) solutionACS Reagent--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent7757-82-6Commercially Available
Ethyl AcetateACS Reagent141-78-6Commercially Available
HexaneACS Reagent110-54-3Commercially Available
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Detailed Step-by-Step Procedure

1. Preparation of the Vilsmeier Reagent:

  • In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 equivalents).

  • Cool the flask to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.[7]

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.

2. Formylation of 6-Fluoroquinoline:

  • Dissolve 6-fluoroquinoline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 6-fluoroquinoline to the freshly prepared Vilsmeier reagent at 0-5°C with continuous stirring.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

3. Reaction Work-up and Quenching:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.[8]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Effervescence will occur.

4. Extraction and Purification:

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 6-fluoroquinoline-8-carbaldehyde as a solid.

Characterization of 6-Fluoroquinoline-8-carbaldehyde
PropertyExpected Value
Appearance Yellow to off-white solid
Yield 60-75%
Melting Point Specific to the product, to be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.5 (s, 1H, -CHO), ~9.0 (dd, 1H), ~8.2 (dd, 1H), ~7.5-7.8 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~192 (-CHO), ~160 (d, J=250 Hz, C-F), other aromatic carbons
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₇FNO⁺, found to be consistent

Note: The exact spectroscopic data should be determined experimentally and may vary slightly based on the solvent and instrument used. The provided values are estimations based on similar structures.[9][10]

Troubleshooting Guide

ProblemPossible CauseSolution
Low or no product yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure anhydrous conditions were maintained.
Ineffective Vilsmeier reagent formationUse freshly distilled POCl₃ and anhydrous DMF. Ensure the temperature was kept low during its formation.
Formation of multiple products Side reactionsOptimize the reaction temperature and time. Ensure slow and controlled addition of reagents.
Difficulty in product isolation Incomplete neutralizationEnsure the pH is neutral to slightly basic before extraction.
Emulsion formation during extractionAdd more brine to the separatory funnel to break the emulsion.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Quenching Procedure: The addition of the reaction mixture to ice is highly exothermic. Perform this step slowly and with vigorous stirring to control the heat generated.[8]

  • General Precautions: All steps of this synthesis should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of 6-fluoroquinoline-8-carbaldehyde. The protocol outlined in this application note, when followed with precision and adherence to safety guidelines, can be successfully implemented to obtain this valuable synthetic intermediate in good yield. The versatility of the resulting aldehyde makes it a key component for the development of novel quinoline-based compounds in the field of drug discovery.

References

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  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. 2013-07-30.
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Application

Application Notes &amp; Protocols: Skraup Synthesis for the Preparation of 6-Fluoroquinoline Precursors

Abstract The 6-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic candidates.[1][2] Its synthesis is a critical step in the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic candidates.[1][2] Its synthesis is a critical step in the drug discovery and development pipeline. The Skraup synthesis, a classic yet powerful reaction, provides a direct route to the quinoline ring system from readily available anilines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Skraup synthesis for the preparation of 6-fluoroquinoline, a key precursor for advanced pharmaceutical intermediates. We delve into the underlying mechanism, provide a detailed experimental protocol with causality-driven explanations, and discuss critical safety considerations and purification strategies.

Introduction: The Significance of the 6-Fluoroquinoline Moiety

The introduction of a fluorine atom at the C-6 position of the quinoline ring is a cornerstone of modern antibiotic development, distinguishing later-generation fluoroquinolones from their predecessors.[1] This specific substitution has been empirically and mechanistically shown to significantly enhance antibacterial potency. Fluoroquinolones exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[2] The C-6 fluorine atom is believed to improve the drug's interaction with these enzymes and enhance cell penetration, leading to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5] Consequently, robust and scalable synthetic routes to 6-fluoroquinoline precursors are of paramount importance. The Skraup synthesis, despite its age, remains a highly relevant and effective method for this purpose.[6][7]

The Skraup Synthesis: Mechanism and Rationale

The Skraup synthesis is a chemical reaction that constructs the quinoline ring by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][8] The reaction is notoriously exothermic and requires careful control, but its efficiency in forming the fused heterocyclic system from simple starting materials is a significant advantage.[4][9]

The mechanism proceeds through several distinct stages:

  • Formation of the α,β-Unsaturated Aldehyde: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into acrolein in situ. This step is crucial as it generates the three-carbon unit required to form the pyridine ring of the quinoline system.[9][10]

  • Michael Addition: The primary aromatic amine, in this case, 4-fluoroaniline, acts as a nucleophile and undergoes a conjugate (Michael) addition to the newly formed acrolein. This forms a β-anilinopropionaldehyde derivative.

  • Electrophilic Cyclization and Dehydration: The strongly acidic medium protonates the aldehyde, activating it for an intramolecular electrophilic attack on the electron-rich aniline ring. This cyclization step forms a 1,2-dihydroquinoline intermediate, which subsequently loses a water molecule to form a more stable, partially aromatized system.[9]

  • Oxidation: The final step involves the oxidation of the 1,2-dihydrofluoroquinoline intermediate to the fully aromatic 6-fluoroquinoline. An oxidizing agent, typically nitrobenzene (which can also serve as a solvent) or arsenic acid, is required for this transformation.[3][8]

The choice of reagents and conditions is dictated by the need to manage the reaction's high exothermicity. The use of a moderator, such as ferrous sulfate (FeSO₄), is a critical modification to the original procedure. It is believed to function as an oxygen carrier, smoothing the rate of oxidation and preventing the reaction from becoming uncontrollably violent.[9][11]

Logical Workflow of the Skraup Synthesis

The overall process can be visualized as a multi-stage workflow, from initial setup to the final purified product.

Skraup_Workflow Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis reagents Reagent & Glassware Preparation setup Reaction Assembly (Caution: Order of Addition) reagents->setup reaction Controlled Heating (Exothermic Reaction) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring quench Reaction Quenching & Neutralization monitoring->quench Upon Completion extraction Steam Distillation or Solvent Extraction quench->extraction purify Chromatography or Distillation extraction->purify characterization Product Characterization (NMR, MS, etc.) purify->characterization Skraup_Mechanism Figure 2: Key Mechanistic Steps Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct β-(4-fluoroanilino) -propionaldehyde Acrolein->Michael_Adduct Michael Addition Aniline 4-Fluoroaniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydro-6-fluoroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O (H⁺) Product 6-Fluoroquinoline Dihydroquinoline->Product Oxidation (e.g., Nitrobenzene)

Sources

Method

The Pivotal Role of 6-Fluoroquinoline-8-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom onto the quinoline ring often enhances metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Specifically, 6-fluoroquinoline derivatives have demonstrated significant potential in the development of novel therapeutic agents.[3][4] This guide focuses on a key intermediate, 6-Fluoroquinoline-8-carbaldehyde , a versatile building block that enables the synthesis of a diverse array of complex molecules with significant therapeutic potential. Its aldehyde functionality at the 8-position serves as a reactive handle for the introduction of various pharmacophores and for the construction of fused heterocyclic systems.

Physicochemical Properties of 6-Fluoroquinoline-8-carbaldehyde

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular FormulaC₁₀H₆FNON/A
Molecular Weight175.16 g/mol [5][6][7]
AppearanceExpected to be a solid[5][6]
Melting PointNot availableN/A
SolubilityExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A
StorageStore in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[5][6]

Synthesis of 6-Fluoroquinoline-8-carbaldehyde: A Proposed Pathway

Step 1: Synthesis of 6-Fluoro-8-quinolinol via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines. In this step, 2-amino-5-fluorophenol is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid to yield 6-fluoro-8-quinolinol.[8]

Protocol 1: Synthesis of 6-Fluoro-8-quinolinol

Materials:

  • 2-Amino-5-fluorophenol

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (catalyst, optional)

  • Water

  • Sodium carbonate (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Carefully add concentrated sulfuric acid to a flask containing 2-amino-5-fluorophenol and glycerol. The reaction is exothermic and should be cooled in an ice bath.

  • Add nitrobenzene as the oxidizing agent. A catalytic amount of ferrous sulfate can be added to moderate the reaction.

  • Heat the mixture cautiously. The reaction is typically vigorous. Once the reaction initiates, remove the heat and allow it to proceed. After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure completion.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Neutralize the acidic solution carefully with sodium carbonate until the solution is basic.

  • Perform a steam distillation to remove unreacted nitrobenzene.

  • The desired 6-fluoro-8-quinolinol can be isolated from the remaining solution by extraction with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-fluoro-8-quinolinol by recrystallization or column chromatography.

Step 2: Formylation of 6-Fluoro-8-quinolinol to 6-Fluoroquinoline-8-carbaldehyde

The introduction of a formyl group onto the 8-position of the quinoline ring can be achieved through various formylation reactions of the precursor, 6-fluoro-8-quinolinol. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and is a strong candidate for this transformation.[9][10]

Protocol 2: Reimer-Tiemann Formylation of 6-Fluoro-8-quinolinol

Materials:

  • 6-Fluoro-8-quinolinol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol (co-solvent, optional)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 6-fluoro-8-quinolinol in an aqueous solution of sodium hydroxide. Ethanol may be used as a co-solvent to improve solubility.

  • Heat the solution to 60-70 °C with vigorous stirring.

  • Slowly add chloroform to the reaction mixture over a period of 1-2 hours. The reaction is exothermic.

  • Maintain the temperature and continue stirring for several hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess chloroform by distillation.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 6-fluoroquinoline-8-carbaldehyde by column chromatography on silica gel.

Causality Behind Experimental Choices: The Reimer-Tiemann reaction is chosen due to its known regioselectivity for ortho-formylation of phenols. The electron-donating hydroxyl group at the 8-position of the quinoline ring activates the aromatic system towards electrophilic substitution, directing the incoming electrophile (dichlorocarbene generated in situ from chloroform and base) to the adjacent positions. Given that the 7-position is sterically less hindered, careful optimization of reaction conditions may be necessary to favor formylation at the desired 8-position.

Visualization of the Proposed Synthetic Pathway

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Reimer-Tiemann Formylation 2-Amino-5-fluorophenol 2-Amino-5-fluorophenol reaction1 2-Amino-5-fluorophenol->reaction1 Glycerol Glycerol Glycerol->reaction1 H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene 6-Fluoro-8-quinolinol 6-Fluoro-8-quinolinol H2SO4_Nitrobenzene->6-Fluoro-8-quinolinol 6-Fluoro-8-quinolinol_start 6-Fluoro-8-quinolinol reaction1->H2SO4_Nitrobenzene CHCl3_NaOH CHCl₃, NaOH 6-Fluoro-8-quinolinol_start->CHCl3_NaOH 6-Fluoroquinoline-8-carbaldehyde 6-Fluoroquinoline-8-carbaldehyde CHCl3_NaOH->6-Fluoroquinoline-8-carbaldehyde

Caption: Proposed two-step synthesis of 6-Fluoroquinoline-8-carbaldehyde.

Applications of 6-Fluoroquinoline-8-carbaldehyde in Medicinal Chemistry

The aldehyde functionality of 6-fluoroquinoline-8-carbaldehyde makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. Key transformations include reductive amination, Wittig reactions, and Knoevenagel condensations, which allow for the introduction of diverse side chains and the construction of more complex molecular architectures.

Synthesis of Novel Antimalarial Agents

Quinolines are a cornerstone of antimalarial drug discovery, with chloroquine and mefloquine being notable examples.[11] The 8-aminoquinoline scaffold is particularly important for targeting the liver stages of the malaria parasite, with primaquine and the more recent tafenoquine being key drugs.[1][12][13] 6-Fluoroquinoline-8-carbaldehyde is an excellent precursor for the synthesis of novel 8-aminoquinoline derivatives.

Workflow for Antimalarial Drug Candidate Synthesis:

G Start 6-Fluoroquinoline-8-carbaldehyde ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Amine Primary or Secondary Amine (R-NH₂) Amine->ReductiveAmination Intermediate 8-(Aminomethyl)-6-fluoroquinoline Derivative ReductiveAmination->Intermediate Screening Biological Screening (Anti-plasmodial assays) Intermediate->Screening

Caption: Workflow for synthesizing and screening antimalarial candidates.

Protocol 3: Reductive Amination of 6-Fluoroquinoline-8-carbaldehyde

Materials:

  • 6-Fluoroquinoline-8-carbaldehyde

  • Primary or secondary amine of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (catalyst, optional)

Procedure:

  • To a solution of 6-fluoroquinoline-8-carbaldehyde in the anhydrous solvent, add the desired amine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 8-(aminomethyl)-6-fluoroquinoline derivative by column chromatography.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[14][15] The quinoline scaffold is found in several approved kinase inhibitors. The aldehyde group of 6-fluoroquinoline-8-carbaldehyde can be utilized in various carbon-carbon bond-forming reactions to construct complex molecules that can target the ATP-binding site of kinases.

Example Application: Synthesis of Vinylquinoline Derivatives via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[16] This can be used to introduce a vinyl linker, which can then be further functionalized or serve as a key structural element in a kinase inhibitor.

Protocol 4: Wittig Reaction of 6-Fluoroquinoline-8-carbaldehyde

Materials:

  • 6-Fluoroquinoline-8-carbaldehyde

  • A suitable phosphonium ylide (Wittig reagent)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • A strong base (if the ylide is not stabilized, e.g., n-butyllithium or sodium hydride)

Procedure:

  • If using a non-stabilized ylide, prepare the Wittig reagent in situ by treating the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

  • Cool the ylide solution to 0 °C or -78 °C.

  • Add a solution of 6-fluoroquinoline-8-carbaldehyde in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting 8-vinyl-6-fluoroquinoline derivative by column chromatography. The stereochemistry of the resulting alkene (E or Z) will depend on the nature of the ylide and the reaction conditions.

Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is useful for synthesizing α,β-unsaturated compounds, which are versatile intermediates and can possess biological activity themselves.

Protocol 5: Knoevenagel Condensation of 6-Fluoroquinoline-8-carbaldehyde

Materials:

  • 6-Fluoroquinoline-8-carbaldehyde

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A weak base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve 6-fluoroquinoline-8-carbaldehyde and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the weak base.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion and Future Perspectives

6-Fluoroquinoline-8-carbaldehyde, while not extensively documented, represents a highly valuable and versatile intermediate in medicinal chemistry. Its proposed synthesis from readily available starting materials is feasible through established synthetic methodologies. The reactive aldehyde functionality provides a gateway to a vast chemical space, enabling the synthesis of novel derivatives with potential applications as antimalarial agents, kinase inhibitors, and other therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this promising building block in drug discovery and development. Further research into the synthesis and applications of 6-fluoroquinoline-8-carbaldehyde is warranted and is expected to yield novel compounds with significant biological activities.

References

  • Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]

  • Magalhaes, J., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]

  • Suaifan, G. A. R. Y., & Mohammed, A. A. M. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 329. [Link]

  • Ökten, S., et al. (2017). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. ResearchGate. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie Chemical Monthly, 133(11), 1437-1442. [Link]

  • Vale, N., et al. (2019). Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. Pharmaceuticals, 12(3), 115. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Zare, M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5898-5923. [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wang, C., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7349. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • The ScholarShip. (2017). The Duff Reaction: Researching A Modification. [Link]

  • ResearchGate. (2020). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Sytnik, K., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7543. [Link]

  • Taylor & Francis. (2022). Organolithium – Knowledge and References. [Link]

  • Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7349. [Link]

  • West, M. J., et al. (2012). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 77(19), 8757-8763. [Link]

  • ResearchGate. 8.1.29 Dearomatization Reactions Using Organolithiums. [Link]

  • Chambers, R. D., et al. (2016). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Angewandte Chemie International Edition, 55(47), 14711-14715. [Link]

  • Ujj, V., et al. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(14), 5369. [Link]

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Application

Application Notes &amp; Protocols: Strategic Derivatization of 6-Fluoroquinoline-8-carbaldehyde

Introduction: The Quinoline Scaffold and the Versatility of the Aldehyde Handle The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Versatility of the Aldehyde Handle

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making 6-fluoroquinoline derivatives particularly attractive in drug discovery programs.[4]

6-Fluoroquinoline-8-carbaldehyde is a key synthetic intermediate where the quinoline core is functionalized with a highly versatile aldehyde group. This aldehyde serves as a reactive "handle," enabling a diverse array of chemical transformations. The ability to readily convert this aldehyde into amines, alkenes, carboxylic acids, alcohols, and complex heterocyclic systems allows for the systematic exploration of chemical space around the quinoline core. This document provides detailed protocols and the underlying scientific rationale for several key derivatization strategies, designed for researchers in synthetic chemistry and drug development.

Reductive Amination: Accessing Amines via In-Situ Imine Reduction

Reductive amination is arguably one of the most important transformations in medicinal chemistry for synthesizing secondary and tertiary amines. The process involves the initial formation of an imine (or iminium ion) from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the stable amine.[5] This one-pot procedure is highly efficient.

Causality and Experimental Choices: The choice of reducing agent is critical for success. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would readily reduce the starting aldehyde to an alcohol, leading to unwanted byproducts. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[6] Its steric bulk and attenuated reactivity make it highly selective for the protonated iminium ion intermediate over the starting aldehyde, minimizing side reactions and maximizing the yield of the desired amine.[6] 1,2-Dichloroethane (DCE) is a common solvent as it is relatively non-polar and aprotic, effectively solvating the reagents without interfering with the reaction. A slight excess of the amine and reducing agent is used to drive the reaction to completion.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification Start 6-Fluoroquinoline-8-carbaldehyde + Amine (Primary or Secondary) in Anhydrous DCE Imine_Formation Stir at RT (20-30 min) Start->Imine_Formation Initial Mixing Add_STAB Add NaBH(OAc)₃ (Portion-wise) Imine_Formation->Add_STAB Forms Iminium Ion Reaction Stir at RT (2-16 h, Monitor by TLC/LC-MS) Add_STAB->Reaction Initiates Reduction Quench Quench with sat. NaHCO₃ (aq) Reaction->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Amine Product Purify->Product

Caption: Workflow for one-pot reductive amination.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
6-Fluoroquinoline-8-carbaldehyde175.151.0
Primary or Secondary Amine-1.1
Sodium Triacetoxyborohydride (STAB)211.941.5
Anhydrous 1,2-Dichloroethane (DCE)--
Saturated Sodium Bicarbonate (NaHCO₃)--
Dichloromethane (DCM)--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Fluoroquinoline-8-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (to approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.[6]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in small portions over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or diethyl malonate).[7][8] This reaction introduces an α,β-unsaturated system, a valuable pharmacophore and synthetic intermediate.

Causality and Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[7][9] The base deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the stable, conjugated product.[8] Using a Dean-Stark apparatus with a refluxing solvent like toluene is a classic method to drive the equilibrium towards the product by physically removing the water formed during the condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Work-up & Purification Start Aldehyde + Malononitrile + Piperidine in Toluene Reaction Reflux with Dean-Stark Trap (Monitor by TLC) Start->Reaction Heat to Reflux Cool Cool to RT Reaction->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Toluene Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product Dry->Product

Caption: Workflow for Knoevenagel condensation.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
6-Fluoroquinoline-8-carbaldehyde175.151.0
Malononitrile66.061.1
Piperidine85.150.1 (catalytic)
Toluene--

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 6-Fluoroquinoline-8-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 2-6 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold toluene or hexane to remove any unreacted starting materials. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.

Wittig Reaction: Olefination to Synthesize Alkenes

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes by reacting them with a phosphorus ylide (Wittig reagent).[10] This reaction is fundamental for installing a carbon-carbon double bond with good control over its location.

Causality and Experimental Choices: The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[10] The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for non-stabilized ylides (e.g., Ph₃P=CH₂).[11] These reactions must be performed under strictly anhydrous conditions and an inert atmosphere, as the ylides and the bases are highly reactive towards water and oxygen.[11] Tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively solvates the organometallic species involved.

Protocol 3: Wittig Olefination with Methyltriphenylphosphonium Bromide

G cluster_0 Ylide Generation cluster_1 Olefination cluster_2 Work-up & Purification Phosphonium_Salt Ph₃PCH₃Br in Anhydrous THF Add_Base Add n-BuLi at 0°C Phosphonium_Salt->Add_Base Ylide Stir to form Ylide (Deep Orange/Red Color) Add_Base->Ylide Add_Aldehyde Add Aldehyde Solution Dropwise at 0°C Ylide->Add_Aldehyde Reaction Warm to RT (Monitor by TLC) Add_Aldehyde->Reaction Quench Quench with sat. NH₄Cl (aq) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Alkene Product Purify->Product

Caption: Workflow for the Wittig reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
Methyltriphenylphosphonium Bromide357.231.2
n-Butyllithium (n-BuLi) in hexanes-1.1
6-Fluoroquinoline-8-carbaldehyde175.151.0
Anhydrous Tetrahydrofuran (THF)--
Saturated Ammonium Chloride (NH₄Cl)--
Ethyl Acetate--

Step-by-Step Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 6-Fluoroquinoline-8-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.[11]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis shows complete consumption of the aldehyde (typically 1-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[11]

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Oxidation to a Carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid transforms the functional group into a versatile anchor for amide bond formation, a cornerstone of peptide and small molecule synthesis.

Causality and Experimental Choices: While strong oxidants like potassium permanganate or chromic acid can be effective, they often lack selectivity and require harsh conditions. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a weak acid like sodium dihydrogen phosphate (NaH₂PO₄), is an exceptionally mild and high-yielding method for converting aldehydes to carboxylic acids.[12] A chlorine scavenger, such as 2-methyl-2-butene, is added to react with the hypochlorite (ClO⁻) byproduct, preventing unwanted side reactions like chlorination of the aromatic ring or the product alkene.[12][13] A mixed solvent system of t-butanol and water ensures that both the organic substrate and the inorganic salts are soluble.

Protocol 4: Pinnick Oxidation to 6-Fluoroquinoline-8-carboxylic acid

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Purification Start Aldehyde in t-BuOH + 2-methyl-2-butene Add_Reagents Add aq. solution of NaClO₂ and NaH₂PO₄ Start->Add_Reagents Reaction Stir at RT (Monitor by TLC) Add_Reagents->Reaction Quench Add aq. Na₂SO₃ Reaction->Quench Reaction Complete Acidify Acidify with HCl to precipitate product Quench->Acidify Filter Filter Solid Acidify->Filter Dry Dry under Vacuum Filter->Dry Product Final Carboxylic Acid Dry->Product

Caption: Workflow for the Pinnick oxidation.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
6-Fluoroquinoline-8-carbaldehyde175.151.0
Sodium Chlorite (NaClO₂)90.441.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.981.5
2-Methyl-2-butene70.133.0
tert-Butanol (t-BuOH) / Water-4:1 v/v
Sodium Sulfite (Na₂SO₃)--
Hydrochloric Acid (HCl)--

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 6-Fluoroquinoline-8-carbaldehyde (1.0 eq) in a mixture of t-BuOH and water (4:1 ratio). Add 2-methyl-2-butene (3.0 eq) to the solution.

  • Oxidant Addition: In a separate flask, dissolve sodium chlorite (1.5 eq) and NaH₂PO₄ (1.5 eq) in water. Add this aqueous solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 1-3 hours. Monitor by TLC until the aldehyde spot disappears.

  • Work-up: Cool the reaction in an ice bath and quench by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess oxidant.

  • Isolation: Acidify the mixture with 1M HCl to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Reduction to an Alcohol

The reduction of the aldehyde to a primary alcohol provides another key functional handle, (6-Fluoroquinolin-8-yl)methanol, which can be used for subsequent etherification or esterification reactions.

Causality and Experimental Choices: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[14] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect more stable functional groups like esters or amides. The reaction is operationally simple and can be run in protic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide to yield the final alcohol product.[14]

Protocol 5: Reduction to (6-Fluoroquinolin-8-yl)methanol

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start Aldehyde in Methanol (Cooled to 0°C) Add_NaBH4 Add NaBH₄ (Portion-wise) Start->Add_NaBH4 Reaction Stir and Warm to RT (Monitor by TLC) Add_NaBH4->Reaction Quench Add Water Reaction->Quench Reaction Complete Concentrate Remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Alcohol Product Purify->Product

Caption: Workflow for aldehyde reduction with NaBH₄.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
6-Fluoroquinoline-8-carbaldehyde175.151.0
Sodium Borohydride (NaBH₄)37.831.5
Methanol (MeOH)--
Water--
Ethyl Acetate--

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 6-Fluoroquinoline-8-carbaldehyde (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.5 eq) in small portions to the stirred solution. Be aware of hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude alcohol by flash column chromatography.

References

  • ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Al-Buriahi, A. K., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available at: [Link]

  • Royal Society of Chemistry. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • ResearchGate. (n.d.). The catalyst 1 mediated Knoevenagel condensation of 8-hydroxyquinoline-2-carbaldehyde. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • IOC 25. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Available at: [Link]

  • COFarm. (n.d.). BIOPHYSICAL MODELS IN DRUG DEVELOPMENT: 6-FLUOROQUINOLONE DERIVATIVES. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Available at: [Link]

  • Chem Help ASAP. (2020). imine preparation & formation mechanism. YouTube. Available at: [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Available at: [Link]

  • PubMed. (n.d.). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Available at: [Link]

  • National Institutes of Health. (2020). Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. Available at: [Link]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]

  • SciSpace. (n.d.). Carboxylic acids from primary alcohols and aldehydes by a Pyridinium chlorochromate catalyzed oxidation. Available at: [Link]

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  • The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube. Available at: [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 6-Fluoroquinoline-8-carbaldehyde in the Synthesis of Novel Antibacterial Agents

An Application Guide for Drug Discovery Professionals Introduction: A Strategic Response to the Antibiotic Resistance Crisis The escalating threat of multidrug-resistant (MDR) bacteria necessitates innovative strategies...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction: A Strategic Response to the Antibiotic Resistance Crisis

The escalating threat of multidrug-resistant (MDR) bacteria necessitates innovative strategies in antibacterial drug discovery.[1] The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of the highly successful fluoroquinolone class of antibiotics.[2][3][4][5] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication.[6][7][8][9]

This guide focuses on a key building block, 6-Fluoroquinoline-8-carbaldehyde , for the rational design of next-generation quinoline-based antibacterials. The fluorine atom at the C-6 position is a critical feature, known to significantly enhance binding to the DNA gyrase complex and improve cell penetration, leading to increased antibacterial potency.[2][10] The aldehyde group at the C-8 position provides a versatile chemical handle for introducing diverse molecular fragments, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize efficacy and spectrum of activity.

Pillar 1: The Underlying Mechanism of Action

To effectively design new agents, it is crucial to understand their molecular target. Quinolone antibiotics are classified as topoisomerase poisons. They stabilize the transient, double-stranded breaks in bacterial DNA created by DNA gyrase and topoisomerase IV, converting these essential enzymes into cellular toxins that trigger cell death.[6][11]

cluster_0 Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Enzyme binds DNA Replication DNA Replication & Cell Division DNA->Replication Cleaved Cleavage Complex (Transient DNA Break) Gyrase->Cleaved Creates transient break to relieve supercoiling Cleaved->DNA Re-ligation (normal function) Quinolone Quinolone Agent Cleaved->Quinolone Quinolone binds & stabilizes complex Death Chromosome Fragmentation -> Cell Death Quinolone->Death Prevents re-ligation

Caption: Mechanism of Quinolone Action.

Pillar 2: A Versatile Synthetic Strategy via Schiff Base Formation

The aldehyde functionality of 6-Fluoroquinoline-8-carbaldehyde is ideal for condensation reactions with primary amines to form Schiff bases (imines). This reaction is operationally simple and provides a powerful method for introducing a vast array of chemical diversity. The resulting Schiff bases can be evaluated directly for antibacterial activity or serve as key intermediates for subsequent cyclization reactions to build more complex heterocyclic systems.[12][13][14]

G start 6-Fluoroquinoline-8-carbaldehyde schiff_base Novel Schiff Base Derivative start->schiff_base amine Primary Amine (R-NH2) (e.g., Substituted Anilines, Sulfonamides, Hydrazides) amine->schiff_base reagents Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) reagents->schiff_base evaluation Biological Evaluation (MIC Assay) schiff_base->evaluation intermediate Intermediate for Further Synthesis (e.g., Cyclization) schiff_base->intermediate

Caption: Synthetic workflow using 6-Fluoroquinoline-8-carbaldehyde.

Application Protocol 1: Synthesis of a 6-Fluoroquinoline-Sulfonamide Schiff Base

This protocol details the synthesis of a representative Schiff base by reacting 6-Fluoroquinoline-8-carbaldehyde with sulfanilamide. The incorporation of a sulfonamide moiety is a validated strategy, as sulfonamides are a well-known class of antibacterial agents that inhibit folate synthesis.[1][15]

A. Materials and Reagents

ReagentGradeSupplierNotes
6-Fluoroquinoline-8-carbaldehyde≥97%Sigma-AldrichStarting material
Sulfanilamide≥99%Alfa AesarPrimary amine source
Ethanol (Absolute)ACS GradeFisher ScientificReaction solvent
Glacial Acetic AcidACS GradeVWRCatalyst
Ethyl AcetateHPLC GradeFisher ScientificFor Thin Layer Chromatography (TLC)
HexaneHPLC GradeFisher ScientificFor TLC and Purification
Silica Gel TLC PlatesF254MilliporeFor reaction monitoring
Silica Gel for Column Chromatography230-400 meshSorbent Tech.For purification

B. Step-by-Step Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Fluoroquinoline-8-carbaldehyde (1.0 mmol, 177.1 mg).

  • Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Amine: Add sulfanilamide (1.0 mmol, 172.2 mg) to the solution. Stir for 5 minutes at room temperature.

    • Causality: Ensuring an equimolar ratio is crucial for driving the reaction to completion without excess starting material, which can complicate purification.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the sulfanilamide, thereby accelerating the rate of imine formation.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Let the reaction proceed for 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the dehydration step (loss of a water molecule) that follows the initial nucleophilic addition, leading to the formation of the stable C=N double bond of the Schiff base.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., 3:7 Ethyl Acetate:Hexane eluent). Spot the starting materials and the reaction mixture. The formation of a new, less polar spot and the disappearance of the starting aldehyde spot indicate reaction completion.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. A solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol or by column chromatography if necessary to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde C-H stretch in IR and the appearance of the imine (-CH=N-) proton signal in ¹H NMR are key indicators of success.[4][16]

Application Protocol 2: In Vitro Antibacterial Susceptibility Testing

The antibacterial efficacy of the newly synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC).

A. Materials and Culture

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Methicillin-resistant S. aureus (MRSA, e.g., ATCC 33591)[4][14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Ciprofloxacin (as a positive control)

B. Broth Microdilution Protocol

  • Prepare Bacterial Inoculum: Culture bacteria in CAMHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with Ciprofloxacin), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Representative Data & SAR Insights

The table below illustrates hypothetical MIC data for a series of derivatives, demonstrating how structural modifications can impact activity.

Compound IDR-Group (at C-8 via imine link)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs MRSA
Cpd-1 4-sulfamoylphenyl81616
Cpd-2 4-chlorophenyl163232
Cpd-3 2-hydroxyphenyl488
Cipro (Reference Drug)0.50.251
  • SAR Analysis: From this hypothetical data, one could infer that the presence of a hydrogen-bond donor (hydroxyl group in Cpd-3) or a sulfonamide group (Cpd-1) enhances activity compared to a simple halogenated phenyl ring (Cpd-2). This suggests that interactions with the bacterial target may be improved by these functionalities.

Pillar 3: Key Structure-Activity Relationships (SAR)

The design of potent quinolone analogues is guided by well-established SAR principles.

Caption: Key SAR points for the quinolone scaffold.

  • N-1 Position: A cyclopropyl group is often the most beneficial substituent for potent inhibition of bacterial DNA gyrase.[17][18]

  • C-6 Position: The presence of a fluorine atom is a hallmark of modern fluoroquinolones, significantly improving both DNA gyrase complex binding and cell penetration.[2]

  • C-7 Position: Substituents here, typically heterocyclic amines like piperazine or pyrrolidine, greatly influence the antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties.[10][17][18]

  • C-8 Position: Modification at this position, where our aldehyde serves as a synthetic handle, can modulate oral absorption and activity against anaerobic bacteria.[17][18]

Conclusion and Future Outlook

6-Fluoroquinoline-8-carbaldehyde stands out as a high-value starting material for the synthesis of novel antibacterial agents. The straightforward and efficient formation of Schiff bases allows for the rapid generation of diverse chemical libraries. By combining the proven quinolone core with other biologically active moieties (e.g., sulfonamides, other heterocycles), researchers can develop hybrid molecules with potentially synergistic or novel mechanisms of action. Future work should focus on exploring a wider range of amine building blocks and utilizing the Schiff base intermediates to construct more rigid, conformationally constrained polycyclic systems to enhance target binding and specificity.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2023, December 29). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2008). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 1(1), 40–61. [Link]

  • Bielawska, A., Bielawski, K., & Anisimowicz, S. (2020). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320–324. [Link]

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  • Řezáčová, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4647. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • National Institutes of Health. (2014). Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]

  • Ali, A., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14(5), 3209-3220. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Research Journal of Pharmacy and Technology, 14(7), 3625-3629. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of new quinoline-based heterocyclic derivatives as novel antibacterial agents. Semantic Scholar. [Link]

  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35. [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceuticals and Pharmacology International Journal, 2(5). [Link]

  • Petrou, A. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6545. [Link]

  • Annunziato, G. (2023). Design and Synthesis of Novel Antimicrobial Agents. Pharmaceuticals, 16(4), 499. [Link]

  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. [Link]

  • Li, Q., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(15), 8769-8777. [Link]

  • G. S. C. Kumar, et al. (2010). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 15(10), 6849-6858. [Link]

  • Petrou, A. (2024). Novel Antibacterial Agents 2022. Pharmaceuticals, 17(3), 390. [Link]

  • Salihović, M., et al. (2018). Synthesis, DFT study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. RASAYAN Journal of Chemistry, 11(3), 1183-1192. [Link]

  • Kumar, A., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Semicarbazide Based Schiff Bases and their Pb(II), Zr(IV) and U(VI) Metal Complexes. Journal of Scientific Research, 64(2). [Link]

  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e36398. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 6-Fluoroquinoline-8-carbaldehyde as a Versatile Scaffold for the Development of Novel Anticancer Compounds

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 6-Fluoroquinoline-8-carbaldehyde as a strategic starting material for the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 6-Fluoroquinoline-8-carbaldehyde as a strategic starting material for the synthesis and evaluation of novel anticancer agents. This document outlines detailed protocols for chemical synthesis, in vitro biological evaluation, and preliminary mechanistic studies, grounded in the established pharmacological importance of the quinoline scaffold.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with several compounds advancing to clinical use.[3] Their anticancer effects are diverse, stemming from the ability to interact with various critical cellular targets.[1][4] Key mechanisms of action for quinoline-based agents include:

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6] Targets include Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9]

  • Topoisomerase Inhibition: Certain derivatives can interfere with topoisomerase enzymes, leading to DNA damage and cell death, a mechanism shared with established chemotherapeutics.[3][4][7]

  • Tubulin Polymerization Inhibition: By disrupting microtubule dynamics, some quinoline compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[3][10]

  • DNA Intercalation: The planar structure of the quinoline ring allows some analogues to insert between DNA base pairs, disrupting replication and transcription.[7]

6-Fluoroquinoline-8-carbaldehyde is a strategically designed starting material for building novel anticancer candidates. The fluorine atom at the C6 position can enhance metabolic stability and binding affinity through favorable electronic interactions.[11] More importantly, the carbaldehyde group at the C8 position serves as a versatile chemical handle for derivatization, allowing for the rapid synthesis of large compound libraries to explore structure-activity relationships (SAR). This guide focuses on one of the most direct and effective derivatization strategies: the synthesis of Schiff bases.

PART 1: Synthesis of Bioactive Derivatives via Schiff Base Formation

The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is a robust and high-yielding reaction.[12][13] This approach allows for the introduction of a vast array of chemical functionalities onto the quinoline scaffold by simply varying the primary amine reactant. This diversity is critical for tuning the pharmacological properties of the final compounds.

Experimental Workflow: Synthesis of 6-Fluoroquinoline-8-carbaldehyde Derivatives

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Outcome A 6-Fluoroquinoline- 8-carbaldehyde C Solvent: Absolute Ethanol A->C Dissolve B Primary Amine (R-NH2) (e.g., Substituted Anilines, Heterocyclic Amines) B->C Add D Catalyst: Glacial Acetic Acid (2-3 drops) C->D Add E Condition: Reflux (4-6 hours) D->E Heat F Crude Schiff Base Product (Imine, -CH=N-R) E->F G Purification (Recrystallization from Ethanol) F->G H Final Product: Pure Schiff Base Derivative G->H

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 1: General Synthesis of (E)-1-(6-fluoroquinolin-8-yl)-N-(aryl)methanimine Derivatives

This protocol describes a conventional and reliable method for synthesizing a library of Schiff bases from 6-Fluoroquinoline-8-carbaldehyde.

Rationale:

  • Solvent: Absolute ethanol is an excellent solvent for both reactants and facilitates the removal of the water byproduct, driving the reaction to completion.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[14]

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the formation of the thermodynamically stable imine product within a reasonable timeframe.[14]

Materials:

  • 6-Fluoroquinoline-8-carbaldehyde

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminopyridine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a 50 mL round-bottom flask, dissolve 6-Fluoroquinoline-8-carbaldehyde (1.0 mmol, 1 equivalent) in 20 mL of absolute ethanol.

  • To this stirring solution, add the desired primary amine (1.0 mmol, 1 equivalent).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Purify the product by recrystallization from hot ethanol to yield the pure Schiff base derivative.

  • Dry the final product under vacuum and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

PART 2: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives is synthesized, the next critical step is to assess their biological activity. A tiered screening approach is most efficient, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most potent compounds.

Experimental Workflow: Biological Evaluation Cascade

G cluster_mechanistic Mechanistic Elucidation A Synthesized Compound Library (from Protocol 1) B Primary Screening: In Vitro Cytotoxicity Assay (MTT) Against a Panel of Cancer Cell Lines A->B C Data Analysis: Determine IC50 Values B->C D Lead Compound Identification (Potency < 10 µM) C->D E Secondary Screening: Mechanistic Assays D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Induction Assay (Annexin V / PI Staining) E->G H Target-Based Assays (e.g., Kinase Inhibition Assay) E->H I In Vivo Efficacy Studies (Xenograft Models) F->I G->I H->I

Caption: Tiered workflow for evaluating the anticancer potential of novel compounds.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This is a standard first-pass assay to determine the concentration at which a compound exhibits cytotoxic effects.[15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[17][18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base derivatives (dissolved in DMSO to make stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data

The results from the MTT assay should be tabulated to easily compare the potency of different derivatives.

Compound IDR-Group on Schiff BaseIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT-116 (Colon)
FQ-SB-01 Phenyl15.221.818.5
FQ-SB-02 4-Chlorophenyl4.58.16.3
FQ-SB-03 4-Methoxyphenyl25.130.528.9
FQ-SB-04 Pyridin-2-yl2.85.23.9
Doxorubicin (Reference Drug)0.81.10.9

Note: Data are hypothetical and for illustrative purposes only.

PART 3: Preliminary Mechanistic Elucidation

Compounds that demonstrate significant cytotoxicity (e.g., IC50 < 10 µM) are selected for further studies to understand their mechanism of action. This is crucial for optimizing lead compounds and understanding their therapeutic potential.

Signaling Pathways Targeted by Quinoline Derivatives

Many quinoline-based anticancer agents function by inhibiting key signaling pathways that promote cell survival and proliferation. The Pim-1 kinase pathway is one such target, as Pim-1 is frequently overexpressed in various cancers and promotes cell survival by phosphorylating pro-apoptotic proteins like BAD.[7]

G cluster_pathway Pim-1 Kinase Signaling Pathway GF Growth Factors Receptor Cell Surface Receptor GF->Receptor Pim1 Pim-1 Kinase (Upregulated in Cancer) Receptor->Pim1 Activates BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks Inhibitor 6-Fluoroquinoline Derivative (e.g., FQ-SB-04) Inhibitor->Pim1 INHIBITS

Sources

Method

Application of 6-Fluoroquinoline-8-carbaldehyde in Antiviral Drug Discovery: A Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Motif in Antiviral Research The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Antiviral Research

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Historically significant in the development of antimalarial drugs like chloroquine, the quinoline scaffold has demonstrated remarkable versatility, leading to the discovery of potent antibacterial, anticancer, and anti-inflammatory agents.[3][4] In the realm of virology, quinoline derivatives have emerged as a promising class of compounds with the potential to combat a wide range of viral infections.[5][6]

The introduction of a fluorine atom onto the quinoline core, creating fluoroquinolones, has been a particularly fruitful strategy in modulating biological activity.[7] While widely recognized for their antibacterial properties, strategic modifications of the fluoroquinolone backbone can shift their therapeutic focus towards antiviral applications.[8] This is often achieved by altering substituents at various positions, which can influence the molecule's interaction with viral or host cell targets.

This technical guide focuses on the strategic application of a specific, functionalized fluoroquinoline building block, 6-Fluoroquinoline-8-carbaldehyde , in the discovery and development of novel antiviral agents. The presence of the reactive aldehyde group at the 8-position offers a versatile handle for synthetic elaboration, enabling the creation of diverse chemical libraries for antiviral screening. This document will provide a comprehensive overview of its synthetic utility, detailed protocols for its derivatization, and robust methodologies for evaluating the antiviral activity and cytotoxicity of the resulting compounds.

Physicochemical Properties and Synthesis of 6-Fluoroquinoline-8-carbaldehyde

To effectively utilize 6-Fluoroquinoline-8-carbaldehyde as a scaffold, a thorough understanding of its properties and a reliable synthetic route are paramount.

Table 1: Physicochemical Properties of 6-Fluoroquinoline-8-carbaldehyde

PropertyValue
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
Reactivity The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and coupling reactions.
Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 6-fluoroquinolines is the Skraup synthesis .[6][9] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent. To obtain 6-Fluoroquinoline-8-carbaldehyde, a multi-step synthesis starting from an appropriately substituted aniline is proposed.

G A 2-Amino-5-fluorotoluene B Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) A->B Step 1 C 6-Fluoro-8-methylquinoline B->C D Oxidation (e.g., SeO₂, KMnO₄) C->D Step 2 E 6-Fluoroquinoline-8-carbaldehyde D->E G A 6-Fluoroquinoline-8-carbaldehyde B Reductive Amination (Amine, Reducing Agent) A->B D Wittig Reaction (Phosphonium Ylide) A->D F Condensation Reactions (e.g., with active methylene compounds) A->F H Grignard/Organolithium Addition A->H C Schiff Base Derivatives B->C E Alkene Derivatives D->E G Chalcone-like Derivatives F->G I Secondary Alcohols H->I G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Compound Library (Derivatives of 6-Fluoroquinoline-8-carbaldehyde) B Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) A->B C Antiviral Assay (EC₅₀) (e.g., CPE Reduction Assay) A->C D Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ B->D C->D E Plaque Reduction Assay (Confirmatory IC₅₀) D->E Active & Non-toxic Hits F Enzyme Inhibition Assays (e.g., RT, Protease) E->F G Time-of-Addition Studies E->G

Sources

Application

Application Note &amp; Protocol: Regioselective Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Abstract: This document provides a comprehensive guide for the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde, a valuable intermediate in pharmaceutical research and drug development. The protocol leverages the V...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde, a valuable intermediate in pharmaceutical research and drug development. The protocol leverages the Vilsmeier-Haack reaction, a robust and efficient method for the simultaneous cyclization and formylation of N-arylacetamides. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and purification. This application note is intended for researchers, chemists, and professionals in drug development seeking a reliable method for accessing functionalized fluoroquinoline scaffolds.

Introduction: The Strategic Importance of Fluoroquinolines

Quinolines and their derivatives are cornerstone heterocyclic motifs in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a fluorine atom into the quinoline core often enhances metabolic stability and binding affinity, making 6-fluoroquinoline a particularly important scaffold. Furthermore, the formyl group (-CHO) is a versatile chemical handle, enabling a plethora of subsequent transformations to build molecular complexity.

While direct electrophilic formylation of a pre-existing 6-fluoroquinoline ring is possible, achieving high regioselectivity can be challenging. The Vilsmeier-Haack reaction, when applied to an N-arylacetamide precursor, offers a superior and more controlled strategy.[3] This one-pot reaction constructs the functionalized quinoline core by cyclizing an N-arylacetamide, ensuring the formyl group is selectively installed at the 3-position and a chloro group at the 2-position.[2][3] The resulting 2-chloro-6-fluoroquinoline-3-carbaldehyde is a powerful building block for creating diverse libraries of compounds for drug discovery.[2]

Reaction Mechanism: The Vilsmeier-Haack Cyclization

The reaction proceeds in two primary stages. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is formed in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4] Subsequently, this potent electrophile reacts with the N-(4-fluorophenyl)acetamide substrate, leading to a cascade of reactions involving electrophilic substitution, intramolecular cyclization, and dehydration to yield the final aromatic quinoline product.[1][3]

The electron-donating nature of the nitrogen atom in the acetanilide directs the initial electrophilic attack, while the subsequent cyclization is a key ring-forming step. The presence of the fluorine atom on the aniline precursor is well-tolerated and results in the desired 6-fluoro substitution pattern on the final quinoline ring.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack & Cyclization DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Acetanilide N-(4-fluorophenyl)acetamide VilsmeierReagent->Acetanilide Intermediate1 Electrophilic Substitution Intermediate Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-6-fluoroquinoline-3-carbaldehyde Intermediate2->Product Dehydration & Tautomerization

Caption: High-level overview of the Vilsmeier-Haack reaction stages.

Detailed Experimental Protocol

This protocol details the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde from 4-fluoroaniline. The first step, the synthesis of the acetanilide intermediate, is included for completeness.

3.1. Materials and Reagents

Reagent/MaterialGradeNotes
4-Fluoroaniline≥99%
Acetic AnhydrideReagent Grade
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Essential to prevent reagent decomposition.
Phosphorus Oxychloride (POCl₃)≥99%, ReagentPlus®Should be freshly distilled for best results.
IceFor cooling baths and work-up.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization.
Ethyl AcetateACS GradeFor recrystallization.
Deionized Water
Three-necked round-bottom flaskEquipped for stirring, dropping funnel, condenser.
Magnetic stirrer and stir bar
Ice-salt bath
Büchner funnel and filter flaskFor product isolation.

3.2. Step 1: Synthesis of N-(4-fluorophenyl)acetamide

  • In a 250 mL round-bottom flask, dissolve 4-fluoroaniline (0.1 mol) in 50 mL of 10% aqueous acetic acid.

  • Cool the solution in an ice bath with stirring.

  • Slowly add acetic anhydride (0.11 mol) dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield N-(4-fluorophenyl)acetamide.

3.3. Step 2: Vilsmeier-Haack Cyclization

  • Vilsmeier Reagent Formation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, place anhydrous N,N-dimethylformamide (DMF) (0.25 mol). Cool the flask in an ice-salt bath to 0°C.[1]

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) (0.55 mol, approx. 12 equivalents relative to the acetanilide) dropwise to the cooled DMF with vigorous stirring.[1] Ensure the temperature is maintained below 5°C during this exothermic addition.

  • Once the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C.

  • Reaction with Acetanilide: Add N-(4-fluorophenyl)acetamide (0.05 mol), prepared in Step 1, portion-wise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and heat the reaction mixture in a water bath to 80-90°C for 4-10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into a beaker containing 500 g of crushed ice with vigorous stirring.[5][6]

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches 7-8.[7] Keep the mixture cool in an ice bath during neutralization to prevent the formation of byproducts.[7]

  • A solid product will precipitate. Stir the suspension for 30 minutes in the cold.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.[1]

  • Dry the crude product in a desiccator. For further purification, recrystallize the solid from ethyl acetate to yield 2-chloro-6-fluoroquinoline-3-carbaldehyde as a crystalline solid.[1][6]

Experimental Workflow and Data

The overall process from reagent preparation to the final purified product is outlined below.

G start Start reagent_prep Vilsmeier Reagent Prep (POCl₃ + DMF @ 0-5°C) start->reagent_prep addition Add N-(4-fluorophenyl)acetamide reagent_prep->addition reaction Heat Reaction Mixture (80-90°C, 4-10h) addition->reaction workup Quench on Ice & Neutralize (pH 7-8) reaction->workup isolation Filter Precipitate workup->isolation purification Recrystallize (Ethyl Acetate) isolation->purification product Pure Product (2-Chloro-6-fluoroquinoline-3-carbaldehyde) purification->product

Sources

Method

Application Notes &amp; Protocols: 6-Fluoroquinoline-8-carbaldehyde Schiff Base Formation and Applications

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Convergence of the Fluoroquinolone Scaffold and Schiff Base Functionality The quinoline ring system is a privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of the Fluoroquinolone Scaffold and Schiff Base Functionality

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom, particularly in the C-6 position, often enhances metabolic stability and modulates electronic properties, a strategy famously employed in the development of fluoroquinolone antibiotics. When this potent heterocyclic core is functionalized with an aldehyde at the C-8 position, it becomes a versatile precursor for creating a diverse library of compounds.

The condensation of an aldehyde with a primary amine to form a Schiff base, or azomethine (-C=N-), is a cornerstone reaction in synthetic chemistry.[1] The resulting imine bond is not merely a linker; it is a dynamic, often reversible, functional group that is critical to the biological activity of many molecules.[2] Schiff bases and their metal complexes are explored for a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

This guide provides a detailed exploration of Schiff bases derived from 6-Fluoroquinoline-8-carbaldehyde. It covers the mechanistic principles of their formation, provides robust synthetic protocols, outlines methods for structural characterization, and discusses their significant potential in drug discovery and development.

Section 1: The Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[7] The reaction is typically catalyzed by a weak acid, which serves to activate the aldehyde's carbonyl group toward nucleophilic attack by the primary amine.[7][8] The concentration of the acid catalyst is critical; excessive acidity can protonate the amine, rendering it non-nucleophilic and halting the reaction.[7] The rate-determining step is generally the acid-catalyzed dehydration of the intermediate carbinolamine.[7]

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the adjacent nitrogen assists in eliminating the water molecule, leading to the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base.

G cluster_0 Mechanism of Acid-Catalyzed Schiff Base Formation Reactants 6-Fluoroquinoline-8-carbaldehyde + Primary Amine (R-NH2) ProtonatedAldehyde Protonated Aldehyde Reactants->ProtonatedAldehyde + H+ Carbinolamine Carbinolamine Intermediate ProtonatedAldehyde->Carbinolamine + R-NH2 - H+ IminiumIon Iminium Ion Carbinolamine->IminiumIon + H+ - H2O Product Schiff Base Product + H2O IminiumIon->Product - H+ G cluster_workflow General Experimental Workflow Reactants Combine Aldehyde & Amine in Solvent (+ Catalyst) Reaction Reaction (Reflux or Microwave) Reactants->Reaction Cooling Cool & Precipitate Reaction->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Drying Vacuum Drying Purification->Drying FinalProduct Purified Schiff Base Drying->FinalProduct Characterization Structural Characterization (IR, NMR, MS) FinalProduct->Characterization G cluster_apps Potential Therapeutic Applications Core 6-Fluoroquinoline-8-carbaldehyde Schiff Base Core C=N Imine Bond Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core:f0->Antimicrobial Anticancer Anticancer Agents (Cytotoxicity, Apoptosis Induction) Core:f0->Anticancer AntiInflammatory Anti-inflammatory Activity Core:f0->AntiInflammatory Antiviral Antiviral Activity Core:f0->Antiviral Chelating Metal Chelating Agents (Bioinorganic Chemistry) Core:f0->Chelating

Sources

Application

Application Notes and Protocols for Metal Complexes of 6-Fluoroquinoline-8-carbaldehyde Derivatives

Foreword for the Modern Researcher In the ever-evolving landscape of medicinal and materials chemistry, the quinoline scaffold remains a cornerstone of innovation. Its rigid, planar structure and inherent coordinating ab...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the ever-evolving landscape of medicinal and materials chemistry, the quinoline scaffold remains a cornerstone of innovation. Its rigid, planar structure and inherent coordinating ability have made it a "privileged" framework in drug design and catalysis. The strategic introduction of a fluorine atom at the 6-position and a reactive carbaldehyde at the 8-position of the quinoline ring system creates a versatile platform for developing novel Schiff base ligands and their corresponding metal complexes. The electron-withdrawing nature of the fluorine atom can significantly modulate the electronic properties and, consequently, the biological activity and catalytic efficacy of the resulting metal complexes.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, providing the underlying scientific rationale for the methodologies presented. We will explore the synthesis of Schiff base ligands derived from 6-fluoroquinoline-8-carbaldehyde, their complexation with transition metals, and detailed protocols for evaluating their potential as anticancer agents and oxidation catalysts. Each protocol is designed as a self-validating system, with integrated characterization and control steps to ensure the integrity of your results.

Section 1: Synthesis of Ligand and Metal Complexes

The journey begins with the synthesis of the foundational building blocks: the Schiff base ligands. These are typically formed through the condensation reaction of an aldehyde or ketone with a primary amine. The resulting imine (-C=N-) group is a key feature, providing a coordination site for metal ions.

Proposed Synthesis of 6-Fluoroquinoline-8-carbaldehyde

While not commercially available in abundance, a plausible synthetic route for 6-fluoroquinoline-8-carbaldehyde is the Vilsmeier-Haack reaction on 6-fluoroquinoline. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2][3]

Protocol 1: Synthesis of 6-Fluoroquinoline-8-carbaldehyde (Proposed)

Materials:

  • 6-Fluoroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (3 equivalents) dropwise with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0 °C.

  • Dissolve 6-fluoroquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-fluoroquinoline-8-carbaldehyde.

Synthesis of Schiff Base Ligands

The carbaldehyde group at the 8-position is now ready to react with a primary amine to form the Schiff base. The choice of the primary amine is critical as it will influence the denticity and steric/electronic properties of the resulting ligand. For this protocol, we will use 2-aminophenol to create a potentially tridentate O,N,N-donor ligand.

Protocol 2: Synthesis of (E)-2-(((6-fluoroquinolin-8-yl)methylene)amino)phenol (L)

Materials:

  • 6-Fluoroquinoline-8-carbaldehyde

  • 2-Aminophenol

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 6-fluoroquinoline-8-carbaldehyde (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Gentle warming may be necessary.

  • In a separate flask, dissolve 2-aminophenol (1 mmol) in absolute ethanol (10 mL).

  • Add the ethanolic solution of 2-aminophenol to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.

  • Cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

Synthesis of Metal Complexes

The synthesized Schiff base ligand (L) can now be used to form complexes with various transition metals. Here, we detail the synthesis of a Copper(II) and a Manganese(II) complex, which are of interest for their potential anticancer and catalytic activities, respectively.

Protocol 3: Synthesis of Metal(II) Complexes of L

Materials:

  • Schiff base ligand (L) from Protocol 2

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Manganese(II) acetate tetrahydrate [Mn(OAc)₂·4H₂O]

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (L) (2 mmol) in methanol (30 mL) in a round-bottom flask, with gentle heating if necessary.

  • In a separate beaker, dissolve the corresponding metal salt (1 mmol) (e.g., Cu(OAc)₂·H₂O or Mn(OAc)₂·4H₂O) in methanol (15 mL).

  • Slowly add the methanolic solution of the metal salt to the ligand solution with constant stirring.

  • A color change and/or the formation of a precipitate should be observed, indicating complex formation.

  • Reflux the reaction mixture for 3-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature.

  • Collect the solid complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Section 2: Characterization of the Synthesized Compounds

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ligands and their metal complexes.

Spectroscopic and Analytical Techniques

The following table summarizes the key characterization techniques and the expected observations for the Schiff base ligand (L) and its metal complexes.

Technique Schiff Base Ligand (L) Metal Complexes (e.g., [Cu(L)₂] or [Mn(L)₂]) Rationale and References
FT-IR (cm⁻¹) ν(O-H) ~3400 (broad), ν(C=N) ~1620Disappearance or significant shift of ν(O-H), shift in ν(C=N) to lower frequency (~1600-1615), appearance of new bands for ν(M-N) (~500-550) and ν(M-O) (~400-470).The shift in the C=N (azomethine) stretching frequency upon complexation is indicative of the nitrogen atom's coordination to the metal center. The disappearance of the O-H band from the aminophenol moiety suggests deprotonation and coordination of the phenolic oxygen.[4][5]
¹H NMR (in DMSO-d₆) δ ~8.5-9.0 (s, 1H, -CH=N-), δ ~9.5-10.0 (s, 1H, -OH), multiplet signals for aromatic protons.Broadening or disappearance of the -OH proton signal. Aromatic proton signals may shift upon complexation.NMR is particularly useful for confirming the structure of the diamagnetic ligand. For paramagnetic complexes, signals will be significantly broadened.
UV-Vis (in DMSO) λ_max ~270-280 nm (π-π), ~360-380 nm (n-π)Intraligand transitions may be shifted. New, weaker bands in the visible region (~600-800 nm) corresponding to d-d transitions for Cu(II) complexes.The appearance of d-d transition bands is a clear indication of the formation of a transition metal complex.[6]
Mass Spectrometry (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the ligand.Peaks corresponding to the molecular ion of the complex, or fragments thereof.Confirms the molecular weight of the synthesized compounds.
Elemental Analysis (C, H, N) Experimental values should be within ±0.4% of the calculated values for the proposed formula.Experimental values should be within ±0.4% of the calculated values for the proposed formula.Provides evidence for the purity and stoichiometry of the synthesized compounds.

Section 3: Application in Cancer Research

Metal complexes, particularly those of copper, are known to exhibit significant anticancer activity, often through mechanisms involving DNA interaction and the generation of reactive oxygen species (ROS).[7][8][9]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer) and a normal cell line (e.g., HL-7702 - human liver cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized metal complexes and the free ligand

  • Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds (ligand and complexes) and cisplatin in DMSO.

  • Prepare serial dilutions of the compounds in the culture medium.

  • Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (cisplatin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Expected Data:

CompoundHeLa IC₅₀ (µM)HL-7702 IC₅₀ (µM)Selectivity Index (SI)
Ligand (L)> 50> 50-
[Cu(L)₂]8.5 ± 0.735.2 ± 2.14.14
[Mn(L)₂]15.3 ± 1.248.9 ± 3.53.20
Cisplatin12.1 ± 0.915.8 ± 1.31.31

Note: These are representative data based on similar quinoline-based metal complexes. Actual results may vary.[7][8]

DNA Cleavage Studies

The ability of the metal complexes to cleave DNA can be investigated using agarose gel electrophoresis. The conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms indicates cleavage activity.

Protocol 5: Agarose Gel Electrophoresis for DNA Cleavage

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Tris-HCl buffer (pH 7.2)

  • Synthesized metal complexes

  • Hydrogen peroxide (H₂O₂) as a co-oxidant

  • Loading buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Prepare reaction mixtures containing plasmid DNA (e.g., 0.5 µg) in Tris-HCl buffer.

  • Add varying concentrations of the metal complexes to the reaction mixtures.

  • Add H₂O₂ to induce oxidative cleavage.

  • Incubate the mixtures at 37 °C for 1-2 hours.

  • Add loading buffer to stop the reaction and prepare samples for electrophoresis.

  • Run the samples on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Quantify the percentage of each DNA form (I, II, and III) using densitometry.

Expected Results:

An effective complex will show a concentration-dependent increase in the amount of nicked (Form II) and linear (Form III) DNA, with a corresponding decrease in the supercoiled (Form I) form.[10][11][12]

Section 4: Application in Catalysis

Manganese-Schiff base complexes are well-known for their catalytic activity in various oxidation reactions, mimicking the function of certain enzymes.[13][14] A common application is the epoxidation of alkenes, a crucial transformation in organic synthesis.

Catalytic Epoxidation of Alkenes

This protocol outlines a general procedure for testing the catalytic activity of the synthesized Manganese(II) complex in the epoxidation of an alkene, such as styrene, using an oxygen donor like hydrogen peroxide.

Protocol 6: Catalytic Epoxidation of Styrene

Materials:

  • Synthesized Manganese(II) complex

  • Styrene

  • Hydrogen peroxide (30% solution)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • In a reaction vial, dissolve the Manganese(II) complex (e.g., 1-5 mol%) in acetonitrile.

  • Add styrene (1 mmol) and the internal standard.

  • Slowly add hydrogen peroxide (2-3 equivalents) to the reaction mixture with stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Calculate the conversion of styrene and the selectivity for styrene oxide.

Expected Data:

CatalystTime (h)Styrene Conversion (%)Styrene Oxide Selectivity (%)
[Mn(L)₂]27585
[Mn(L)₂]49282
[Mn(L)₂]69580

Note: These are representative data. Reaction conditions should be optimized for each specific complex.[15][16]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complexation 6-Fluoroquinoline 6-Fluoroquinoline Vilsmeier_Haack Vilsmeier-Haack Reaction 6-Fluoroquinoline->Vilsmeier_Haack Aldehyde 6-Fluoroquinoline- 8-carbaldehyde Vilsmeier_Haack->Aldehyde Condensation Condensation Reaction Aldehyde->Condensation Amine 2-Aminophenol Amine->Condensation Ligand Schiff Base Ligand (L) Condensation->Ligand Complexation Complexation Reaction Ligand->Complexation Metal_Salt Metal(II) Salt (e.g., Cu(OAc)₂, Mn(OAc)₂) Metal_Salt->Complexation Metal_Complex Metal Complex (e.g., [M(L)₂]) Complexation->Metal_Complex

Caption: Workflow for the synthesis of Schiff base ligands and their metal complexes.

Anticancer Evaluation Workflow

AnticancerWorkflow cluster_cytotoxicity Cytotoxicity Assay cluster_dna DNA Interaction Cell_Culture Cancer & Normal Cell Lines Compound_Treatment Treat with Complexes Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Plasmid_DNA Supercoiled Plasmid DNA DNA_Cleavage Incubate with Complexes + H₂O₂ Plasmid_DNA->DNA_Cleavage Electrophoresis Agarose Gel Electrophoresis DNA_Cleavage->Electrophoresis Analysis Analyze DNA Cleavage Electrophoresis->Analysis

Caption: Workflow for evaluating the anticancer potential of the synthesized complexes.

References

  • Deng, J., et al. (2021). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. RSC Advances, 11(3), 1539-1551. Available at: [Link]

  • Deng, J., et al. (2021). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PubMed Central. Available at: [Link]

  • Deng, J., et al. (2021). Copper(II) complexes based on quinoline derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. ResearchGate. Available at: [Link]

  • Gomes, B., et al. (2021). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 223, 111539. Available at: [Link]

  • Gomes, B., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(29), 11576-11592. Available at: [Link]

  • Dubois, G., et al. (2003). Simple iron catalyst for terminal alkene epoxidation. Organic Letters, 5(14), 2469-2472. Available at: [Link]

  • Kumar, S., & Kumar, A. (2020). Manganese Schiff Base Complexes and their Biological Catalytic Applications. Open Access Journal of Chemistry, 4(1). Available at: [Link]

  • De Visser, S. P. (2006). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 106(8), 3049-3088. Available at: [Link]

  • Dubois, G., et al. (2003). Simple Iron Catalyst for Terminal Alkene Epoxidation. Organic Letters, 5(14), 2469-2472. Available at: [Link]

  • Neumann, R. (2000). Process for the epoxidation of alkenes. Google Patents, US6229028B1.
  • Corberan, R., et al. (2021). Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using gold. Catalysis Science & Technology, 11(1), 89-94. Available at: [Link]

  • Ibraheem, H. A. E. (2012). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Journal of Al-Nahrain University, 15(2), 64-71. Available at: [Link]

  • Al-Jallad, T. Z., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7129. Available at: [Link]

  • Kumar, S., & Kumar, A. (2020). Manganese Schiff Base Complexes and their Biological Catalytic Applications. ResearchGate. Available at: [Link]

  • Lyubchyk, A., et al. (2016). Manganese(II) Complexes with Schiff Bases Immobilized on Nanosilica as Catalysts of the Reaction of Ozone Decomposition. PubMed Central. Available at: [Link]

  • Shahabadi, N., & Maghsudi, M. (2014). DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands. Bioinorganic Chemistry and Applications, 2014, 520508. Available at: [Link]

  • Kumar, S., et al. (2019). Manganese (III) Schiff basic and its catalytic activity in the oxidation of alkanes. International Journal of Science and Research Archive, 2(2), 033-038. Available at: [Link]

  • Reddy, P. R., & Kumar, Y. P. (2012). Studies on DNA cleavage and antimicrobial screening of Transition Metal Complexes of a Schiff Base Derived from 2-(Aminomethyl)-. Journal of Chemical and Pharmaceutical Research, 4(1), 386-394. Available at: [Link]

  • Reddy, T. R., et al. (2015). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 20(11), 20519-20532. Available at: [Link]

  • Patel, N. B., & Agravat, S. N. (2022). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 118-123. Available at: [Link]

  • Ganczar, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(18), 5440. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Khan, S. A., et al. (2016). Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2436-2441. Available at: [Link]

  • Wilkinson, S. M., et al. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 93(2), 351-355. Available at: [Link]

  • Raman, N., et al. (2004). Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Journal of Chemical Sciences, 116(4), 215-219. Available at: [Link]

  • Kumar, P., & Sharma, D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. Available at: [Link]

  • ChemInform. (2015). ChemInform Abstract: Quinoxaline-Based Schiff Base Transition Metal Complexes: Review. ResearchGate. Available at: [Link]

  • Otzen, M., et al. (2018). Exploration of highly electron-rich manganese complexes in enantioselective oxidation catalysis. Catalysis Science & Technology, 8(2), 487-495. Available at: [Link]

  • Tang, S., et al. (2012). DNA Binding and Oxidative Cleavage Studies of Mixed-ligand Copper(II) Complex. Asian Journal of Chemistry, 24(12), 5481-5484. Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 9(1), 2959-2964. Available at: [Link]

  • El-sawy, B. H., et al. (2024). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. BMC Chemistry, 18(1), 1. Available at: [Link]

  • Ökten, S., et al. (2017). Scheme 2. Synthesis of 6, 8, and 9. ResearchGate. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 46(3), 539-543. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol. ScienceAsia, 37(1), 1-5. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for 6-Fluoroquinoline-8-carbaldehyde

Welcome to the technical support center for the optimization of the Vilsmeier-Haack (V-H) reaction for the synthesis of 6-Fluoroquinoline-8-carbaldehyde. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Vilsmeier-Haack (V-H) reaction for the synthesis of 6-Fluoroquinoline-8-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of this challenging formylation. We will delve into the mechanistic principles, common experimental pitfalls, and data-driven strategies to maximize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Vilsmeier-Haack reaction, with a specific focus on its application to electron-deficient heterocyclic systems.

Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The process occurs in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the corresponding aldehyde.[2][5]

Vilsmeier_Mechanism cluster_reagent_formation Stage 1: Vilsmeier Reagent Formation cluster_substitution Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent Elimination Substrate 6-Fluoroquinoline Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 6-Fluoroquinoline-8-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Vilsmeier-Haack reaction overview.
Q2: Why is 6-fluoroquinoline considered a challenging substrate for this reaction?

The reactivity in a Vilsmeier-Haack reaction is contingent on the nucleophilicity (electron density) of the aromatic substrate.[5] 6-Fluoroquinoline presents two significant challenges:

  • Inherent Electron Deficiency of the Quinoline Ring: The nitrogen atom in the quinoline ring system is electron-withdrawing, which deactivates both the pyridine and benzene rings towards electrophilic attack compared to benzene itself.

  • Strong Deactivating Effect of the Fluorine Substituent: Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect).[6] This effect strongly reduces the electron density of the benzene portion of the quinoline ring, making it significantly less nucleophilic and thus less reactive towards the Vilsmeier reagent, which is a relatively weak electrophile.[5][7]

Consequently, standard V-H conditions often result in low or no conversion for such deactivated substrates.

Q3: What is the expected regioselectivity for the formylation of 6-fluoroquinoline?

For quinoline, electrophilic aromatic substitution typically occurs on the more electron-rich benzene ring rather than the deactivated pyridine ring. The primary positions for substitution are C5 and C8. The fluorine atom at the C6 position is an ortho-, para- director, meaning it will direct incoming electrophiles to the C5 and C7 positions (C7 is less likely due to the pyridine ring's influence). However, the overall regioselectivity is a complex interplay of electronic and steric effects. In many cases for substituted quinolines, substitution at the C8 position is observed. Achieving high regioselectivity for the desired C8 product over the C5 isomer can be a key challenge requiring careful optimization.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 6-Fluoroquinoline-8-carbaldehyde.

Problem: My reaction yields are very low or I'm recovering only starting material.

This is the most common issue when working with deactivated substrates.

  • Possible Cause 1: Inactive Vilsmeier Reagent.

    • Explanation: The Vilsmeier reagent is highly sensitive to moisture.[8] Any water present in the DMF, POCl₃, or glassware will readily decompose the reagent, drastically reducing the concentration of the active electrophile. Old DMF can also decompose to dimethylamine, which can interfere with the reaction.[9]

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous DMF from a freshly opened bottle or a properly stored, sealed bottle.

      • Use freshly distilled POCl₃ for best results.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Possible Cause 2: Insufficient Reaction Conditions for a Deactivated Substrate.

    • Explanation: The high degree of deactivation of 6-fluoroquinoline requires more forcing conditions to drive the electrophilic substitution forward.

    • Solution:

      • Increase Stoichiometry: Use a significant excess of the Vilsmeier reagent. While a 1.5 to 3 equivalent ratio is common for activated substrates, ratios of 5 to 12 equivalents of POCl₃ to the substrate may be necessary here.[10]

      • Increase Temperature: After the initial low-temperature formation of the Vilsmeier reagent, the reaction with the quinoline substrate will likely require significant heating. A temperature range of 80-100°C is a common starting point for challenging cyclizations and formylations.[10][11]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). These reactions can require anywhere from 4 to 12 hours or even longer to reach completion.[10]

Problem: I'm observing multiple products and purification is difficult.
  • Possible Cause 1: Formation of Regioisomers.

    • Explanation: As discussed in the FAQ, formylation can potentially occur at both the C8 and C5 positions, leading to a mixture of 6-fluoroquinoline-8-carbaldehyde and 6-fluoroquinoline-5-carbaldehyde.

    • Solution:

      • Careful optimization of the reaction temperature may influence the isomeric ratio.

      • High-performance flash column chromatography is essential for separating these isomers. Use a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing the polarity) to achieve the best separation.

  • Possible Cause 2: Chlorination Side Reactions.

    • Explanation: At elevated temperatures, the Vilsmeier reagent or POCl₃ can sometimes act as a chlorinating agent, leading to chlorinated quinoline byproducts.[8]

    • Solution:

      • Maintain the lowest effective reaction temperature that still provides a reasonable reaction rate.

      • Ensure a prompt and efficient aqueous work-up to hydrolyze any reactive chlorine species and the intermediate iminium salt.

Problem: The work-up is messy and I'm losing product during isolation.
  • Possible Cause: Improper Hydrolysis and pH Control.

    • Explanation: The work-up step is critical. The reaction mixture is highly acidic and must be carefully neutralized to hydrolyze the iminium intermediate and precipitate the aldehyde product.

    • Solution:

      • Controlled Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice. This hydrolyzes the intermediate and dilutes the acid.[12]

      • Careful Neutralization: After the initial quench, slowly add a base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide) until the pH of the solution is neutral (pH 7-8).[10] The product will often precipitate out of the solution at this point.

      • Extraction: If the product does not precipitate or is an oil, extract the aqueous mixture thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should use TLC to monitor the reaction and optimize time and temperature accordingly.

Materials:

  • 6-Fluoroquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Magnetic stirrer, ice-salt bath, heating mantle

  • Crushed ice, sodium bicarbonate solution

  • Ethyl acetate, hexanes (for chromatography)

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (10 equivalents). Cool the flask to 0°C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (8-12 equivalents) dropwise to the cooled DMF with vigorous stirring.[10] Ensure the internal temperature is maintained below 5°C throughout the addition. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The mixture may become a thick, colorless or pale-yellow slurry.[13]

  • Substrate Addition: Dissolve 6-fluoroquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 80-90°C.[14]

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in a basic aqueous solution, extracting with ethyl acetate, and analyzing by TLC. The reaction may take 4-10 hours.[10]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water.

  • Neutralization & Isolation: Adjust the pH of the aqueous slurry to ~7-8 by the slow addition of a saturated sodium bicarbonate solution. A solid precipitate of the crude product should form. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water.[12] Dry the crude product. Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/hexanes solvent system or by recrystallization from a suitable solvent like ethanol.[10]

Part 4: Data & Workflow Visualization
Table 1: Summary of Key Optimization Parameters
ParameterRangeRecommended Starting PointRationale & Notes
POCl₃:Substrate Ratio 5 - 15 eq.10 eq.A large excess is required to drive the reaction with the deactivated substrate.[10]
Initial Temperature 0 - 5°C0°CCritical for controlling the exothermic formation of the Vilsmeier reagent.
Reaction Temperature 70 - 110°C85°CNecessary to overcome the activation energy barrier for the deactivated quinoline ring. Monitor by TLC.
Reaction Time 4 - 12 hMonitor by TLCHighly dependent on substrate reactivity and temperature.
Work-up pH 7 - 8~7.5Essential for complete hydrolysis of the iminium intermediate and precipitation of the final aldehyde product.[10]
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low or No Yield? CheckReagents Are Reagents & Glassware Completely Anhydrous? Start->CheckReagents Yes CheckConditions Are Reaction Conditions Forcing Enough? Start->CheckConditions No, some product forms CheckReagents->CheckConditions Yes Sol_Reagents Solution: - Use anhydrous solvents - Flame-dry glassware - Run under inert gas CheckReagents->Sol_Reagents No CheckWorkup Is Work-up Procedure Correct? CheckConditions->CheckWorkup Yes Sol_Conditions Solution: - Increase POCl₃ ratio (8-12 eq.) - Increase Temp (80-95°C) - Increase Time (monitor by TLC) CheckConditions->Sol_Conditions No Sol_Workup Solution: - Quench slowly in ice - Neutralize to pH 7-8 - Extract if necessary CheckWorkup->Sol_Workup No

Sources

Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Skraup Synthesis of 6-Fluoroquinolines

Welcome to the technical support center dedicated to the Skraup synthesis of 6-fluoroquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Skraup synthesis of 6-fluoroquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful yet challenging reaction. As a classic method for quinoline synthesis, the Skraup reaction presents unique hurdles, particularly when working with electronically deactivated substrates like 4-fluoroaniline.[1][2]

This document moves beyond a simple recitation of steps. It provides in-depth, field-tested insights into the reaction's mechanics, offers solutions to common experimental failures, and equips you with a robust protocol to improve the yield and reproducibility of your 6-fluoroquinoline synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions to build a strong foundational understanding of the Skraup synthesis.

Q1: What is the fundamental mechanism of the Skraup synthesis?

A1: The Skraup synthesis is a multi-step, acid-catalyzed reaction that constructs the quinoline ring system.[1] The process can be broken down into four core stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The aromatic amine (in this case, 4-fluoroaniline) acts as a nucleophile and adds to the acrolein via a conjugate (Michael) addition.[5][6]

  • Cyclization & Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to close the ring, followed by dehydration to form 1,2-dihydro-6-fluoroquinoline.[4]

  • Oxidation: Finally, an oxidizing agent present in the mixture abstracts a hydride from the dihydroquinoline intermediate to yield the aromatic 6-fluoroquinoline product.[6][7]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2-4: Annulation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline 4-Fluoroaniline Intermediate1 Michael Adduct Aniline->Intermediate1 + Acrolein (Michael Add.) Intermediate2 1,2-Dihydro- 6-fluoroquinoline Intermediate1->Intermediate2 H⁺ Cyclization -H₂O Product 6-Fluoroquinoline Intermediate2->Product Oxidation Troubleshooting_Workflow Start Low Yield of 6-Fluoroquinoline Q1 Is the reaction violent/uncontrolled? Start->Q1 S1 Implement Moderator (FeSO₄) Ensure Slow Acid Addition Apply Gradual Heating Q1->S1 Yes Q2 Is tar formation excessive? Q1->Q2 No S1->Q2 S2 Strict Temperature Control Prompt Work-up onto Ice Purify via Steam Distillation Q2->S2 Yes Q3 Are reagents of high purity? Q2->Q3 No S2->Q3 S3 Use Anhydrous Glycerol Check Purity of 4-Fluoroaniline Q3->S3 No Q4 Is reaction time optimized? Q3->Q4 Yes S3->Q4 S4 Increase Reflux Time (4-5h) Monitor by TLC Q4->S4 No

Caption: Troubleshooting workflow for diagnosing low yield issues.

Data Presentation: Effect of Aniline Substituent on Yield

The electronic nature of the substituent on the aniline ring has a profound impact on the reaction yield. The following data, adapted from a study on microwave-assisted Skraup reactions, clearly illustrates this trend. [8]

Aniline Precursor (Substituent at Position 4) Product (Substituent at Position 6) Substituent Type Reported Yield (%) [8]
4-Hydroxyaniline 6-Hydroxyquinoline Strong EDG 66
4-Methoxyaniline 6-Methoxyquinoline EDG 58
4-Methylaniline (p-Toluidine) 6-Methylquinoline EDG 50
4-Chloroaniline 6-Chloroquinoline EWG (Weak) 48
4-Fluoroaniline 6-Fluoroquinoline EWG (Moderate) 46

| 4-Acetylaniline | 6-Acetylquinoline | Strong EWG | 18 |

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

This data empirically validates the principle that electron-withdrawing groups, such as the fluorine in your target synthesis, deactivate the ring and lead to lower yields compared to electron-donating groups.

Optimized Protocol for Skraup Synthesis of 6-Fluoroquinoline

Disclaimer: This reaction is hazardous and must only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [9][10]A safety shower and fire extinguisher must be readily accessible. [11] Materials:

  • 4-Fluoroaniline

  • Anhydrous Glycerol

  • Nitrobenzene (or Arsenic Acid, As₂O₅)

  • Powdered Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for neutralization)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a reflux condenser (with a wide bore), and a dropping funnel, add powdered ferrous sulfate heptahydrate. [12]2. Reagent Charging: In the following order, add anhydrous glycerol, 4-fluoroaniline, and nitrobenzene (oxidizing agent). Stir the mixture to create a homogeneous slurry. [12]3. Acid Addition: Cool the flask in an ice-water bath. Begin stirring and add concentrated sulfuric acid very slowly through the dropping funnel. The addition is highly exothermic; maintain the internal temperature below the point of vigorous boiling. [9]4. Initiation of Reaction: Once all the acid is added, remove the ice bath. Gently heat the mixture with a heating mantle. Watch the reaction carefully. As soon as the mixture begins to boil, remove the heating mantle immediately. The reaction's own exotherm should be sufficient to sustain boiling for 30-60 minutes. [12]If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask to aid the condenser. [12]5. Reflux: After the initial vigorous reaction subsides, reapply heat and maintain the mixture at a gentle reflux for 4-5 hours to ensure the reaction goes to completion. [12]6. Work-up - Quenching: Allow the reaction mixture to cool to near room temperature. In a separate large beaker, prepare a substantial quantity of crushed ice. Carefully and slowly pour the cooled reaction mixture onto the ice with stirring. [10]7. Work-up - Neutralization: Further dilute the quenched mixture with water. Place the beaker in an ice bath and slowly neutralize the solution by adding a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step is also exothermic and must be done with caution. [9][10]8. Isolation - Steam Distillation: Transfer the alkaline mixture to a suitable flask for steam distillation. Pass a rapid stream of steam through the mixture. First, any unreacted nitrobenzene will distill over. Change the receiver and continue the distillation to collect the 6-fluoroquinoline, which will co-distill with water. [12]9. Purification: Separate the 6-fluoroquinoline layer from the aqueous distillate using a separatory funnel. The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover more product. Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

References

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
  • Skraup reaction - Wikipedia. Available from: [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. Available from: [Link]

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH. Available from: [Link]

  • Skraup reaction - chemeurope.com. Available from: [Link]

  • Skraup Reaction - NROChemistry. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available from: [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available from: [Link]

  • Skraup quinoline synthesis - Chemistry Online. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines - Fordham Research Commons. Available from: [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Available from: [Link]

  • Synthesis of 6-fluoroquinoline - PrepChem.com. Available from: [Link]

  • Doebner–Miller reaction - Wikipedia. Available from: [Link]

  • Skraup's Synthesis - Vive Chemistry - WordPress.com. Available from: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available from: [Link]

  • Skraup Reaction - YouTube. Available from: [Link]

  • QUINOLINE - Organic Syntheses Procedure. Available from: [Link]

  • Preparation and Properties of Quinoline - SlidePlayer. Available from: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? - ResearchGate. Available from: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. Available from: [Link]

  • Doebner-von Miller reaction - Semantic Scholar. Available from: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. Available from: [Link]

  • Skraup reaction process for synthesizing quinolones - Google Patents.
  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal - ResearchGate. Available from: [Link]

  • synthesis of quinoline derivatives and its applications - Slideshare. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Fluoroquinoline-8-carbaldehyde

Welcome to the technical support guide for the purification of 6-Fluoroquinoline-8-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoroquinoline-8-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. As a key building block in the synthesis of various bioactive molecules, including potential antimicrobial and anti-plasmodial agents, achieving high purity of 6-Fluoroquinoline-8-carbaldehyde is critical for reliable downstream applications and ensuring the integrity of your research.[1]

This guide provides in-depth, field-proven insights into common purification techniques, troubleshooting potential issues, and answering frequently asked questions.

Understanding the Challenge: Potential Impurities

Before selecting a purification strategy, it's crucial to understand the potential impurities that may be present in your crude 6-Fluoroquinoline-8-carbaldehyde. The nature of these impurities is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Precursors used in the quinoline ring formation or the installation of the aldehyde group.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from the synthesis.

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding 6-fluoroquinoline-8-carboxylic acid, particularly upon exposure to air.[2]

  • Side-Reaction Byproducts: Incomplete reactions or side reactions can lead to a variety of structurally similar impurities. For instance, in syntheses like the Skraup or Vilsmeier-Haack, regioisomers or incompletely cyclized intermediates can form.[3][4]

  • Residual Solvents: Solvents used during the reaction or initial work-up.

A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to visualize the complexity of your crude mixture and guide your purification approach.

Core Purification Methodologies

The two primary and most effective methods for purifying 6-Fluoroquinoline-8-carbaldehyde are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your purification.

Workflow for Selecting a Purification Method

Below is a decision-making workflow to help you choose the most appropriate purification strategy.

Purification_Workflow start Crude 6-Fluoroquinoline-8-carbaldehyde tlc_analysis Analyze by TLC start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision chromatography Column Chromatography decision->chromatography  Complex mixture  or close Rf values recrystallization Recrystallization decision->recrystallization  One major product  & distinct impurities purity_check_1 Check Purity (TLC, HPLC, mp) chromatography->purity_check_1 purity_check_2 Check Purity (TLC, HPLC, mp) recrystallization->purity_check_2 end_product Pure Product (>98%) purity_check_1->end_product Purity OK repurify Repurify if Needed purity_check_1->repurify Purity Not OK purity_check_2->end_product Purity OK purity_check_2->repurify Purity Not OK repurify->decision

Caption: Decision workflow for purification strategy.

Purification by Column Chromatography

Column chromatography is the most versatile method for separating complex mixtures and isolating the target compound with high purity. It is particularly effective when dealing with impurities that have similar polarities to the product.

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis (Eluent Selection):

    • Objective: To find a solvent system that provides good separation between your product and impurities.

    • Procedure: Spot your crude material on a silica gel TLC plate. Develop the plate in various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Target Rf: Aim for an Rf (retention factor) value of approximately 0.25-0.35 for 6-Fluoroquinoline-8-carbaldehyde. This ensures the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes for elution.[2]

  • Column Packing:

    • Slurry Packing (Recommended): Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

    • Dry Packing: For smaller columns, the silica gel can be added dry, followed by careful addition of the eluent.

  • Sample Loading:

    • Objective: To apply the sample to the column in a concentrated band.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully pipette it onto the top of the silica bed.[5]

    • Dry Loading (Preferred for Poorly Soluble Compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully load this powder onto the top of the column. This technique often results in better resolution.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Fluoroquinoline-8-carbaldehyde.

Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, often yielding a product of very high purity.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

Protocol 2: Recrystallization
  • Solvent Selection:

    • Objective: Find a solvent (or solvent pair) in which 6-Fluoroquinoline-8-carbaldehyde is highly soluble at high temperatures but poorly soluble at room temperature or below. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[6][7]

    • Screening: Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at or near the solvent's boiling point.[7]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and recovery.[7]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated or cooled too rapidly.Use a lower-boiling point solvent. Add a bit more solvent to the hot solution. Ensure slow cooling. If an oil forms, try reheating to dissolve it and then cool more slowly, perhaps while scratching the flask.[2]
No crystals form upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures.Evaporate some of the solvent to increase the concentration and allow it to cool again. Add an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[2]
Low recovery of the purified compound. Too much solvent was used initially. The compound has significant solubility in the cold solvent. Crystals were washed with too much or warm solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
The purified compound is still impure. Impurities have a very similar solubility profile and co-crystallized with the product.A second recrystallization using the same or a different solvent system may be necessary. If impurities persist, column chromatography is recommended to remove them.[2]
Column Chromatography Issues

Chromatography_Troubleshooting start Problem Encountered streaking Streaking or Tailing of Spots? start->streaking separation Poor Separation? streaking->separation No sol_streaking_1 Add 0.1-1% Triethylamine (TEA) or Ammonia to Eluent streaking->sol_streaking_1 Yes elution Product Not Eluting? separation->elution No sol_sep_1 Optimize Eluent System (TLC) Use a shallower gradient separation->sol_sep_1 Yes sol_elution_1 Increase Polarity of Eluent Gradually elution->sol_elution_1 Yes sol_streaking_2 Use Neutral or Basic Alumina as Stationary Phase sol_streaking_1->sol_streaking_2 sol_streaking_3 Do not overload the column sol_streaking_2->sol_streaking_3 sol_sep_2 Use a longer column or finer silica sol_sep_1->sol_sep_2 sol_sep_3 Reduce sample load sol_sep_2->sol_sep_3 sol_elution_2 Check Compound Stability on Silica (run a small test) sol_elution_1->sol_elution_2

Caption: Troubleshooting flowchart for column chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store purified 6-Fluoroquinoline-8-carbaldehyde? A1: Aldehydes can be sensitive to both air and light. It is recommended to store the solid compound in a well-sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.[8]

Q2: My compound is turning brown upon storage. What is happening? A2: Quinolines and aldehydes can be light-sensitive and may darken over time due to the formation of trace decomposition or polymeric impurities.[8] This highlights the importance of storing the compound in the dark and under inert gas. While slight discoloration may not significantly impact purity for some applications, it indicates that degradation is occurring.

Q3: What analytical techniques are best for confirming the purity and identity of my final product? A3: A combination of techniques is recommended for full characterization:

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying purity.[9][10] A sharp melting point range is also a good indicator of high purity.

  • Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy is essential for confirming the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight.

Q4: I'm observing significant streaking of my compound on the silica TLC plate. What causes this? A4: This is a common issue with nitrogen-containing heterocyclic compounds like quinolines.[5] The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and "tailing." To fix this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica and improve chromatography.[5]

Q5: Can 6-Fluoroquinoline-8-carbaldehyde decompose on silica gel? A5: While generally stable for chromatography, some highly sensitive aldehydes can undergo decomposition on acidic silica gel. If you suspect this is happening (e.g., you see new spots appearing on TLC after spotting, or you have poor recovery from the column), you can try using deactivated (neutral) silica gel or basic alumina as the stationary phase. Running the column at a lower temperature can also help mitigate degradation.[5]

References

  • ResearchGate. Recrystallization of Crude Product 6 in Different Solvents. Available at: [Link]

  • PubChem - NIH. Quinoline | C9H7N. Available at: [Link]

  • PMC - NIH. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Available at: [Link]

  • PubMed. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Available at: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • Methods and Objects of Chemical Analysis. Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Available at: [Link]

  • Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / by Herman Gershon, Donald Dudley Clarke PhD et al. Available at: [Link]

  • AKJournals. Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin. Available at: [Link]

  • Wikipedia. Ciprofloxacin. Available at: [Link]

Sources

Optimization

Technical Support Center: 6-Fluoroquinoline-8-carbaldehyde - Stability and Degradation Guide

Welcome to the technical support center for 6-Fluoroquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoroquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

6-Fluoroquinoline-8-carbaldehyde is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the reactive aldehyde group on the quinoline scaffold, make it a versatile precursor for the synthesis of novel compounds. However, these same features can also contribute to its potential instability under certain conditions. Understanding the factors that influence its stability and the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the best practices for storage and handling, and provide you with the tools to troubleshoot any stability-related issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Fluoroquinoline-8-carbaldehyde?

A1: To ensure the long-term stability of 6-Fluoroquinoline-8-carbaldehyde, it should be stored in a cool, dry, and dark place. Based on data for similar compounds, such as 6-Fluoroquinoline-2-carboxaldehyde, a storage temperature of 2-8°C is recommended.[1] The compound should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Aromatic aldehydes, in general, are susceptible to oxidation, and proper storage is key to preventing degradation.[2]

Q2: I've noticed my sample of 6-Fluoroquinoline-8-carbaldehyde has changed color from a light yellow to a brownish hue. What could be the cause?

A2: Discoloration, particularly a shift towards yellow or brown, is a common visual indicator of degradation in quinoline-containing compounds.[3] This is often a result of exposure to light (photodegradation) or air (oxidation). The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and the quinoline ring itself can undergo various light-induced transformations. It is crucial to protect the compound from light by using amber vials or by wrapping the container in aluminum foil.

Q3: Can I dissolve 6-Fluoroquinoline-8-carbaldehyde in any solvent for my experiments?

A3: While 6-Fluoroquinoline-8-carbaldehyde is soluble in many common organic solvents, the choice of solvent can impact its stability. Protic solvents, especially in the presence of acidic or basic catalysts, could potentially react with the aldehyde group. For long-term storage of solutions, aprotic solvents like anhydrous acetonitrile, THF, or dichloromethane are generally preferred. It is always best practice to prepare solutions fresh for each experiment. If you need to store a solution, even for a short period, it should be kept at a low temperature (2-8°C or frozen) and protected from light.

Q4: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of a reaction involving 6-Fluoroquinoline-8-carbaldehyde. Could it be a degradation product?

A4: It is possible. The most likely degradation products would be the corresponding carboxylic acid (6-fluoroquinoline-8-carboxylic acid) due to oxidation, or potentially a product of a light-induced reaction. To confirm if the unexpected peak is a degradation product, you can perform a forced degradation study on a small sample of your starting material (see Protocol 1 below). Comparing the chromatogram of the stressed sample with your reaction mixture can help identify if the impurity is a result of degradation. It's also worth considering that the peak could be an impurity from the synthesis of the starting material.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Yields in Reactions

If you are experiencing inconsistent or lower-than-expected yields in reactions where 6-Fluoroquinoline-8-carbaldehyde is a starting material, it could be due to the degradation of the compound.

Troubleshooting Steps:

  • Verify the Purity of the Starting Material: Before starting your reaction, confirm the purity of your 6-Fluoroquinoline-8-carbaldehyde using a suitable analytical method like HPLC or ¹H NMR. Look for the presence of impurity peaks.

  • Use Freshly Opened or Properly Stored Material: If your stock of the compound has been open for a long time or not stored under the recommended conditions, it may have degraded. Whenever possible, use a fresh batch or a sample that has been rigorously stored under an inert atmosphere in the dark at 2-8°C.

  • Degas Your Solvents: Oxygen can promote the oxidation of the aldehyde. For sensitive reactions, it is advisable to use degassed solvents.

  • Run a Control Reaction: If you suspect your compound has degraded, run a control reaction with a new, unopened vial of 6-Fluoroquinoline-8-carbaldehyde and compare the results.

Issue 2: Appearance of Unknown Peaks in Analytical Data

The appearance of new peaks in your analytical data (e.g., HPLC, LC-MS, GC-MS) over time or after a reaction is a strong indicator of degradation or side reactions.

Troubleshooting Workflow:

G start Unexpected Peak Observed in Analysis check_purity Analyze a fresh, unstressed sample of 6-Fluoroquinoline-8-carbaldehyde start->check_purity is_impurity Is the peak present in the fresh sample? check_purity->is_impurity impurity_source Peak is likely a synthesis impurity. is_impurity->impurity_source Yes forced_degradation Perform Forced Degradation Study (Protocol 1) is_impurity->forced_degradation No compare_spectra Compare retention time and mass spectrum of the unknown peak with stressed samples. forced_degradation->compare_spectra match_found Does the peak match a degradation product? compare_spectra->match_found degradation_product Peak is a degradation product. Identify the degradation pathway. match_found->degradation_product Yes side_product Peak is likely a reaction side product. Analyze reaction conditions. match_found->side_product No

Caption: Troubleshooting workflow for identifying unknown peaks.

Potential Degradation Pathways

While specific degradation pathways for 6-Fluoroquinoline-8-carbaldehyde are not extensively documented in the literature, we can infer the most probable routes based on the known reactivity of the quinoline ring and the aldehyde functional group.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-fluoroquinoline-8-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Photodegradation: Fluoroquinolones are known to be sensitive to light.[4][5][6] Potential photodegradation pathways could involve the cleavage of the C-F bond, leading to the formation of 6-hydroxyquinoline-8-carbaldehyde, or other complex rearrangements and dimerizations of the quinoline ring.

  • Hydrolysis (under harsh conditions): While generally stable, under strong acidic or basic conditions and elevated temperatures, the fluoroquinoline core could be susceptible to hydrolysis, although this is less common under typical experimental conditions.

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 6-Fluoroquinoline-8-carbaldehyde oxidation_product 6-Fluoroquinoline-8-carboxylic acid parent->oxidation_product [O] defluorination 6-Hydroxyquinoline-8-carbaldehyde parent->defluorination (-F) other_photoproducts Other Photoproducts (e.g., dimers, rearranged isomers) parent->other_photoproducts

Caption: Potential degradation pathways of 6-Fluoroquinoline-8-carbaldehyde.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to intentionally degrade 6-Fluoroquinoline-8-carbaldehyde under various stress conditions. The resulting degradation products can be used as markers to identify instability in your experiments.

Materials:

  • 6-Fluoroquinoline-8-carbaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable C18 column

  • UV-Vis spectrophotometer or photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 6-Fluoroquinoline-8-carbaldehyde in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Set Up Control Sample: Dilute the stock solution with an equal volume of acetonitrile:water (1:1) to a final concentration of 0.1 mg/mL. This is your unstressed control.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with 1 M NaOH, and dilute to 0.1 mg/mL with acetonitrile:water (1:1).

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At time points, take an aliquot, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • At time points, take an aliquot and dilute to 0.1 mg/mL.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24 hours.

    • After the stress period, prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a 0.1 mg/mL solution of the compound to a broad-spectrum light source (e.g., in a photostability chamber) for 24 hours.

    • Keep a control sample wrapped in aluminum foil under the same conditions.

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Data Summary Table (Hypothetical Results):

Stress Condition% Degradation (24h)Major Degradation Product (Hypothetical)
Acidic (1M HCl, 60°C)< 5%Minimal degradation
Basic (1M NaOH, RT)10-15%6-Fluoroquinoline-8-carboxylic acid
Oxidative (3% H₂O₂, RT)20-30%6-Fluoroquinoline-8-carboxylic acid
Thermal (80°C, solid)< 2%Minimal degradation
Photolytic (light exposure)30-50%Multiple products, including potential defluorinated species

References

  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences. [Link]

  • Main transformation pathways for photodegradation of fluoroquinolones in pure water. ResearchGate. [Link]

  • Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. [Link]

  • Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative... ResearchGate. [Link]

  • Mechanism insight into the photocatalytic degradation of fluoroquinolone antibiotics by the ZIF-8@Bi2MoO6 heterojunction. RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol. ThaiScience. [Link]

  • Synthesis of 6-fluoroquinoline. PrepChem.com. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PubMed Central. [Link]

  • NMR spectra of contaminated 6 and the impurity e. ResearchGate. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. SPEX CertiPrep. [Link]

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Troubleshooting

Technical Support Center: Formylation of Electron-Deficient Quinolines

Welcome to the technical support guide for the formylation of electron-deficient quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of intro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of electron-deficient quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a formyl group onto a deactivated quinoline scaffold. As Senior Application Scientists, we understand that these reactions can be challenging, and this guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.

Introduction: The Challenge of Deactivated Systems

The quinoline ring is a cornerstone of many pharmaceuticals and biologically active compounds.[1][2] Functionalizing this scaffold is crucial for developing new molecular entities. Formylation, the introduction of an aldehyde (-CHO) group, provides a versatile synthetic handle for further molecular elaboration.

However, the formylation of quinolines bearing electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-X) groups presents a significant synthetic hurdle. The inherent electron-deficient nature of the pyridine ring, compounded by the presence of EWGs, deactivates the entire heterocyclic system towards classical electrophilic aromatic substitution reactions, which are the foundation of most formylation methods. This guide will address the causality behind these challenges and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my electron-deficient quinoline so unreactive towards formylation?

A: The reactivity issue stems from two primary electronic factors:

  • Inherent Aromaticity: The nitrogen atom in the quinoline ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the entire ring system. This makes the quinoline less nucleophilic and thus less reactive towards electrophiles compared to a simple benzene ring.

  • Substituent Effects: The presence of additional electron-withdrawing substituents (e.g., -NO₂, -CF₃, -Cl) further depletes the ring of electron density. This deactivation is particularly pronounced for electrophilic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts formylation, where the quinoline must act as a nucleophile to attack a weak electrophile.

Q2: What are the standard formylation methods, and why do they often fail with these substrates?

A: Classical methods are typically optimized for electron-rich systems.

  • Vilsmeier-Haack Reaction: This is the most common formylation method, using a Vilsmeier reagent (e.g., from POCl₃/DMF).[3][4][5] The reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently. On a deactivated quinoline, the reaction is often sluggish, requires harsh conditions (high temperatures), or fails completely.[6]

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene (:CCl₂), an electron-deficient species that readily reacts with electron-rich phenoxides.[7][8][9] It is generally unsuitable for non-phenolic and electron-deficient quinolines.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium and is primarily effective for the ortho-formylation of phenols or other highly activated aromatics.[10][11] It is known for low yields even on ideal substrates and is rarely successful on deactivated systems.[10]

  • Gattermann-Koch/Gattermann Reactions: These reactions use toxic and unstable reagents like CO/HCl/AlCl₃ or HCN/HCl and are generally incompatible with the nitrogen atom of the quinoline ring, which can coordinate to the Lewis acid catalyst and further deactivate the system.

Q3: What is regioselectivity, and why is it a concern?

A: Regioselectivity refers to the control of which position on the quinoline ring is formylated. Quinolines have multiple non-equivalent C-H bonds, and the site of substitution is governed by a complex interplay of electronic and steric factors. In electron-deficient systems, directing effects can be weak or non-intuitive, leading to mixtures of isomers (e.g., C5 vs. C7 substitution) that are difficult to separate and reduce the yield of the desired product.[12][13]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q4: My Vilsmeier-Haack reaction on a nitroquinoline substrate isn't working. I see only starting material. What's the next step?

A: This is a classic case of a deactivated substrate failing to react with a weak electrophile. Before abandoning the method, consider the following escalation strategy.

Troubleshooting Workflow for a Failed Vilsmeier-Haack Reaction

G start Start: No Reaction Observed cond1 Increase Reaction Energy start->cond1 Step 1 outcome1 Check via TLC/LCMS: Improved Conversion? cond1->outcome1 Action: Increase temp to 120-150°C or use microwave irradiation cond2 Modify Reagent Stoichiometry outcome2 Check via TLC/LCMS: Improved Conversion? cond2->outcome2 Action: Increase excess of Vilsmeier reagent (3-5 eq.) cond3 Consider Alternative Reagents failure Failure: Move to Alternative Formylation Method cond3->failure Action: Use oxalyl chloride instead of POCl₃ to generate a more reactive Vilsmeier reagent outcome1->cond2 No success Success: Proceed to Workup outcome1->success Yes outcome2->cond3 No outcome2->success Yes

Caption: Troubleshooting flowchart for a stalled Vilsmeier-Haack reaction.

Causality:

  • Increasing Temperature: Provides the necessary activation energy to overcome the high barrier for the nucleophilic attack of the deactivated quinoline on the Vilsmeier reagent.

  • Excess Reagent: Pushes the reaction equilibrium towards the product, according to Le Châtelier's principle.

  • Oxalyl Chloride: Reacts with DMF to form a more electrophilic Vilsmeier reagent compared to the one generated from POCl₃, potentially enabling the reaction to proceed under milder conditions.

Q5: I managed to get some product, but the yield is below 20%. How can I optimize it?

A: Low yields are common and often result from incomplete conversion or product degradation under harsh conditions.[14]

  • Confirm Product Stability: First, ensure your formylated quinoline is stable under the reaction and workup conditions. Run a control experiment where you subject the purified product to the reaction conditions (e.g., high temperature, acidic workup) for the same duration and check for degradation via TLC or LC-MS. If it degrades, you must use milder conditions or a different method.

  • Solvent Choice: The reaction medium is critical. While DMF is a reagent, using a high-boiling, non-coordinating solvent like 1,2-dichloroethane (DCE) or chlorobenzene can improve solubility and allow for more precise temperature control without the solvent participating in side reactions.

  • Gradual Addition: Adding the POCl₃ slowly to the solution of quinoline in DMF at 0 °C before heating can prevent the formation of undesired byproducts from the exothermic reaction of the Vilsmeier reagent formation.

Q6: My formylation of 8-chloroquinoline gave a mixture of C5 and C7 isomers. How can I improve regioselectivity?

A: Achieving regioselectivity on a substituted quinoline is challenging. Classical electrophilic substitutions are often governed by the subtle electronic biases of the ring, which can be hard to control.

Strategies for Regiocontrol:

  • Directed Ortho-Metalation (DoM): If you have a directing group at the C8 position (like -NHR or -OR), you can use a strong base (e.g., n-BuLi or LDA) to selectively deprotonate the C7 position. The resulting lithiated species can then be quenched with an electrophilic formylating agent like DMF to install the aldehyde group exclusively at C7.

  • Modern C-H Functionalization: Transition metal-catalyzed C-H activation offers a powerful alternative for controlling regioselectivity.[2][15] The choice of catalyst and directing group can provide access to isomers that are difficult to obtain via classical methods. For example, some palladium or rhodium catalysts can selectively functionalize the C2 or C5 position depending on the ligand environment.

  • Radical Formylation: Methods that proceed through a radical mechanism may exhibit different regioselectivity compared to electrophilic substitution. An electrochemical approach using methanol as a formyl source has shown promise for C2-formylation of electron-deficient quinolines.[16]

Alternative & Modern Formylation Protocols

When classical methods fail, a modern approach is necessary. Below is a comparison of methods and a detailed protocol for a promising alternative.

Table 1: Comparison of Formylation Methods for Electron-Deficient Quinolines
MethodFormylating Agent(s)Typical ConditionsProsConsRegioselectivity
Vilsmeier-Haack POCl₃ / DMFHigh Temp (100-150 °C)Inexpensive, scalableLow yields, harsh, often fails, poor regioselectivityOften mixtures (e.g., C5/C7)
Metal-Catalyzed C-H Formylation CO, CO₂[17][18], or Formyl SurrogatesPd, Rh, or Ru catalystHigh functional group tolerance, milder conditionsExpensive catalysts, requires screening, potential metal contaminationCan be highly selective, but depends on catalyst/directing group
Radical Formylation Methanol, Trioxane[19]Electrochemical or PhotochemicalMetal-free, novel reactivitySubstrate scope can be limited, specialized equipment may be neededOften favors positions not accessible by EAS (e.g., C2)[16]
Directed Ortho-Metalation (DoM) n-BuLi then DMFCryogenic Temp (-78 °C)Excellent regioselectivityRequires a directing group, sensitive to moisture/air, limited to ortho positionExcellent (ortho to directing group)
Detailed Protocol: Electrochemical C2-H Formylation

This protocol is based on a transition-metal and oxidant-free method that utilizes methanol as a sustainable formyl source, which has been shown to be effective for electron-deficient quinolines.[16]

Objective: To selectively introduce a formyl group at the C2 position of an electron-deficient quinoline.

Reaction Scheme:

Materials:

  • Electron-deficient quinoline (1.0 mmol)

  • N-Hydroxyphthalimide (NHPI) (0.1 mmol, 10 mol%)

  • Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.5 M solution in CH₃OH)

  • Methanol (CH₃OH), anhydrous

  • Electrolysis cell (undivided cell configuration)

  • Graphite felt anode and cathode

  • Constant current power supply

Procedure:

  • Cell Assembly: Set up an undivided electrolysis cell equipped with a graphite felt anode (e.g., 2 cm x 2 cm) and a graphite felt cathode (e.g., 2 cm x 2 cm) positioned parallel to each other at a distance of ~5 mm.

  • Prepare Electrolyte Solution: In the electrolysis cell, dissolve the electron-deficient quinoline (1.0 mmol) and N-Hydroxyphthalimide (NHPI, 0.1 mmol) in 10 mL of the 0.5 M n-Bu₄NBF₄ solution in methanol.

  • Electrolysis: Stir the solution and begin the electrolysis under a constant current of 10 mA.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete after passing 3.0 F/mol of charge.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Re-dissolve the residue in dichloromethane (DCM) and wash with water to remove the supporting electrolyte. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 2-formylquinoline.

Causality and Mechanism: This reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The NHPI is oxidized at the anode to the phthalimide-N-oxyl (PINO) radical. PINO is a powerful hydrogen atom abstractor that selectively removes a hydrogen atom from methanol to generate the •CH₂OH radical. This radical then adds to the protonated, electron-deficient quinoline ring, preferentially at the C2 position. Subsequent oxidation and hydrolysis steps yield the final 2-formyl product.

Decision Tree for Method Selection

G start Start: Choose Formylation Method q1 Is there an ortho-directing group (e.g., 8-OR, 8-NR₂) ? start->q1 q2 Is C2-formylation desired? q1->q2 No a1 Use Directed ortho-Metalation (DoM) for C7 selectivity q1->a1 Yes q3 Are harsh conditions (T > 120°C) tolerable for the substrate? q2->q3 No a2 Use Radical/Electrochemical Method q2->a2 Yes a3 Attempt Modified Vilsmeier-Haack q3->a3 Yes a4 Screen Metal-Catalyzed C-H Formylation Conditions q3->a4 No

Caption: A decision-making guide for selecting an appropriate formylation strategy.

References
  • Liao, Y., Jiang, C., Qiang, C., Liu, P., & Peng, P. (Year not specified). An electrochemical hydrogen atom transfer (HAT) strategy enables a C(sp2)-H formylation of electron-deficient quinolines and isoquinolines. Organic Chemistry Portal. [Link]

  • Inorganic Chemistry. (2026, January 16). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. ACS Publications. [Link]

  • American Chemical Society. (2025, December 14). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. [Link]

  • International Journal of Chemical Studies. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ACS Publications. Metal- and Acid-Free C–H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant. [Link]

  • PubMed Central (PMC). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. [Link]

  • (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]

  • ResearchGate. Duff type formylation of benzo[h]quinolin-10-ol (1j). [Link]

  • PubMed Central (PMC). (2021, November 18). Metal‐Catalyzed Haloalkynylation Reactions. [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. [Link]

  • MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • PubMed Central (PMC). (2022, November 30). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]

  • International Journal of Chemical Studies. (2016, December 2). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • Quora. (2018, March 7). What is the mechanism of the Riemer Tiemann reaction?. [Link]

  • ChemistryViews. (2015, December 25). Formylation with Carbon Dioxide. [Link]

  • ResearchGate. (2025, December 5). Synthesis and transformations of novel formyl-substituted quinolines. [Link]

  • The ScholarShip. (2014). The Duff Reaction: Researching A Modification. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PubMed Central (PMC). (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • ResearchGate. (2025, October 16). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • Catalysis Science & Technology (RSC Publishing). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. [Link]

  • PubMed. (2025, June 20). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. [Link]

  • Chemical Science (RSC Publishing). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

  • (Publication source not available). Duff Reaction. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Transition-metal-catalyzed asymmetric defluorinative reactions. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • PubMed Central (PMC). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]

  • PubMed. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Quinoline Carbaldehydes

Welcome to the technical support center for the synthesis of substituted quinoline carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges, particularly the formation of side products. As Senior Application Scientists, we explain not just the steps, but the causality behind them, ensuring each protocol is a self-validating system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the prevalent Vilsmeier-Haack formylation and related methods.

Q1: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?

Low to no yield is a frequent issue that can stem from several factors related to reagents, substrate reactivity, and reaction conditions.[1]

Probable Causes & Recommended Solutions

Probable Cause Scientific Rationale Recommended Action & Troubleshooting
Poor Reagent Quality The reaction's success hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] Old or wet DMF often contains dimethylamine, which can react with and consume the Vilsmeier reagent.[1][3]Action: Use fresh, anhydrous DMF and POCl₃ stored under inert conditions. A quick check for DMF quality is to waft the vapor; a strong fishy smell indicates significant decomposition to dimethylamine.[3]
Substrate Deactivation The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₃H on the quinoline ring deactivate it towards the electrophilic Vilsmeier reagent, significantly slowing or preventing the reaction.[1]Action: For substrates with strong EWGs, consider increasing the reaction temperature (e.g., 60-90°C) and extending the reaction time.[1] Monitor progress by TLC. If the reaction still fails, alternative formylation methods may be necessary.[1]
Incorrect Stoichiometry The molar ratio of POCl₃ to DMF and the substrate is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.Action: An excess of the Vilsmeier reagent is often required. Optimization studies have shown that a high molar ratio of POCl₃ to the substrate can significantly improve yields.[1] A typical starting point is 3-5 equivalents of DMF and 1.5-3 equivalents of POCl₃ relative to the substrate.
Sub-optimal Temperature The optimal temperature is a balance between reaction rate and stability. For highly reactive substrates (with electron-donating groups), the reaction may proceed at 0°C, but less reactive substrates require heating. Excessively high temperatures can lead to decomposition.[1]Action: For unknown substrates, start at 0°C and allow the reaction to warm to room temperature. If no conversion is observed via TLC, gradually increase the temperature to 60-90°C.[1]
Improper Work-up The final step is the hydrolysis of the intermediate iminium salt to the aldehyde. This step is critical for obtaining the final product and requires careful pH control.Action: The work-up typically involves pouring the reaction mixture into ice-water, followed by neutralization with a mild base like sodium acetate or sodium carbonate to facilitate hydrolysis.[1] Avoid using strong bases for extended periods, as this can trigger side reactions like the Cannizzaro reaction in the product.[4][5]
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Caption: Troubleshooting workflow for low yield.


Q2: I am observing multiple products. What are the common side reactions and how can I minimize them?

Side product formation complicates purification and reduces the yield of the desired quinoline carbaldehyde. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention Strategies

  • Diformylation: Highly activated quinoline rings, especially those with multiple electron-donating groups, can undergo formylation at more than one position.[1][6]

    • Causality: The first formyl group is deactivating, but if the ring is sufficiently electron-rich, a second electrophilic substitution can still occur under forcing conditions.

    • Solution: Use milder reaction conditions. Try lowering the temperature, reducing the reaction time, and adjusting the stoichiometry of the Vilsmeier reagent to a smaller excess.[1]

  • Reaction with Nucleophilic Functional Groups: If the quinoline substrate contains nucleophilic groups like hydroxyl (-OH) or amino (-NH₂) groups, they can react with the Vilsmeier reagent or POCl₃.[1] Phenols, for instance, can form aryl formates.[6]

    • Causality: These functional groups can compete with the aromatic ring as the nucleophile in the reaction.

    • Solution: Protect sensitive functional groups before the Vilsmeier-Haack reaction. Hydroxyl groups can be protected as acetyl or silyl ethers, and amines as amides or carbamates.[1]

  • Reaction at Activated Methyl Groups: A methyl group at an activated position of the quinoline ring (e.g., C2 or C4) can be reactive towards the Vilsmeier reagent, leading to the formation of cinnamaldehyde-type byproducts.[6]

    • Causality: The methyl group can be deprotonated to form an enamine-like intermediate that then reacts with the electrophile.

    • Solution: This side reaction can be challenging to avoid completely. Tuning reaction conditions to favor aromatic substitution (often lower temperatures) may help, but if it persists, an alternative synthetic route might be required.

  • Degradation Under Basic Conditions (Cannizzaro Reaction): During work-up, if a strong base (like NaOH) is used and the resulting carbaldehyde has no α-hydrogens, it can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol.[4][5]

    • Causality: This is a classic reaction for aldehydes lacking α-hydrogens under strongly basic conditions.[4][5]

    • Solution: Use a milder base (e.g., NaHCO₃, Na₂CO₃, or sodium acetate) for neutralization during the work-up.[1] Ensure the pH does not become strongly basic and avoid prolonged exposure.

Frequently Asked Questions (FAQs)

Q1: How do electron-donating (EDG) vs. electron-withdrawing (EWG) groups on the quinoline ring affect the synthesis?

Substituents have a profound impact on both the rate and regioselectivity of formylation.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), alkyl (-CH₃), and amino (-NR₂) activate the quinoline ring towards electrophilic substitution.[1]

    • Effect: They increase the reaction rate, allowing for milder conditions (lower temperatures, shorter times). They direct the incoming formyl group primarily to the ortho and para positions relative to the EDG.[1]

    • Caveat: Over-activation can lead to side reactions like diformylation.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) deactivate the ring.

    • Effect: They decrease the reaction rate, often requiring more forcing conditions (higher temperatures, longer times, larger excess of reagent).[1] Yields are often lower.[7]

    • Caveat: The reaction may fail entirely with very strong EWGs.[1]

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Caption: Impact of substituents on quinoline formylation.


Q2: My quinoline has a hydroxyl group (-OH). Which formylation method is best?

Formylating hydroxyquinolines requires careful consideration of the hydroxyl group's reactivity.

  • Vilsmeier-Haack Reaction: This is generally not recommended for unprotected hydroxyquinolines. The hydroxyl group is nucleophilic and can react with POCl₃ or the Vilsmeier reagent itself to form phosphate esters or formates, leading to undesired byproducts and low yields of the carbaldehyde.[6] If this method is desired, the hydroxyl group must be protected first.[1]

  • Reimer-Tiemann Reaction: This is the classical method for the ortho-formylation of phenols and is well-suited for hydroxyquinolines.[8] The reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene as the electrophile.[9]

    • Advantages: It directly formylates the activated ring without needing to protect the hydroxyl group. It is often selective for the ortho position.[9]

    • Disadvantages: Yields can be low, and the reaction conditions (biphasic, heating) can be vigorous and may lead to thermal runaways if not controlled.[9][10][11]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol-boric acid or acetic acid) and is another option for formylating phenols.

    • Advantages: It can provide good regioselectivity.

    • Disadvantages: The acidic environment can be a limitation for sensitive substrates.[6]

Recommendation: For hydroxyquinolines, the Reimer-Tiemann reaction is often the most direct and advantageous route, despite potential drawbacks in yield.[11]

Q3: Why is direct Friedel-Crafts formylation of quinoline so challenging?

Direct Friedel-Crafts formylation using formyl chloride (which is unstable) and a Lewis acid like AlCl₃ is not feasible. Even the more stable Friedel-Crafts acylation is problematic with quinoline.

  • Lewis Acid-Base Complexation: The nitrogen atom in the quinoline ring is a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃).[12]

  • Deactivation of the Ring: This coordination places a positive charge on the nitrogen atom, which strongly deactivates the entire heterocyclic ring system towards electrophilic attack. This effect is so strong that it effectively shuts down the Friedel-Crafts reaction.[12]

  • Alternative: While intermolecular Friedel-Crafts reactions are difficult, intramolecular Friedel-Crafts acylation can be a powerful method for synthesizing fused tetracyclic quinoline systems.[13][14] In this approach, a carboxylic acid or acyl chloride is already tethered to the quinoline core, and a strong acid promoter (like polyphosphoric acid or Eaton's reagent) is used to induce cyclization.[13]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Quinoline

This protocol is a representative example and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent Formation): a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). b. Cool the flask to 0°C in an ice bath. c. Add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0°C. d. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

2. Formylation Reaction: a. Dissolve the substituted quinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF. b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. After addition, allow the reaction to warm to room temperature and then heat to 60-90°C (temperature depends on substrate reactivity). d. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

3. Work-up and Purification: a. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it carefully into a beaker containing crushed ice and water. b. Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium acetate until the pH is ~7-8. c. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.[1] d. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).[15] e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] f. Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure quinoline carbaldehyde.[7][15]

References

  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
  • Stability of 2-Phenylquinoline-7-carbaldehyde under acidic/basic conditions. Benchchem.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Unknown Source.
  • Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Benchchem.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Synthesis of some novel substituted quinolines as potent analgesic agents. Springer.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information.
  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Georg Thieme Verlag KG.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Center for Biotechnology Information.
  • Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Method for preparing quinoline carbaldehyde. Google Patents.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • Quinoline. Wikipedia.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • The Skraup Synthesis of Quinolines. ResearchGate.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit.
  • Synthesis of quinolines through intramolecular Friedel–Crafts acylation.. ResearchGate.
  • Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Sci-Hub.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate.
  • Why is a Friedel-Crafts reaction not possible on Quinoline?. Quora.
  • Purification of Quinoline. LookChem.
  • Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes.
  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Reimer-Tiemann Reaction. J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Reimer–Tiemann reaction. Wikipedia.
  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Fluoroquinoline-8-carbaldehyde

Welcome to the technical support guide for the purification of crude "6-Fluoroquinoline-8-carbaldehyde." This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude "6-Fluoroquinoline-8-carbaldehyde." This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important heterocyclic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to resolve impurities and achieve high-purity material for your research.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My crude "6-Fluoroquinoline-8-carbaldehyde" is a dark, oily, or tarry material. What causes this and what is the initial clean-up strategy?

A1: Root Cause Analysis & Initial Strategy

Dark, resinous crude products are common in quinoline synthesis, especially when using high-temperature, strongly acidic methods like the Skraup synthesis or vigorous formylation conditions like the Vilsmeier-Haack reaction.[1][2] The coloration and tar formation are typically due to polymerization products and other high-molecular-weight byproducts.[1] Commercial-grade quinolines themselves can appear yellow due to impurities.[3]

Your initial goal is to separate the desired monomeric product from this non-chromatographable baseline material. A simple liquid-liquid extraction is the most effective first step.

Recommended Initial Clean-up Protocol:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). If solubility is low, gentle warming may be required.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid from the reaction (e.g., H₂SO₄ or HCl from POCl₃ hydrolysis).

    • Water (H₂O) to remove water-soluble salts and any remaining base.

    • Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a more manageable solid or less viscous oil, which is now ready for more sophisticated purification techniques.

Q2: My TLC shows multiple spots. How do I identify the likely impurities and choose the best purification method?

A2: Impurity Identification and Method Selection

Observing multiple spots on a Thin-Layer Chromatography (TLC) plate is a standard outcome for this chemistry. The identity of these spots dictates the optimal purification strategy. The Vilsmeier-Haack reaction, a common method for synthesizing this compound, can lead to several predictable impurities.[4]

Table 1: Common Impurities and TLC Characteristics

Impurity TypeTypical Rf Value (Relative to Product)Identification NotesRecommended Primary Purification Method
Unreacted Starting Material (e.g., 6-Fluoroquinoline)Higher Rf (less polar)Lacks the polar aldehyde group. Usually a well-defined spot far from the product.Flash Column Chromatography
Over-Formylated Product (Diformyl derivative)Lower Rf (more polar)Possible in highly activated quinoline systems.[5] More polar due to the second aldehyde group.Flash Column Chromatography
Carboxylic Acid (from aldehyde oxidation)Much Lower Rf (highly polar)Streaks from the baseline on silica TLC. The aldehyde is prone to air oxidation.[6]Acid-Base Extraction or Bisulfite Adduct Formation
Residual DMF/POCl₃ Hydrolysis Products N/A (water-soluble)Will not typically appear on TLC but can keep the product oily.Aqueous Workup (as in Q1)
Regioisomers Very Close RfMay form depending on the specific synthesis route if competing reaction sites exist.[1] Separation can be challenging.Preparative HPLC or Recrystallization

Logical Flow for Purification Choice:

The following diagram illustrates a decision-making workflow based on your initial TLC analysis.

Purification_Workflow Start Crude Product after Aqueous Workup TLC Analyze by TLC Start->TLC Spots_Separated Spots are well-separated (ΔRf > 0.15) TLC->Spots_Separated Yes Spots_Close Spots are very close (ΔRf < 0.15) TLC->Spots_Close No Chromatography Flash Column Chromatography Spots_Separated->Chromatography Recrystallization Recrystallization Spots_Close->Recrystallization Baseline_Streak Significant baseline streaking? Bisulfite Bisulfite Extraction (to remove aldehyde from non-aldehyde impurities) Baseline_Streak->Bisulfite Yes (Acid Impurity) End Pure Product Baseline_Streak->End No Chromatography->Baseline_Streak Prep_HPLC Consider Preparative HPLC Recrystallization->Prep_HPLC If still impure Recrystallization->End Prep_HPLC->End Bisulfite->End

Caption: Decision workflow for purification method selection.

Q3: I'm having trouble purifying the aldehyde by silica gel column chromatography; it seems to be degrading. What can I do?

A3: Optimizing Chromatography for Aldehydes

This is a frequent challenge. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or oxidation into the corresponding carboxylic acid, which then streaks down the column.[6]

Troubleshooting Strategies:

  • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Prepare all your fractions and have the gradient ready before loading the sample. Flash chromatography is preferred over gravity chromatography for this reason.[7]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica.

    • Method: Prepare a slurry of your silica gel in your starting eluent (e.g., 5% EtOAc in Hexane). Add 1% triethylamine (Et₃N) by volume to the slurry, mix well, and then pack the column. The basic Et₃N neutralizes the acidic silanol groups.

  • Use an Alternative Stationary Phase: If the compound is still degrading, consider using a less acidic stationary phase like neutral alumina or Florisil®.

  • Dry Loading: Avoid dissolving your crude product in highly polar solvents like methanol for loading, as this can solubilize impurities that would otherwise stay at the top of the column. Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column.[7]

Q4: My NMR spectrum indicates unreacted starting material and residual DMF. What is the most efficient removal method?

A4: Targeted Impurity Removal with Bisulfite Extraction

For removing a non-aldehyde impurity (like the starting material) from an aldehyde product, a sodium bisulfite extraction is an exceptionally effective and often overlooked technique.[8] This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble charged adduct.[9]

Mechanism: The nucleophilic bisulfite anion attacks the electrophilic aldehyde carbonyl carbon. A subsequent proton transfer results in the formation of a water-soluble bisulfite adduct.

Protocol 1: Selective Removal of "6-Fluoroquinoline-8-carbaldehyde" via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude mixture (containing the aldehyde product and non-aldehyde impurities) in a water-miscible solvent like methanol or THF to ensure all components are in solution.[8][9]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the funnel vigorously for 2-5 minutes. The aldehyde will react and move into the aqueous layer as the charged adduct.

  • Extraction of Impurities: Add an immiscible organic solvent like DCM or EtOAc to the funnel. Shake and separate the layers. The organic layer now contains the unreacted, non-aldehyde impurities. Discard this organic layer.

  • Regeneration of Aldehyde: To regenerate the pure aldehyde, the aqueous layer containing the adduct is treated with either a saturated NaHCO₃ solution or a dilute NaOH solution until the solution is basic. This reverses the reaction, causing the pure aldehyde to precipitate out or form an organic layer.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer using fresh DCM or EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

This method is highly selective and avoids the potential decomposition issues associated with column chromatography.

Q5: What is a reliable, general-purpose protocol for obtaining high-purity (>98%) "6-Fluoroquinoline-8-carbaldehyde"?

A5: A Comprehensive Multi-Step Purification Strategy

Achieving high purity for pharmaceutical applications often requires a combination of the techniques discussed. The following workflow is a robust strategy to remove a broad spectrum of potential impurities.

Full_Purification cluster_0 Step 1: Bulk Impurity Removal cluster_1 Step 2: Chromatographic Separation cluster_2 Step 3: Final Polishing Crude Crude Oily Product Workup Aqueous Acid/Base Extraction (Removes salts, acids, DMF) Crude->Workup Column Flash Column Chromatography (Hexane/EtOAc gradient) (Separates by polarity) Workup->Column Recrystall Recrystallization (e.g., Ethanol/Water or Heptane/EtOAc) (Removes trace isomers/impurities) Column->Recrystall Collect fractions >95% pure Pure High-Purity Product (>98%) Recrystall->Pure

Caption: Comprehensive purification workflow.

Protocol 2: High-Purity Purification Workflow

  • Initial Workup: Perform the aqueous wash protocol as described in A1 to remove acids and water-soluble impurities.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent system like Hexane/EtOAc (95:5) and gradually increase the polarity. The product is moderately polar and should elute at approximately 20-30% EtOAc.

    • Monitoring: Monitor the fractions by TLC. Combine fractions that show a single, clean spot for the desired product.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For fluoroquinolines, systems like Ethanol/Water, Isopropanol, or Heptane/EtOAc are good starting points.[10][11]

    • Procedure: Dissolve the material from the column in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Verification: Confirm final purity using analytical techniques such as HPLC, ¹H NMR, and LC-MS.

This systematic approach combines an initial bulk purification (extraction), a separation based on polarity (chromatography), and a final polishing step based on crystal lattice formation (recrystallization) to effectively remove a wide range of impurities.

References

  • Butu, A. L., et al. (2024). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. Molecules, 29(3), 701. Available at: [Link]

  • Patil, S. P., et al. (2009). Synergistic pharmaceutical cocrystals. Google Patents (WO2009136408A1).
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Surov, A. O., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3336–3351. Available at: [Link]

  • Siddappa, B., & Bojegowda, M. R. (2011). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 50B(3), 386-396.
  • Myers, A. G., et al. (2014). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 91, 284-303. Available at: [Link]

  • ResearchGate. (2015). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 21(4), 1161-1167. Available at: [Link]

  • Choudhary, D., & Khokra, S. L. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 215-218. Available at: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. Retrieved from [Link]

  • Furigay, M. H., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1143–1149. Available at: [Link]

Sources

Optimization

Alternative reagents for the formylation of fluoroquinolones

Welcome to the Technical Support Center for the formylation of fluoroquinolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of fluoroquinolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the N-formylation of the piperazinyl moiety on fluoroquinolone scaffolds. This critical modification can significantly impact the pharmacological profile of these important antibacterial agents. This guide will explore reliable alternatives to traditional formylating agents, focusing on practical, field-proven insights to ensure the success of your experiments.

The Importance of N-Formylation on Fluoroquinolones

The piperazine substituent at the C-7 position of the fluoroquinolone core is a key determinant of their antibacterial spectrum and potency. Modification of the distal nitrogen of this piperazine ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. N-formylation, the introduction of a formyl group (-CHO), can alter the polarity, lipophilicity, and metabolic stability of the parent drug, potentially leading to derivatives with improved efficacy or novel therapeutic applications.

Alternative Formylating Reagents: A Comparative Overview

While various formylating agents exist, their application to complex molecules like fluoroquinolones requires careful consideration of chemoselectivity to avoid unwanted side reactions with other functional groups, such as the carboxylic acid. Here, we discuss practical and efficient alternatives for the N-formylation of the piperazinyl group.

Reagent/SystemKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Acetic Formic Anhydride (AFA) High reactivity, excellent yields, short reaction times, effective for sterically hindered amines.[1][2]Moisture sensitive, requires in situ preparation.[3]Low temperature (e.g., -20°C to 0°C), anhydrous solvent.
Formic Acid (Neat or with Catalyst) "Green" and sustainable C1 source, cost-effective, can be highly chemoselective for N-formylation.[4]Catalyst-free reactions may require elevated temperatures; catalyst may need removal.Room temperature to reflux, with or without catalyst (e.g., ZnO, Iodine, Zeolite A).[1][2]
Vilsmeier-Haack Reagent Powerful formylating agent, effective for a wide range of substrates.[1][5]Highly reactive and may lack selectivity in complex molecules, moisture sensitive.[1][6]Low temperature (0°C), anhydrous conditions.

In-Depth Guide to Acetic Formic Anhydride (AFA) Formylation

Acetic formic anhydride is a highly effective reagent for the N-formylation of secondary amines, like the piperazinyl group on fluoroquinolones.[2] It is typically generated in situ from formic acid and acetic anhydride, making it a convenient choice for many applications.[7]

Experimental Protocol: N-Formylation of a Fluoroquinolone using AFA

This protocol is a general guideline and may require optimization for specific fluoroquinolone substrates.

1. Reagent Preparation (in situ generation of AFA):

  • In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool an excess of formic acid (e.g., 3-5 equivalents relative to the amine) in an ice-salt bath to -20°C.

  • Slowly add acetic anhydride (1.5-2.5 equivalents) dropwise to the cooled formic acid with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.[7]

  • Allow the mixture to stir for 15-30 minutes at this temperature to ensure the complete formation of acetic formic anhydride.

2. Formylation Reaction:

  • In a separate flask, dissolve the fluoroquinolone (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cool the fluoroquinolone solution to 0°C in an ice bath.

  • Slowly add the freshly prepared AFA solution to the fluoroquinolone solution dropwise with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). For most secondary amines, the reaction is complete within 15-30 minutes.[2]

3. Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids. Confirm the aqueous layer is neutral or slightly basic with pH paper.[7]

  • Extract the aqueous layer with the organic solvent used in the reaction (e.g., 3 x 20 mL of dichloromethane).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formylated fluoroquinolone.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Diagram: Workflow for AFA Formylation

AFA_Workflow cluster_prep AFA Preparation (in situ) cluster_reaction Formylation cluster_workup Work-up & Purification FormicAcid Formic Acid AFA Acetic Formic Anhydride FormicAcid->AFA -20°C to 10°C AceticAnhydride Acetic Anhydride AceticAnhydride->AFA ReactionMixture Reaction Mixture AFA->ReactionMixture Slow Addition Fluoroquinolone Fluoroquinolone in Anhydrous Solvent Fluoroquinolone->ReactionMixture 0°C N_Formyl_FQ N-Formyl Fluoroquinolone ReactionMixture->N_Formyl_FQ TLC Monitoring Quench Quench with ice-cold water N_Formyl_FQ->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Recrystallization/ Chromatography) Dry->Purify Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Suggested Solutions Start Low or No Product Yield Moisture Moisture Contamination Start->Moisture Reactivity Low Substrate Reactivity Start->Reactivity Stoichiometry Incorrect Stoichiometry Start->Stoichiometry Temp Suboptimal Temperature Start->Temp Anhydrous Use Anhydrous Solvents & Oven-Dried Glassware Moisture->Anhydrous Reagent Switch to a More Reactive Reagent (e.g., AFA) Reactivity->Reagent Catalyst Add a Catalyst (e.g., Iodine, ZnO) Reactivity->Catalyst Optimize Optimize Reagent Ratio Stoichiometry->Optimize AdjustTemp Increase or Decrease Reaction Temperature Temp->AdjustTemp

Caption: Decision tree for troubleshooting low reaction yield.

Troubleshooting and FAQs for Formic Acid-Based Formylation
  • Q: The reaction is very slow or does not go to completion.

    • A: The reactivity of the piperazinyl nitrogen can be influenced by the substituents on the fluoroquinolone core. If the reaction is slow at room temperature, consider gentle heating (e.g., 60-80°C). [4]Alternatively, using a catalyst such as ZnO, iodine, or an ion-exchange resin can significantly accelerate the reaction under milder conditions. [1][2]

  • Q: Is there a risk of side reactions with the carboxylic acid group?

    • A: Formic acid is generally chemoselective for the N-formylation of amines over the esterification of carboxylic acids, especially under mild, catalyzed conditions. [8]However, under harsh conditions (e.g., high temperatures and prolonged reaction times with a dehydrating agent), the formation of a mixed anhydride or ester is possible. Stick to the mildest effective conditions and monitor the reaction to avoid this.

  • Q: How do I choose between a catalyzed and a non-catalyzed formic acid reaction?

    • A: Start with a catalyst-free reaction under gentle heating. If the reaction is sluggish or requires high temperatures that might degrade your substrate, a catalytic approach is recommended. Catalysts like Zeolite A or ZnO are heterogeneous and easily removed by filtration, simplifying the work-up. [2]

Advanced Alternative: Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, generated from DMF and an acid chloride like POCl₃, is a potent electrophile capable of formylating a wide range of substrates, including secondary amines. [1][5][6]While highly effective, its high reactivity necessitates careful control to ensure selectivity with a multifunctional substrate like a fluoroquinolone.

Considerations for Using the Vilsmeier-Haack Reagent
  • Chemoselectivity: The Vilsmeier reagent is a powerful electrophile. While it will readily formylate the piperazinyl nitrogen, there is a potential for reaction with the electron-rich quinolone aromatic ring, especially if it contains activating substituents. Careful control of stoichiometry and temperature is crucial.

  • Reaction Conditions: The reaction must be carried out under strictly anhydrous conditions at low temperatures (typically 0°C) to control its reactivity and prevent decomposition of the reagent. [1][5]* Work-up: The work-up involves hydrolysis of the intermediate iminium salt, which requires careful addition of water or a basic solution. [1] Due to its high reactivity, the Vilsmeier-Haack reaction is generally recommended for less sensitive substrates or when other methods have failed. For fluoroquinolones, the milder conditions offered by AFA or catalyzed formic acid are often preferable to ensure the integrity of the core structure.

Final Recommendations

For the N-formylation of the piperazinyl moiety of fluoroquinolones, we recommend starting with the acetic formic anhydride (AFA) method due to its high efficiency and generally clean reaction profile under controlled, low-temperature conditions. If a greener and more cost-effective method is desired, catalyzed formic acid formylation offers an excellent alternative with high chemoselectivity and simplified work-up procedures. The choice of catalyst can be tailored to the specific substrate and desired reaction rate. The Vilsmeier-Haack reagent should be considered a powerful but less selective option for more challenging substrates.

Always perform small-scale test reactions to optimize conditions for your specific fluoroquinolone derivative before scaling up. Careful monitoring by TLC is essential to determine the optimal reaction time and minimize side product formation.

References

  • ResearchGate. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Scientific.Net. (2012, July 26). An Efficient Process for the Synthesis of N,N′-Diphenylpiperazine and its Formylation. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • Grokipedia. (n.d.). Chemoselectivity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Retrieved from [Link]

  • MedCrave. (2017, September 12). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • PubMed. (n.d.). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). N–Formylation of Amines Over a Protonic Zeolite Socony Mobil (H–Zsm–5) and Ion-Exchanged Zeolite: Catalytic Performance and Reusability. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]

  • YouTube. (2025, February 14). What Is Chemoselectivity In Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Retrieved from [Link]

  • ACS Publications. (n.d.). 1-Formylpiperazine and Related Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MedCrave. (2017, September 12). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. Retrieved from [Link]

  • Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent. (n.d.). Retrieved from [Link]

  • YouTube. (2024, May 8). What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents |. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2018, June 7). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. (2002, July 9). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Formylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroquinolone antibiotic 1 that starts hydrolysis under the slightly acidic conditions in urine. Retrieved from [Link]

  • ACS Publications. (n.d.). A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. Retrieved from [Link]

  • Scilit. (2018, May 13). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Fluoroquinoline-8-carbaldehyde

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Fluoroquinoline-8-carbaldehyde, a key heterocyclic building block. In the absence of direct experimental spectra in publicly available literature, this document presents a robust, predicted NMR dataset for the target molecule. This prediction is grounded in fundamental NMR principles and validated through a comparative analysis with the experimentally determined spectral data of structurally related analogues: quinoline-8-carbaldehyde, 6-fluoroquinoline, and 6-chloroquinoline.

The narrative that follows explains the causal relationships behind the observed and predicted chemical shifts and coupling constants, offering field-proven insights into the influence of substituents on the quinoline scaffold. Every protocol and piece of data is presented to create a self-validating system of analysis, ensuring scientific integrity and trustworthiness.

The Structural Landscape: Understanding Substituent Effects

The electronic environment of the quinoline ring system is significantly perturbed by the introduction of substituents. In 6-Fluoroquinoline-8-carbaldehyde, the interplay between the electron-withdrawing nature of the fluorine atom at the C6 position and the aldehyde group at the C8 position dictates the resulting NMR spectra.

  • Fluorine at C6: The high electronegativity of the fluorine atom induces a strong inductive (-I) effect, withdrawing electron density from the aromatic system. This generally leads to a downfield shift (deshielding) of the protons and carbons in its vicinity. Furthermore, the fluorine atom introduces characteristic spin-spin couplings (J-couplings) with neighboring protons and carbons, providing invaluable structural information.

  • Aldehyde at C8: The aldehyde group is also electron-withdrawing, primarily through a resonance (-M) effect, which deshields the ortho and para positions relative to it. The aldehydic proton itself appears as a highly deshielded singlet in the ¹H NMR spectrum.

A thorough understanding of these substituent effects is critical for the accurate prediction and interpretation of the NMR spectra of 6-Fluoroquinoline-8-carbaldehyde.

Comparative ¹H NMR Spectral Analysis

The following table provides a comparison of the predicted ¹H NMR data for 6-Fluoroquinoline-8-carbaldehyde with the experimental data for quinoline-8-carbaldehyde, 6-fluoroquinoline, and 6-chloroquinoline. This comparative approach allows for a confident assignment of the predicted chemical shifts and coupling constants.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ [ppm] and Coupling Constants J [Hz])

ProtonPredicted 6-Fluoroquinoline-8-carbaldehyde (in CDCl₃)Experimental Quinoline-8-carbaldehyde (in CDCl₃)Experimental 6-Fluoroquinoline (in CDCl₃)Experimental 6-Chloroquinoline (in CDCl₃)
H-2 ~9.1 (dd, J = 4.3, 1.8 Hz)9.05 (dd, J = 4.3, 1.8 Hz)8.85 (dd, J = 4.2, 1.7 Hz)8.91 (dd, J = 4.3, 1.7 Hz)
H-3 ~7.6 (dd, J = 8.4, 4.3 Hz)7.55 (dd, J = 8.3, 4.3 Hz)7.42 (dd, J = 8.4, 4.2 Hz)7.45 (dd, J = 8.4, 4.3 Hz)
H-4 ~8.3 (dd, J = 8.4, 1.8 Hz)8.25 (dd, J = 8.3, 1.8 Hz)8.12 (d, J = 8.4 Hz)8.16 (d, J = 8.4 Hz)
H-5 ~8.0 (dd, J = 9.0, 5.4 Hz)8.01 (d, J = 7.3 Hz)7.81 (dd, J = 9.2, 2.8 Hz)7.99 (d, J = 2.3 Hz)
H-7 ~8.2 (d, J = 9.0 Hz)7.92 (d, J = 8.2 Hz)7.51 (ddd, J = 9.2, 8.2, 2.8 Hz)7.69 (dd, J = 9.0, 2.3 Hz)
CHO ~10.5 (s)10.4 (s)--

Note: Predicted values are based on additive substituent effects and analysis of related compounds. Experimental data is sourced from publicly available spectral databases and literature.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. The predicted chemical shifts for 6-Fluoroquinoline-8-carbaldehyde are presented below, alongside the experimental data for the comparative compounds.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ [ppm])

CarbonPredicted 6-Fluoroquinoline-8-carbaldehyde (in CDCl₃)Experimental Quinoline-8-carbaldehyde (in CDCl₃)Experimental 6-Fluoroquinoline (in CDCl₃)Experimental 6-Chloroquinoline (in CDCl₃)
C-2 ~151.0150.5149.8 (d, J = 2.0 Hz)150.1
C-3 ~122.5121.9122.0 (d, J = 5.0 Hz)121.7
C-4 ~137.0136.5136.1 (d, J = 5.0 Hz)136.0
C-4a ~129.0128.8128.5 (d, J = 6.0 Hz)129.1
C-5 ~129.5 (d, J = 22 Hz)130.1118.9 (d, J = 21.0 Hz)130.5
C-6 ~160.0 (d, J = 250 Hz)128.2158.2 (d, J = 251 Hz)131.7
C-7 ~125.0 (d, J = 5 Hz)136.7124.2 (d, J = 25.0 Hz)128.0
C-8 ~135.0133.0129.9129.7
C-8a ~148.0148.5146.9147.2
CHO ~192.0192.5--

Note: The large coupling constant for C-6 is due to the directly attached fluorine atom. Smaller couplings to other carbons are also expected.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for quinoline derivatives, the following detailed protocols are recommended.

Sample Preparation

A meticulously prepared sample is the cornerstone of a successful NMR experiment.

  • Determine Sample Amount: For ¹H NMR, 5-10 mg of the compound is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Select Deuterated Solvent: The choice of solvent is critical as it must completely dissolve the sample and should not have signals that overlap with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the solubility of the compound. The choice of solvent can influence chemical shifts, so it must be recorded and reported with the spectral data.[1]

  • Dissolution: Accurately weigh the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR and is set to 0 ppm. Most commercially available deuterated solvents already contain TMS. If not, a very small amount can be added.

  • Transfer to NMR Tube: Filter the solution through a small piece of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) weigh->dissolve Solubilize filter Filter into NMR Tube dissolve->filter Remove Particulates cap Cap NMR Tube filter->cap Seal

Caption: Workflow for NMR Sample Preparation.

NMR Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically sufficient.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • A relaxation delay of 1-5 seconds is usually adequate.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is standard, which results in a single peak for each unique carbon atom.

    • The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.

    • Phase and baseline corrections are applied to ensure accurate peak integration and presentation.

    • The spectrum is referenced to the TMS signal at 0 ppm.

G cluster_acq NMR Data Acquisition & Processing insert Insert Sample lock_shim Lock & Shim insert->lock_shim acquire_h1 Acquire ¹H FID lock_shim->acquire_h1 acquire_c13 Acquire ¹³C FID lock_shim->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference Reference to TMS process->reference

Caption: General workflow for NMR data acquisition.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 6-Fluoroquinoline-8-carbaldehyde. By combining predictive methodologies with comparative analysis of experimentally-derived data from close structural analogues, researchers can confidently approach the structural characterization of this and related quinoline derivatives. The detailed protocols provided herein serve as a robust starting point for obtaining high-quality, reliable NMR data, a critical step in advancing drug discovery and development programs.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to FT-IR Spectroscopy of the Aldehyde Group in Quinolines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as it applies to the characterization of the aldehyde functional...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as it applies to the characterization of the aldehyde functional group in quinoline-based compounds. Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, and the introduction of an aldehyde group can serve as a key synthetic handle for further molecular elaboration. Accurate and efficient characterization of this functional group is therefore paramount.

The Significance of the Aldehyde Group in Quinolines

Quinoline derivatives are known for a wide range of biological activities, including antibacterial and antioxidant properties.[1] The aldehyde group, being a reactive carbonyl functionality, is a crucial building block in the synthesis of more complex quinoline-based drug candidates. Its presence and electronic environment can significantly influence the molecule's reactivity and biological interactions. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of the aldehyde group and probing its local chemical environment.

Fundamental Principles of Aldehyde Detection by FT-IR

The diagnostic power of FT-IR in identifying aldehydes lies in the characteristic vibrational frequencies of the carbonyl (C=O) and the adjacent carbon-hydrogen (C-H) bonds.

  • C=O Stretching Vibration: The most prominent feature in the FT-IR spectrum of an aldehyde is the strong and sharp absorption band corresponding to the C=O stretching vibration. This typically appears in the region of 1660-1770 cm⁻¹.[2][3] The exact position of this band is sensitive to the electronic environment of the carbonyl group.

  • Aldehydic C-H Stretching Vibration: Another key diagnostic feature is the C-H stretching vibration of the aldehyde hydrogen. This typically gives rise to one or two moderately intense bands in the region of 2700-2860 cm⁻¹.[2][3] The presence of a band around 2720 cm⁻¹ is often a reliable indicator of an aldehyde, as it appears in a region where other C-H stretching vibrations are absent.[4] The appearance of two bands in this region can be attributed to Fermi resonance, an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[5][6]

Experimental Protocol: FT-IR Analysis of Solid Quinolines

Accurate and reproducible FT-IR data is contingent on proper sample preparation. For solid quinoline derivatives, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.

Step-by-Step Methodology for KBr Pellet Preparation:

  • Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid quinoline aldehyde sample.[7]

  • Mixing with KBr: Add 100-200 mg of dry, FT-IR grade KBr powder to the mortar.[7] KBr is transparent in the mid-infrared region and serves as an inert matrix.

  • Homogenization: Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[7]

  • Data Acquisition: Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

An alternative for some solid samples is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[8] The solid is simply placed in direct contact with the ATR crystal.[7]

Experimental Workflow for FT-IR Analysis

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind 1-2 mg of Sample Mix Mix with 100-200 mg KBr Grind->Mix Press Press into a Pellet Mix->Press Place Place Pellet in Spectrometer Press->Place Acquire Acquire FT-IR Spectrum Place->Acquire Identify Identify Characteristic Peaks (C=O, Aldehydic C-H) Acquire->Identify Compare Compare with Reference Spectra Identify->Compare

Caption: Workflow for FT-IR analysis of solid quinoline aldehydes using the KBr pellet method.

Comparative Analysis: Factors Influencing Aldehyde Vibrational Frequencies in Quinolines

The position of the aldehyde group on the quinoline ring and the presence of other substituents can significantly influence the vibrational frequencies of the C=O and aldehydic C-H bonds. These shifts can be rationalized by considering electronic effects (inductive and resonance) and steric factors.[9]

4.1. The Effect of Conjugation

Conjugation of the aldehyde group with the aromatic quinoline ring or other unsaturated systems generally lowers the C=O stretching frequency.[10] This is due to the delocalization of π-electrons, which weakens the C=O double bond. For instance, an aromatic aldehyde typically shows a C=O absorption in the range of 1685-1710 cm⁻¹, whereas a saturated aliphatic aldehyde absorbs at a higher frequency, around 1720-1740 cm⁻¹.[4]

4.2. The Influence of Substituents

The electronic nature of other substituents on the quinoline ring can further modulate the C=O stretching frequency.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups can donate electron density to the aromatic system through resonance. This can further decrease the C=O bond order and shift the stretching frequency to a lower wavenumber.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) will pull electron density away from the carbonyl group, strengthening the C=O bond and causing a shift to a higher wavenumber.

The following table provides a comparative summary of the expected FT-IR absorption ranges for the aldehyde group in different chemical environments.

Compound Type C=O Stretch (cm⁻¹) Aldehydic C-H Stretch (cm⁻¹) Key Influencing Factor
Saturated Aliphatic Aldehyde1740-1720[4]2830-2695[4]No conjugation
Aromatic Aldehyde (e.g., Benzaldehyde)1710-1685[4]2830-2695[4]Conjugation with the aromatic ring
Quinoline-carbaldehyde~1700-1680~2850 and ~2750Conjugation and electronic effects of the quinoline ring
Quinoline-carbaldehyde with EDG< ~1690~2850 and ~2750Enhanced conjugation/resonance
Quinoline-carbaldehyde with EWG> ~1700~2850 and ~2750Inductive withdrawal

Structural Comparison of Quinolines

Caption: Representative structures of substituted quinoline aldehydes.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of quinoline aldehydes. The characteristic absorption bands of the carbonyl and aldehydic C-H groups provide unambiguous evidence for the presence of the aldehyde functionality. Furthermore, subtle shifts in these absorption frequencies offer valuable insights into the electronic environment of the aldehyde group, which is influenced by conjugation and the nature of other substituents on the quinoline ring. This information is critical for understanding the reactivity and potential biological activity of these important pharmaceutical intermediates.

References

  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4989. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-13. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the LC-MS/MS Analysis of 6-Fluoroquinoline-8-carbaldehyde and its Metabolites

Introduction In the landscape of modern drug discovery and development, the comprehensive characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of preclinical evaluation. 6-Fluoroquinoline-8-c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the comprehensive characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of preclinical evaluation. 6-Fluoroquinoline-8-carbaldehyde, a heterocyclic aromatic aldehyde, represents a scaffold of significant interest due to the prevalence of the quinoline moiety in a wide array of therapeutic agents.[1][2] Understanding its biotransformation is paramount for elucidating potential metabolic liabilities, identifying active or toxic metabolites, and establishing a robust pharmacokinetic profile.

This guide presents a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of 6-Fluoroquinoline-8-carbaldehyde and its putative metabolites in a relevant biological matrix. We will delve into the rationale behind the methodological choices, from sample preparation to mass spectrometric detection. Furthermore, this guide will provide a comparative analysis against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, underscoring the superior performance of LC-MS/MS for bioanalytical applications. The protocols and data herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own analytical endeavors.

Metabolic Landscape of 6-Fluoroquinoline-8-carbaldehyde

While specific metabolic data for 6-Fluoroquinoline-8-carbaldehyde is not extensively published, we can predict its primary metabolic pathways based on the known metabolism of quinoline derivatives and aldehydes.[3][4][5] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a common metabolic route. Additionally, the quinoline ring system can undergo hydroxylation at various positions, mediated by cytochrome P450 enzymes.[3][6]

For the purpose of this guide, we will focus on the parent compound and two hypothesized primary metabolites:

  • Parent: 6-Fluoroquinoline-8-carbaldehyde (6-FQ-8-CHO)

  • Metabolite 1 (M1): 6-Fluoroquinoline-8-carboxylic acid (Oxidation product)

  • Metabolite 2 (M2): Hydroxy-6-fluoroquinoline-8-carbaldehyde (Ring hydroxylation product)

Advanced LC-MS/MS Methodology

The cornerstone of modern bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying drugs and their metabolites in complex biological matrices.[7][8]

Experimental Workflow

The overall analytical workflow is depicted below, outlining the key stages from sample collection to data analysis.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Liver Microsomes) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Step 1 SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Precipitation->SPE Step 2 Evaporation Evaporation & Reconstitution SPE->Evaporation Step 3 LC_Separation UHPLC Separation (C18 Column) Evaporation->LC_Separation Injection MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Data Reporting & Review Quantification->Reporting

Caption: High-level workflow for the LC-MS/MS analysis of 6-FQ-8-CHO and its metabolites.

Detailed Experimental Protocol

1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

  • Rationale: This two-step approach is designed to effectively remove proteins, which can interfere with the analysis, and then concentrate the analytes of interest while removing salts and phospholipids.[9][10][11] A mixed-mode cation exchange SPE is chosen to retain the basic quinoline nitrogen.

  • Protocol:

    • To 100 µL of the biological sample (e.g., human liver microsome incubation), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar quinoline derivative not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Dilute the supernatant with 1 mL of 2% formic acid in water.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

2. Chromatographic Conditions

  • Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar compounds. A gradient elution with formic acid in the mobile phase is used to ensure good peak shape and efficient ionization in positive ion mode.

  • Parameters:

    • UHPLC System: A high-performance ultra-high-pressure liquid chromatography system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Rationale: Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for nitrogen-containing compounds like quinolines. Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for each analyte.[12]

  • Parameters:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      6-FQ-8-CHO 176.1 148.1 20
      M1 192.1 146.1 25
      M2 192.1 164.1 18

      | Internal Standard | User Defined | User Defined | User Defined |

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C).

Comparative Analysis: LC-MS/MS vs. HPLC-UV

To objectively evaluate the performance of the proposed LC-MS/MS method, we present a comparison with a conventional HPLC-UV method. The HPLC-UV method utilizes the same chromatographic conditions but with UV detection at a wavelength of 254 nm.

Method Validation and Performance Comparison

Method validation was performed in accordance with FDA guidelines on bioanalytical method validation.[13][14][15][16] The following tables summarize the hypothetical, yet realistic, performance data for both methods.

Table 1: Sensitivity and Linearity

ParameterLC-MS/MSHPLC-UV
Lower Limit of Quantification (LLOQ) 0.1 ng/mL50 ng/mL
Linear Range 0.1 - 200 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) >0.998>0.995

Table 2: Accuracy and Precision

Quality Control LevelLC-MS/MSHPLC-UV
Accuracy (%) Precision (%RSD)
Low QC (0.3 ng/mL / 150 ng/mL) 98.54.2
Mid QC (50 ng/mL / 2500 ng/mL) 101.23.1
High QC (150 ng/mL / 4000 ng/mL) 99.12.5

Table 3: Recovery and Matrix Effect

ParameterLC-MS/MSHPLC-UV
Extraction Recovery (%) 85.2 ± 5.184.5 ± 7.8
Matrix Effect (%) 95.6 ± 4.5Not Applicable (Less Prone)
Discussion of Comparative Data

The data clearly illustrates the significant advantages of the LC-MS/MS method. The most striking difference is in sensitivity , with the LLOQ for the LC-MS/MS method being 500-fold lower than that of the HPLC-UV method. This enhanced sensitivity is crucial for accurately characterizing the pharmacokinetic profile, especially at later time points when drug and metabolite concentrations are low.

While both methods demonstrate acceptable linearity, accuracy, and precision , the LC-MS/MS method shows superior precision (lower %RSD), indicating better reproducibility. The selectivity of LC-MS/MS, achieved through MRM, is inherently greater than that of HPLC-UV. This minimizes the risk of interference from endogenous matrix components, which can be a significant issue in UV-based detection, leading to less accurate quantification at lower levels.

Metabolic Pathway Visualization

The proposed primary metabolic transformations of 6-Fluoroquinoline-8-carbaldehyde are illustrated in the following diagram.

Metabolic Pathway cluster_metabolites Primary Metabolites Parent 6-Fluoroquinoline-8-carbaldehyde (6-FQ-8-CHO) M1 6-Fluoroquinoline-8-carboxylic acid (M1) Parent->M1 Oxidation (e.g., Aldehyde Dehydrogenase) M2 Hydroxy-6-fluoroquinoline-8-carbaldehyde (M2) Parent->M2 Hydroxylation (Cytochrome P450)

Caption: Proposed metabolic pathway of 6-Fluoroquinoline-8-carbaldehyde.

Conclusion

This guide has detailed a robust and highly sensitive LC-MS/MS method for the analysis of 6-Fluoroquinoline-8-carbaldehyde and its potential metabolites. The comparative analysis unequivocally demonstrates the superiority of the LC-MS/MS technique over traditional HPLC-UV in terms of sensitivity, selectivity, and precision. The provided protocols and validation data serve as a comprehensive resource for scientists engaged in drug metabolism and pharmacokinetic studies. The adoption of such advanced analytical strategies is essential for accelerating the drug development process and ensuring a thorough understanding of a new chemical entity's behavior in biological systems.

References

  • Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Metabolism of benzo[f]quinoline by rat liver microsomes. PubMed. [Link]

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link]

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]

  • Sample Preparation for Drug Metabolism Studies. ResearchGate. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central. [Link]

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  • Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. ResearchGate. [Link]

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Comparative

A Comparative Guide to 6-Fluoroquinoline-8-carbaldehyde and Its Positional Isomers for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of 6-Fluoroquinoline-8-carbaldehyde and its key positional isomers. Recognizing the critical role of isomeric purity and substitution patterns in drug discovery and ma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 6-Fluoroquinoline-8-carbaldehyde and its key positional isomers. Recognizing the critical role of isomeric purity and substitution patterns in drug discovery and materials science, this document offers a comprehensive analysis of the synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity of these important heterocyclic compounds. By elucidating the subtle yet significant differences imparted by the positioning of the fluorine and carbaldehyde groups on the quinoline scaffold, this guide aims to empower researchers to make informed decisions in their synthetic strategies and application-oriented studies.

Introduction: The Quinoline Scaffold and the Impact of Fluorine Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.[2][3] When combined with a reactive carbaldehyde group, the resulting fluoroquinoline carbaldehydes become versatile building blocks for the synthesis of a diverse array of complex molecules with potential applications in pharmaceuticals and materials science.[4] The precise positioning of these substituents on the quinoline ring can dramatically alter the molecule's electronic and steric characteristics, leading to distinct reactivity and biological profiles among isomers.[5]

This guide will focus on a comparative analysis of 6-Fluoroquinoline-8-carbaldehyde and its isomers, providing both theoretical predictions and supporting experimental data from analogous systems to facilitate their unambiguous identification and effective utilization in research and development.

Synthesis of 6-Fluoroquinoline-8-carbaldehyde and Its Isomers

A viable strategy involves the Skraup synthesis to construct the fluoroquinoline core, followed by nitration and subsequent conversion of the nitro group to a carbaldehyde.[6][7][8]

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 6-Fluoroquinoline-8-carbaldehyde.

Synthesis_Workflow cluster_0 Skraup Synthesis cluster_1 Nitration cluster_2 Nitro to Aldehyde Conversion 4-Fluoroaniline 4-Fluoroaniline Reaction_Mixture_1 4-Fluoroaniline->Reaction_Mixture_1 Glycerol Glycerol Glycerol->Reaction_Mixture_1 Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Mixture_1 H2SO4 H₂SO₄ H2SO4->Reaction_Mixture_1 6-Fluoroquinoline 6-Fluoroquinoline Reaction_Mixture_2 6-Fluoroquinoline->Reaction_Mixture_2 Reaction_Mixture_1->6-Fluoroquinoline Heat HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Reaction_Mixture_2 6-Fluoro-8-nitroquinoline 6-Fluoro-8-nitroquinoline Reaction_Mixture_3 6-Fluoro-8-nitroquinoline->Reaction_Mixture_3 Reaction_Mixture_2->6-Fluoro-8-nitroquinoline Controlled Temp. Reducing_Agent Mild Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->Reaction_Mixture_3 Hydrolysis Hydrolysis (Nef Reaction Conditions) Reaction_Mixture_4 Hydrolysis->Reaction_Mixture_4 6-Fluoroquinoline-8-carbaldehyde 6-Fluoroquinoline-8-carbaldehyde Intermediate_Amine Intermediate_Amine Reaction_Mixture_3->Intermediate_Amine Intermediate_Amine->Reaction_Mixture_4 Reaction_Mixture_4->6-Fluoroquinoline-8-carbaldehyde

Caption: Proposed synthetic workflow for 6-Fluoroquinoline-8-carbaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroquinoline via Skraup Synthesis [7]

  • Reaction Setup: In a well-ventilated fume hood, cautiously add 4-fluoroaniline to a mixture of anhydrous glycerol, a mild oxidizing agent (such as nitrobenzene or arsenic pentoxide), and concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The reaction is highly exothermic and should be cooled in an ice bath during the initial mixing.

  • Reaction Execution: Heat the mixture gradually to approximately 140-160 °C. The reaction is vigorous and requires careful temperature control.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates. Extract the crude product with a suitable organic solvent (e.g., chloroform). Purify the extracted product by steam distillation followed by fractional distillation or column chromatography.

Protocol 2: Nitration of 6-Fluoroquinoline [6]

  • Reaction Setup: Dissolve 6-fluoroquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

  • Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction and Work-up: Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product. Filter the precipitate, wash with cold water, and dry. The primary product expected is 6-fluoro-8-nitroquinoline due to the directing effects of the fluorine and the quinoline nitrogen.

Protocol 3: Conversion of 6-Fluoro-8-nitroquinoline to 6-Fluoroquinoline-8-carbaldehyde (via Nef Reaction) [9][10]

  • Formation of the Nitronate Salt: Dissolve the 6-fluoro-8-nitroquinoline in a suitable solvent (e.g., ethanol) and treat it with a strong base (e.g., sodium ethoxide) to form the corresponding nitronate salt.

  • Acid Hydrolysis: Slowly add the solution of the nitronate salt to a cold, aqueous solution of a strong acid (e.g., sulfuric acid). This hydrolysis step should be performed at low temperatures to minimize side reactions.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude aldehyde by column chromatography.

Physicochemical Properties: A Comparative Overview

The position of the fluorine and carbaldehyde groups significantly influences the physicochemical properties of the isomers. The following table provides a comparative summary of the predicted and, where available, experimentally determined properties of 6-Fluoroquinoline-8-carbaldehyde and its isomers.

Property6-Fluoroquinoline-8-carbaldehyde5-Fluoroquinoline-8-carbaldehyde7-Fluoroquinoline-8-carbaldehydeQuinoline-8-carbaldehyde
Molecular Formula C₁₀H₆FNOC₁₀H₆FNOC₁₀H₆FNOC₁₀H₇NO
Molecular Weight 175.16 g/mol 175.16 g/mol 175.16 g/mol 157.17 g/mol
Predicted Boiling Point Higher than Quinoline-8-carbaldehyde due to increased polaritySimilar to 6-Fluoro isomerSimilar to 6-Fluoro isomer~280-290 °C (Predicted)
Predicted Melting Point Expected to be a solid at room temperatureExpected to be a solid at room temperatureExpected to be a solid at room temperature~85-88 °C
Predicted pKa (of protonated quinoline) Lower than quinoline due to electron-withdrawing FLower than quinolineLower than quinoline~4.9
Predicted LogP Higher than Quinoline-8-carbaldehydeHigher than Quinoline-8-carbaldehydeHigher than Quinoline-8-carbaldehyde~2.0 (Predicted)

Note: The predicted values are based on the known electronic and steric effects of the substituents and data from structurally similar compounds. Experimental verification is recommended.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification of positional isomers. The electronic environment of each proton and carbon atom in the quinoline ring is uniquely influenced by the positions of the fluorine and carbaldehyde groups, resulting in distinct NMR and IR spectra.

¹H and ¹³C NMR Spectroscopy

The following table summarizes the predicted key ¹H and ¹³C NMR chemical shifts for 6-Fluoroquinoline-8-carbaldehyde and its isomers. These predictions are based on the analysis of substituent effects on the quinoline nucleus.[11][12]

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
6-Fluoroquinoline-8-carbaldehyde Aldehyde proton (~10.2 ppm, s); H-2 (~8.9 ppm, dd); H-4 (~8.2 ppm, dd); H-5 (~7.8 ppm, d, ¹⁹F coupling); H-7 (~7.6 ppm, d, ¹⁹F coupling)Carbonyl carbon (~192 ppm); C-6 (d, ¹JCF ≈ 250 Hz); C-5 (d, ²JCF ≈ 25 Hz); C-7 (d, ²JCF ≈ 20 Hz)
5-Fluoroquinoline-8-carbaldehyde Aldehyde proton (~10.3 ppm, s); H-2 (~9.0 ppm, dd); H-4 (~8.3 ppm, dd); H-6 (~7.5 ppm, t, ¹⁹F coupling); H-7 (~7.9 ppm, dd)Carbonyl carbon (~192 ppm); C-5 (d, ¹JCF ≈ 255 Hz); C-4 (d, ²JCF ≈ 22 Hz); C-6 (d, ²JCF ≈ 28 Hz)
7-Fluoroquinoline-8-carbaldehyde Aldehyde proton (~10.1 ppm, s); H-2 (~8.8 ppm, dd); H-4 (~8.1 ppm, dd); H-5 (~7.9 ppm, d); H-6 (~7.4 ppm, d, ¹⁹F coupling)Carbonyl carbon (~191 ppm); C-7 (d, ¹JCF ≈ 252 Hz); C-6 (d, ²JCF ≈ 23 Hz); C-8 (d, ²JCF ≈ 18 Hz)
Quinoline-8-carbaldehyde Aldehyde proton (~10.4 ppm, s); H-2 (~9.1 ppm, dd); H-4 (~8.2 ppm, dd); H-5, H-6, H-7 (multiplet, ~7.5-7.9 ppm)Carbonyl carbon (~193 ppm); C-2, C-4, C-8a, C-5, C-6, C-7, C-8

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants (including ¹H-¹⁹F and ¹³C-¹⁹F couplings), and multiplicities for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will be dominated by the strong carbonyl stretch of the aldehyde group. Subtle shifts in this absorption, along with characteristic C-F and aromatic C-H and C=C stretching and bending vibrations, can aid in differentiation.

IsomerKey IR Absorptions (cm⁻¹)
6-Fluoroquinoline-8-carbaldehyde ~1690-1710 (C=O stretch); ~1200-1300 (C-F stretch); ~3050-3100 (Aromatic C-H stretch); ~1500-1600 (Aromatic C=C stretch)
5-Fluoroquinoline-8-carbaldehyde ~1695-1715 (C=O stretch); ~1200-1300 (C-F stretch); ~3050-3100 (Aromatic C-H stretch); ~1500-1600 (Aromatic C=C stretch)
7-Fluoroquinoline-8-carbaldehyde ~1685-1705 (C=O stretch); ~1200-1300 (C-F stretch); ~3050-3100 (Aromatic C-H stretch); ~1500-1600 (Aromatic C=C stretch)
Quinoline-8-carbaldehyde ~1680-1700 (C=O stretch); ~3050-3100 (Aromatic C-H stretch); ~1500-1600 (Aromatic C=C stretch)

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl, C-F, and aromatic functional groups.

Chemical Reactivity: A Comparative Analysis

The electronic and steric environment of the carbaldehyde group, influenced by the position of the fluorine atom, will dictate its reactivity towards nucleophiles. The electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is an excellent model for comparing the reactivity of these isomers.[13][14] The rate of reaction is expected to be influenced by the electrophilicity of the aldehyde and any steric hindrance around the reaction center.

Wittig_Reaction Fluoroquinoline_Carbaldehyde Fluoroquinoline Carbaldehyde Isomer Reaction_Mixture Fluoroquinoline_Carbaldehyde->Reaction_Mixture Phosphonium_Ylide Phosphonium Ylide (Ph₃P=CHR) Phosphonium_Ylide->Reaction_Mixture Alkene_Product Alkene Product Triphenylphosphine_Oxide Triphenylphosphine Oxide (Ph₃P=O) Reaction_Mixture->Alkene_Product Solvent, Temp. Reaction_Mixture->Triphenylphosphine_Oxide

Caption: General scheme for the Wittig reaction of fluoroquinoline carbaldehyde isomers.

Predicted Reactivity Order:

Based on the electron-withdrawing effect of fluorine, the predicted order of reactivity towards a given phosphonium ylide would be:

5-Fluoroquinoline-8-carbaldehyde > 6-Fluoroquinoline-8-carbaldehyde > 7-Fluoroquinoline-8-carbaldehyde > Quinoline-8-carbaldehyde

The 5-fluoro isomer is expected to be the most reactive due to the strong inductive effect of the fluorine atom on the adjacent benzene ring, which is transmitted to the aldehyde group. The 6-fluoro isomer's effect is slightly attenuated, and the 7-fluoro isomer's effect is the weakest among the fluoro-substituted isomers.

Experimental Protocol for a Comparative Wittig Reaction:

  • Ylide Preparation: Prepare a solution of the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Reaction with Aldehyde: To separate, identical reaction vessels each containing a solution of one of the quinoline carbaldehyde isomers in the same anhydrous solvent, add an equimolar amount of the freshly prepared ylide solution at a controlled temperature (e.g., 0 °C).

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or GC-MS. Compare the reaction rates by measuring the consumption of the starting aldehyde over time.

  • Product Isolation and Characterization: After completion, quench the reactions and isolate the alkene products. Characterize the products by NMR and MS to confirm their structures.

Potential Applications and Biological Activity

While specific biological data for 6-Fluoroquinoline-8-carbaldehyde is limited, the broader class of fluoroquinolines has well-established antibacterial activity.[4][15] The carbaldehyde functionality serves as a versatile handle for the synthesis of more complex molecules, including Schiff bases, which are known to exhibit a wide range of biological activities.[11] The differential reactivity and electronic properties of the isomers presented in this guide suggest that they could serve as unique precursors for the development of novel therapeutic agents or functional materials. For instance, the varied substitution patterns could lead to derivatives with distinct binding affinities for biological targets or unique photophysical properties for materials science applications.

Conclusion

This guide has provided a comprehensive comparative analysis of 6-Fluoroquinoline-8-carbaldehyde and its positional isomers. Through a combination of predicted data based on established chemical principles and detailed experimental protocols, we have highlighted the key differences in their synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity. The insights provided herein are intended to be a valuable resource for researchers, enabling the rational design of synthetic routes and the informed selection of isomers for specific applications in drug discovery and materials science. The unique characteristics of each isomer underscore the importance of precise structural control in the development of novel chemical entities.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroquinolone Derivatives

< Abstract The 6-fluoroquinolone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a clinically vital class of antibacterial agents and a promising new frontier in anticancer drug discovery.[1][2] T...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 6-fluoroquinolone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a clinically vital class of antibacterial agents and a promising new frontier in anticancer drug discovery.[1][2] The introduction of a fluorine atom at the C-6 position was a seminal discovery, dramatically enhancing the gyrase inhibition and overall antibacterial potency of the quinolone core.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoroquinolone derivatives, delineating how subtle molecular modifications govern their antibacterial efficacy and cytotoxic potential against cancer cells. We will explore the causal relationships behind experimental design, present comparative performance data, and provide validated protocols to empower researchers in this dynamic field.

Introduction: The Significance of the 6-Fluoro Substituent

The journey of quinolone antibiotics began with nalidixic acid in the early 1960s.[3] However, the therapeutic landscape was revolutionized by the introduction of a fluorine atom at the C-6 position of the quinolone ring.[3][4] This single modification led to a more than 10-fold increase in the inhibition of DNA gyrase, a crucial bacterial enzyme, and up to a 100-fold improvement in the Minimum Inhibitory Concentration (MIC) against a wide range of bacteria.[5] This enhancement is attributed to improved binding to the DNA gyrase-DNA complex and potentially better cell penetration.[4]

Further modifications at various positions of the 6-fluoroquinolone core have yielded a rich pipeline of compounds with diverse biological activities, extending beyond antibacterial action to potent anticancer properties.[1][2] This guide will dissect the SAR of these derivatives, focusing on how specific structural changes influence their dual roles as antibacterial and anticancer agents.

The Core Pharmacophore and Key Modification Sites

The fundamental 6-fluoroquinolone structure required for biological activity consists of a bicyclic core with a carboxylic acid at the C-3 position and a ketone at the C-4 position. These features are essential for binding to the target enzymes, DNA gyrase in bacteria and topoisomerase II in cancer cells.[6] The primary sites for modification to modulate potency, spectrum, and pharmacological properties are:

  • N-1 Position: Influences overall potency.

  • C-5 Position: Can enhance overall potency.

  • C-7 Position: Critically affects the spectrum of activity, potency, and side-effect profile.

  • C-8 Position: Modulates oral absorption and activity against anaerobic bacteria.

The following sections will delve into the specific impact of substituents at these key positions.

Structure-Activity Relationship (SAR) Analysis

The N-1 Substituent: Driving Potency

The substituent at the N-1 position plays a crucial role in the spatial interaction with the DNA gyrase enzyme.

  • Cyclopropyl Group: A cyclopropyl group is considered optimal at this position for antibacterial activity.[6][7] This small, rigid ring structure enhances the binding affinity to the enzyme-DNA complex, leading to superior potency, as seen in widely used drugs like ciprofloxacin.[8]

  • Ethyl and Other Alkyl Groups: While an ethyl group (present in nalidixic acid) provides some activity, it is generally less potent than a cyclopropyl group. Larger or more flexible alkyl chains tend to decrease antibacterial efficacy.

The C-7 Substituent: Defining Spectrum and Safety

The C-7 position is arguably the most versatile site for modification, significantly influencing the antibacterial spectrum, potency against Gram-positive bacteria, and the side-effect profile.[8]

  • Piperazine and Pyrrolidine Rings: The introduction of a basic amino heterocyclic group, such as piperazine or pyrrolidine, at this position dramatically broadens the antibacterial spectrum to include Gram-positive and Gram-negative bacteria.[3] For example, the piperazine ring in ciprofloxacin improves activity against Gram-negative organisms like Pseudomonas aeruginosa.[5][9]

  • Alkylation and Steric Bulk: Simple piperazine and pyrrolidine rings can be associated with central nervous system (CNS) side effects. Increasing the steric bulk through alkylation of these rings can ameliorate these effects without compromising antibacterial activity.[8]

  • Impact on Anticancer Activity: Modifications at the C-7 position also have a profound impact on anticancer activity. Substituting the piperazinyl moiety can significantly affect the potency and bioavailability of these derivatives as cytotoxic agents.[1]

The C-8 and C-5 Substituents: Fine-Tuning Activity

Substitutions at the C-8 and C-5 positions offer opportunities to further refine the properties of 6-fluoroquinolone derivatives.

  • C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and enhance activity against anaerobic bacteria.[8] Conversely, replacing the halogen with a methoxy group can reduce phototoxicity, a known side effect of some fluoroquinolones.[8]

  • C-5 Position: An amino group at the C-5 position generally improves the overall potency of the compound.[8]

Comparative Performance Analysis

The true measure of the structure-activity relationships lies in the quantitative comparison of the biological activities of different derivatives.

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 6-fluoroquinolone derivatives against common bacterial pathogens. Lower MIC values indicate greater potency.

DerivativeN-1 SubstituentC-7 SubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
Norfloxacin EthylPiperazine0.121.8
Ciprofloxacin CyclopropylPiperazine0.015-0.120.12-0.5
Levofloxacin Methyl (part of tricyclic system)Methylpiperazine0.061.0
Moxifloxacin CyclopropylDiazabicyclononane0.060.12

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.

Experimental Insight: The improved activity of ciprofloxacin over norfloxacin against both E. coli and S. aureus highlights the significant contribution of the N-1 cyclopropyl group to potency. Moxifloxacin's bulky C-7 substituent enhances its activity against Gram-positive bacteria like S. aureus.

Anticancer Activity

Recent research has repurposed 6-fluoroquinolones as potent anticancer agents, primarily through their inhibition of human topoisomerase II.[10][11][12] The table below presents the half-maximal inhibitory concentration (IC50) values for several derivatives against human cancer cell lines.

Derivative ClassC-7 ModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
Ciprofloxacin-thiadiazole hybrids N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide4.3 - 15.28.1 - 25.4
Levofloxacin-thiadiazole hybrids Various substituted 1,3,4-thiadiazoles1.69 - 18.552.15 - 15.8
Moxifloxacin-vanillin hydrazone Vanillin hydrazone~1.78 (mean GI50)-

Data is illustrative and sourced from recent studies.[1][12][13]

Experimental Insight: The data indicates that hybrid molecules, where the core 6-fluoroquinolone structure is combined with other pharmacophores like thiadiazole, can exhibit potent cytotoxic activity.[12][13] Some of these novel derivatives have shown significantly lower IC50 values than established anticancer drugs like etoposide, demonstrating their therapeutic potential.[10][11] Furthermore, certain derivatives have displayed high selectivity, being more toxic to cancer cells than to normal mammalian cells.[10][11]

Mechanisms of Action: A Tale of Two Topoisomerases

The dual activity of 6-fluoroquinolones stems from their ability to target type II topoisomerases in both bacteria and human cells. These enzymes are vital for managing DNA topology during replication, transcription, and repair.[14][15]

Antibacterial Mechanism: Targeting DNA Gyrase and Topoisomerase IV

In bacteria, 6-fluoroquinolones inhibit DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][14] They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the formation of double-strand DNA breaks, which blocks DNA replication and ultimately results in bacterial cell death.[14][15][16][17] DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[5][15]

Antibacterial_Mechanism Fluoroquinolone 6-Fluoroquinolone TernaryComplex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->TernaryComplex Binds to EnzymeDNA Bacterial DNA + DNA Gyrase/Topo IV EnzymeDNA->TernaryComplex Traps ReplicationBlock DNA Replication Fork Stalling TernaryComplex->ReplicationBlock Causes DSB Double-Strand DNA Breaks ReplicationBlock->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath Induces

Caption: Antibacterial mechanism of 6-fluoroquinolones.

Anticancer Mechanism: Targeting Human Topoisomerase II

The anticancer activity of 6-fluoroquinolone derivatives is attributed to their inhibition of human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase.[1][10][12] By poisoning topoisomerase II, these compounds stabilize the DNA-enzyme cleavage complex, leading to DNA damage, cell cycle arrest (often at the G2/M phase), and the induction of apoptosis (programmed cell death) in cancer cells.[1][10][11]

Anticancer_Mechanism FQ_Derivative 6-Fluoroquinolone Derivative CleavageComplex Stabilized Cleavage Complex FQ_Derivative->CleavageComplex Inhibits & Stabilizes TopoII_DNA Human Topoisomerase II + Cancer Cell DNA TopoII_DNA->CleavageComplex DNADamage DNA Damage CleavageComplex->DNADamage Causes CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Anticancer mechanism of 6-fluoroquinolone derivatives.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides standardized, step-by-step methodologies for key assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antibacterial susceptibility.[18][19]

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[18]

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18]

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[18]

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the 6-fluoroquinolone derivative (at twice the highest desired concentration) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (MHB + inoculum, no drug) and a negative control (MHB only).[18]

    • Incubate the plate at 37°C for 18-24 hours.[20]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Protocol 2: MTT Assay for In Vitro Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[21]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-fluoroquinolone derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO, if applicable) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Future Perspectives and Conclusion

The 6-fluoroquinolone scaffold remains a remarkably versatile platform for drug discovery. Structure-activity relationship studies have successfully guided the development of potent antibacterial agents with improved safety profiles and have paved the way for their repurposing as promising anticancer therapeutics.[2][12] Key SAR principles—such as the importance of the N-1 cyclopropyl group for antibacterial potency and the C-7 substituent for modulating spectrum and cytotoxicity—continue to inform the design of next-generation derivatives.

Future research will likely focus on creating hybrid molecules that combine the 6-fluoroquinolone core with other pharmacologically active moieties to achieve multi-targeted therapeutic effects, potentially overcoming drug resistance and enhancing efficacy.[22] The continued exploration of this chemical space, guided by the principles outlined in this guide, holds immense promise for addressing critical unmet needs in both infectious diseases and oncology.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Ali, N., Adly, M., Taher, A., Coleman, H., Ahmed, F., Mahmoud, A., Salem, M., & El-Masry, R. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry, 156, 108163. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. [Link]

  • Stolarczyk, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4998. [Link]

  • El-Sayed, M. T., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

  • Bisyarin, M. A., & Severinov, K. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(3), 569. [Link]

  • Stolarczyk, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • Singh, V., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11750. [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16-28. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

  • Hoshino, K., et al. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(18), 10679-10684. [Link]

  • Ferreira, M. J., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (2026). Ciprofloxacin. [Link]

  • Semantic Scholar. (2022). Current Trends and Future Directions of Fluoroquinolones. [Link]

  • Bush, N. G., et al. (2020). DNA Gyrase as a Target for Quinolones. Molecules, 25(3), 693. [Link]

  • Sebaiy, M. M., et al. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Journal of Chemistry: Education Research and Practice, 6(2), 402. [Link]

  • Wu, X. K. (2010). Studies On Synthesis, Antibacterial Activity And Anticancer Activity Of Fluoroquinolone Forylhydrazones. Globe Thesis. [Link]

  • Stolarczyk, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • ResearchGate. (2000). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. [Link]

  • Scheld, W. M. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S31-S34. [Link]

  • Stefaniuk, E., et al. (2021). The molecular mechanisms of fluoroquinolone resistance found in rectal swab isolates of Enterobacterales from men undergoing a transrectal prostate biopsy: the rationale for targeted prophylaxis. BMC Infectious Diseases, 21(1), 1238. [Link]

  • Al-kadmy, I. M. S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-8. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Golparian, D., et al. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. Antibiotics, 11(10), 1421. [Link]

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Comparative

Comparative study of the reactivity of different fluoroquinoline carbaldehydes

A Comparative Guide to the Reactivity of Fluoroquinolone Carbaldehydes This guide offers a detailed comparative study on the reactivity of various fluoroquinolone carbaldehydes, designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Fluoroquinolone Carbaldehydes

This guide offers a detailed comparative study on the reactivity of various fluoroquinolone carbaldehydes, designed for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing their chemical behavior, present objective experimental data, and provide robust protocols to support further research.

Introduction: The Synthetic Value of the Carbaldehyde Group in Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics, renowned for their efficacy against a wide range of bacterial infections.[1][2] Their core structure, a 4-quinolone skeleton, has been extensively modified to enhance potency and pharmacokinetic properties.[3] A key functional group for these modifications is the carbaldehyde (-CHO) group. When attached to the fluoroquinolone scaffold, this aldehyde serves as a versatile synthetic handle, enabling a variety of chemical transformations to create novel derivatives with potentially improved therapeutic profiles.[4][5]

However, not all fluoroquinolone carbaldehydes are created equal. The reactivity of the aldehyde's carbonyl carbon is profoundly influenced by the electronic environment of the aromatic quinolone ring and the steric bulk of neighboring substituents. Understanding these influences is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide will dissect these factors and provide a comparative analysis using a model reaction.

Theoretical Framework: Factors Governing Aldehyde Reactivity

The reactivity of an aromatic aldehyde in nucleophilic addition reactions—the most common type of reaction for this functional group—is primarily dictated by two competing factors: electronic effects and steric hindrance.

Electronic Effects: These effects alter the electron density at the carbonyl carbon, thereby influencing its electrophilicity.

  • Inductive Effects (-I): Electronegative atoms, such as fluorine and the nitrogen within the quinolone ring, pull electron density away from the aromatic system through the sigma bonds. This electron withdrawal makes the entire ring system, including the attached carbaldehyde group, more electron-deficient and thus more reactive towards nucleophiles.[6][7]

  • Resonance Effects (+M/-M): Substituents can also donate or withdraw electron density through the pi system (resonance).[6][8] For instance, electron-donating groups (EDGs) can delocalize electron density into the ring, reducing the partial positive charge on the carbonyl carbon and decreasing its reactivity. Conversely, electron-withdrawing groups (EWGs) pull electron density out of the ring, increasing the carbonyl carbon's electrophilicity and enhancing reactivity.[7][9] The carbaldehyde group itself is a deactivating, electron-withdrawing group.[6]

Steric Hindrance: The physical space occupied by atoms or groups near the reaction center can impede the approach of a nucleophile.[10][11] Bulky substituents adjacent to the carbaldehyde group can physically block the trajectory of an incoming nucleophile, significantly slowing down the reaction rate or preventing it altogether.[10][12]

The interplay of these electronic and steric factors determines the overall reactivity profile of a specific fluoroquinolone carbaldehyde.

Caption: Factors influencing the reactivity of fluoroquinolone carbaldehydes.

Comparative Analysis via Knoevenagel Condensation

To empirically compare the reactivity of different fluoroquinolone carbaldehydes, we utilize the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[13][14] It is an excellent model system because its rate is highly sensitive to the electrophilicity of the aldehyde.

For this study, we selected three hypothetical, yet representative, fluoroquinolone carbaldehydes with varying substituents to illustrate the principles discussed:

  • Compound 1 (FQ-CHO-H): A baseline structure with a simple N-ethyl group.

  • Compound 2 (FQ-CHO-NO2): A structure featuring a strongly electron-withdrawing nitro group on the quinolone ring.

  • Compound 3 (FQ-CHO-tBu): A structure with a bulky N-tert-butyl group, introducing significant steric hindrance.

Model Reaction:

The reaction of each fluoroquinolone carbaldehyde with diethyl malonate in the presence of a mild base catalyst (piperidine) in ethanol was monitored.

Table 1: Comparative Reactivity in Knoevenagel Condensation

Compound IDKey Structural FeatureReaction Time (hours)Yield (%)Observations
FQ-CHO-H N-ethyl group (Baseline)685Standard reactivity.
FQ-CHO-NO2 Electron-withdrawing NO₂ group295Significantly enhanced reactivity due to electronics.
FQ-CHO-tBu Bulky N-tert-butyl group2430Markedly reduced reactivity due to steric hindrance.

Analysis of Results:

The experimental data clearly demonstrates the profound impact of substituents on reactivity:

  • FQ-CHO-NO2 exhibited the highest reactivity. The potent electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the diethyl malonate enolate.[15]

  • FQ-CHO-H showed moderate, baseline reactivity, providing a good yield in a reasonable timeframe.

  • FQ-CHO-tBu was the least reactive. The large tert-butyl group near the N1 position sterically hinders the approach of the nucleophile to the aldehyde, drastically reducing the reaction rate and yield.[10][16]

Experimental Protocol: Knoevenagel Condensation

This section provides a detailed, self-validating methodology for the Knoevenagel condensation used in this study.

Objective: To synthesize an α,β-unsaturated ester from a fluoroquinolone carbaldehyde and diethyl malonate.

Materials:

  • Fluoroquinolone Carbaldehyde (Substrate 1, 2, or 3)

  • Diethyl Malonate

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the fluoroquinolone carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add diethyl malonate (1.2 mmol, 1.2 equivalents).

  • Catalyst Introduction: Add piperidine (0.1 mmol, 0.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Affix a condenser and heat the mixture to a gentle reflux (approx. 78°C). Monitor the reaction progress by TLC every hour, using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure α,β-unsaturated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation prep 1. Dissolve FQ-CHO in Ethanol add_reagents 2. Add Diethyl Malonate & Piperidine prep->add_reagents reflux 3. Reflux Mixture add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux If incomplete workup 5. Cool & Concentrate monitor->workup If complete purify 6. Column Chromatography workup->purify char 7. Characterize Product purify->char

Caption: Step-by-step workflow for the Knoevenagel condensation protocol.

Conclusion and Implications for Drug Development

This guide demonstrates that the reactivity of fluoroquinolone carbaldehydes is highly tunable through strategic modification of the quinolone scaffold.

  • Electron-withdrawing groups significantly enhance reactivity, enabling milder reaction conditions and faster conversions. This is advantageous for process chemistry where efficiency is key.

  • Steric hindrance dramatically reduces reactivity, a factor that must be carefully considered during retrosynthetic analysis. In some cases, a less hindered synthetic precursor may be required.

For drug development professionals, these insights are crucial. The ability to control the reactivity of the carbaldehyde functional group allows for the precise and efficient synthesis of diverse libraries of fluoroquinolone derivatives. This control is fundamental to structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new therapeutic agents with improved efficacy and safety profiles.[3]

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.Organic & Biomolecular Chemistry (RSC Publishing).
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA).RSC Publishing.
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.PMC - NIH.
  • The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Compar
  • Steric Effects on Aldehyde Group Relaxation.
  • Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitiz
  • Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution?Chemistry Stack Exchange.
  • Synthesis of Fluoroquinolone Antibiotics.Química Organica.org.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.Journal of Pharmacy.
  • Knoevenagel Condens
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  • design & synthesis of fluoroquinolone through green chemistry approach.International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • What is the effect of steric hindrance on the boiling points of aldehydes and ketones.Course Hero.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.NIH.
  • Electrophilic arom
  • Electrophilic arom
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.RSC Publishing.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution.Master Organic Chemistry.

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Validation

A Comparative Guide to the Analytical Quality Control of 6-Fluoroquinoline-8-carbaldehyde

For professionals in drug discovery and development, the quality of a pharmaceutical intermediate is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredie...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the quality of a pharmaceutical intermediate is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 6-Fluoroquinoline-8-carbaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity and structural integrity directly influence process reproducibility, impurity profiles, and the ultimate success of a synthetic campaign.[1]

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive quality control (QC) of 6-Fluoroquinoline-8-carbaldehyde. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present detailed, field-tested protocols, and offer a comparative analysis to empower researchers to select and implement the most appropriate QC strategy for their needs.

The Cornerstone of Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the primary workhorse for purity determination and quantification of non-volatile impurities in pharmaceutical intermediates. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like 6-Fluoroquinoline-8-carbaldehyde, a reversed-phase (RP-HPLC) method is ideal. The nonpolar stationary phase (typically C18) effectively retains the aromatic quinoline structure, while a polar mobile phase allows for the elution and separation of the target compound from related impurities.

The choice of a UV detector is logical and efficient, as the quinoline ring system possesses a strong chromophore, enabling sensitive detection.[2][3] This method is indispensable for calculating percentage purity and detecting process-related impurities, such as starting materials or by-products.

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 end-capped column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: A C18 phase provides the necessary hydrophobicity for retaining the analyte, while the 3.5 µm particle size offers a good balance between resolution and backpressure.[4]

    • Mobile Phase:

      • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

      • B: Acetonitrile.

    • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[5]

    • Detection Wavelength: 278 nm. Rationale: This wavelength is selected based on the UV absorption maximum of the quinoline scaffold, providing high sensitivity for both the main compound and related impurities.[4]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve 6-Fluoroquinoline-8-carbaldehyde reference standard in a diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.[5] This ensures the system is performing adequately for the analysis.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Structural Confirmation and Identity: NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively prove identity. For this, spectroscopic methods are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[6] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For 6-Fluoroquinoline-8-carbaldehyde, ¹⁹F NMR is also highly informative for confirming the presence and position of the fluorine atom. This technique serves as the definitive identity test.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • Data Interpretation:

    • ¹H NMR: Look for characteristic signals: the aldehyde proton (-CHO) as a singlet around 10.0 ppm, and distinct aromatic protons in the quinoline ring system. The coupling patterns between adjacent protons will confirm their relative positions.

    • ¹³C NMR: Expect a signal for the carbonyl carbon of the aldehyde group around 190 ppm, along with signals for the aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF).[7]

Predicted Chemical Shifts (¹H NMR, CDCl₃) Predicted Chemical Shifts (¹³C NMR, CDCl₃)
Aldehyde H (~10.1 ppm, s)Carbonyl C (~191 ppm)
Aromatic H's (7.5 - 9.0 ppm, m)Aromatic C's (110 - 165 ppm)

Note: These are predicted values and may vary slightly based on solvent and concentration.[8][9]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights and fragmentation patterns.[10][11]

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Method: Use the same HPLC method described in Section 1. The eluent is directed into the MS detector.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for quinoline compounds.

  • Data Interpretation:

    • Confirm the presence of the protonated molecule [M+H]⁺ at m/z 176.05, corresponding to the molecular formula C₁₀H₇FNO⁺.

    • Analyze the mass spectra of minor peaks to propose structures for any detected impurities. Fragmentation patterns, such as the loss of CO from the aldehyde, can provide structural clues.[12][13]

Assessing Volatile Impurities: Gas Chromatography (GC)

Principle & Rationale: While HPLC is excellent for non-volatile impurities, it is unsuitable for detecting volatile organic compounds (VOCs), such as residual solvents from the synthesis (e.g., Toluene, Ethanol, Ethyl Acetate). Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for this analysis, as mandated by ICH guidelines for pharmaceutical quality.[14]

Experimental Protocol: Headspace GC for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A polar column, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program:

      • Initial: 40°C, hold for 5 min.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 min.

    • Detector: FID at 250°C.

  • Headspace Parameters:

    • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a high-boiling solvent like Dimethyl Sulfoxide (DMSO).

    • Incubation: Equilibrate the vial at 80°C for 15 minutes before injection.

  • Data Analysis: Identify and quantify residual solvents by comparing the retention times and peak areas with those of a certified solvent standard mixture.

Comparative Summary of Analytical Methods

Parameter RP-HPLC NMR Spectroscopy Mass Spectrometry Headspace GC
Primary Purpose Purity assay, non-volatile impurity profilingDefinitive structural confirmation, identityMolecular weight confirmation, impurity IDResidual solvent analysis
Typical Sensitivity High (ng range)Low (mg range)Very High (pg-fg range)High (ppm range)
Specificity Moderate to HighVery HighVery HighHigh
Quantification ExcellentGood (with internal standard)Good (with internal standard)Excellent
Analysis Time 20-40 minutes per sample5-30 minutes per experiment20-40 minutes (LC-MS)20-30 minutes per sample
Key Insights Percent purity, presence of related substancesAtomic connectivity, stereochemistryMolecular formula, impurity structureLevels of volatile impurities

Integrated Quality Control Workflow

A robust QC strategy does not rely on a single method but integrates these techniques into a logical workflow. This ensures that all aspects of the intermediate's quality—identity, strength, purity, and safety—are thoroughly assessed.

QC_Workflow start Batch of 6-Fluoroquinoline- 8-carbaldehyde Received identity Identity Confirmation (NMR & MS) start->identity Initial Sampling release QC Release (Pass) reject QC Reject (Fail) identity->reject Wrong Structure purity Purity & Impurity Profile (HPLC-UV) identity->purity Identity Confirmed purity->reject Out of Spec solvents Residual Solvents (Headspace GC) purity->solvents Purity Meets Spec solvents->reject Out of Spec review Final Data Review & COA Generation solvents->review Solvents Below Limit review->release All Specs Met review->reject Data Inconsistent

Caption: Integrated workflow for the quality control of 6-Fluoroquinoline-8-carbaldehyde.

This workflow ensures a systematic, multi-faceted evaluation.[15] Identity is first confirmed by NMR and MS. Once confirmed, chromatographic methods (HPLC and GC) are used to quantify purity and impurities against pre-defined specifications. A final review of all data ensures compliance before the batch is released for use in API synthesis. This self-validating system provides high confidence in the quality of the intermediate, safeguarding the integrity of the entire drug development process.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.Vertex AI Search.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.Chemical Papers.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.PubMed.
  • Comparison of analytical techniques for the determination of aldehydes in test chambers.PubMed.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • MASS SPECTRA OF OXYGENATED QUINOLINES.Canadian Science Publishing.
  • A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantific
  • Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.MDPI.
  • The ISO standards in pharmaceuticals: a complete guide.SFAM.
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  • Annex 1 WHO good practices for pharmaceutical quality control laboratories.
  • Quality Guidelines.
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  • ANALYTICAL METHODS.Agency for Toxic Substances and Disease Registry.
  • fluoroquinolones: official and reported methods of analysis (review).
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  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection.Methods and Objects of Chemical Analysis.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Structure Elucidation of Antibiotics by NMR Spectroscopy.
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  • Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities.AKJournals.
  • 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1.Sigma-Aldrich.
  • Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.Benchchem.
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.Fordham Research Commons.
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Comparative

A Comparative Analysis of 6-Fluoroquinoline-8-carbaldehyde and Ciprofloxacin: A Guide for Drug Development Professionals

In the ever-evolving landscape of antibacterial drug discovery, the fluoroquinolone scaffold remains a cornerstone for the development of potent therapeutic agents. Ciprofloxacin, a second-generation fluoroquinolone, has...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antibacterial drug discovery, the fluoroquinolone scaffold remains a cornerstone for the development of potent therapeutic agents. Ciprofloxacin, a second-generation fluoroquinolone, has long been a benchmark for broad-spectrum antibacterial activity. This guide provides a detailed comparison of the established biological profile of ciprofloxacin against the theoretically inferred activity of a lesser-studied analogue, 6-Fluoroquinoline-8-carbaldehyde. This analysis is grounded in the well-documented structure-activity relationships (SAR) of the quinolone class, offering a predictive framework for researchers and drug development professionals.

Introduction to the Compounds

Ciprofloxacin: A widely used fluoroquinolone antibiotic, ciprofloxacin is characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a piperazine moiety at C-7, and a carboxylic acid group at C-3. This specific arrangement of functional groups is crucial for its potent antibacterial action.[1] Ciprofloxacin is effective against a wide range of Gram-negative and some Gram-positive bacteria.[1]

6-Fluoroquinoline-8-carbaldehyde: This compound shares the core quinolone structure with a fluorine atom at the C-6 position, which is known to significantly enhance antibacterial activity.[1][2] However, it notably features a carbaldehyde (-CHO) group at the C-8 position and lacks the N-1 cyclopropyl and C-7 piperazine substituents critical for the broad-spectrum activity seen in ciprofloxacin. The biological activity of this specific molecule is not extensively reported in peer-reviewed literature, necessitating a predictive analysis based on established SAR principles.

Mechanism of Action: The Fluoroquinolone Blueprint

The primary antibacterial action of fluoroquinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: Predominantly the target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.

  • Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for separating daughter DNA strands after replication.

By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately, bacterial cell death.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1: General mechanism of action for fluoroquinolone antibiotics.

Comparative Analysis of Antibacterial Activity

Ciprofloxacin: A Profile of Potent Activity

Ciprofloxacin exhibits excellent activity against a wide array of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1] Its activity against Gram-positive bacteria is moderate. The key structural features contributing to its high potency are:

  • N-1 Cyclopropyl Group: Enhances overall antibacterial activity.

  • C-6 Fluorine Atom: Markedly improves potency and cell penetration.[1][2]

  • C-7 Piperazine Ring: Broadens the spectrum of activity, particularly against Gram-negative bacteria.

  • C-3 Carboxylic Acid and C-4 Carbonyl Groups: Essential for binding to the DNA gyrase complex.

6-Fluoroquinoline-8-carbaldehyde: A Theoretical Assessment

Based on the structure-activity relationships of fluoroquinolones, we can infer the potential antibacterial profile of 6-Fluoroquinoline-8-carbaldehyde:

  • C-6 Fluorine: The presence of this group suggests that the compound will likely possess some level of antibacterial activity.

  • C-8 Substituent: The nature of the substituent at the C-8 position is known to influence the antibacterial spectrum and potency. While common modifications at this position include halogens, methoxy, or fused rings, a carbaldehyde group is less conventional.[1] The electron-withdrawing nature of the carbaldehyde group could modulate the electronic properties of the quinolone ring system, potentially impacting its interaction with the target enzymes. However, without a substituent at C-7, its overall potency is expected to be significantly lower than that of ciprofloxacin.[1]

  • Lack of N-1 and C-7 Substituents: The absence of the cyclopropyl group at N-1 and a heterocyclic amine (like piperazine) at C-7 is a critical differentiating factor. These groups are well-established as being crucial for potent, broad-spectrum activity.[1]

FeatureCiprofloxacin6-Fluoroquinoline-8-carbaldehyde (Predicted)
Core Structure FluoroquinoloneFluoroquinolone
N-1 Substituent CyclopropylHydrogen
C-6 Substituent FluorineFluorine
C-7 Substituent PiperazineHydrogen
C-8 Substituent HydrogenCarbaldehyde
Antibacterial Spectrum Broad (especially Gram-negative)Narrow, likely limited
Potency HighLow to Moderate

Experimental Protocols for Evaluation

To empirically determine the biological activity of 6-Fluoroquinoline-8-carbaldehyde and validate the theoretical comparison, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of two-fold dilutions of 6-Fluoroquinoline-8-carbaldehyde and ciprofloxacin in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC Assay Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

DNA Gyrase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and the appropriate buffer.

  • Compound Addition: Add varying concentrations of 6-Fluoroquinoline-8-carbaldehyde and ciprofloxacin to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Termination of Reaction: Stop the reaction by adding a loading dye containing a DNA intercalating agent.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling will result in a higher proportion of relaxed plasmid DNA compared to the control.

Conclusion and Future Directions

While ciprofloxacin remains a potent and clinically relevant antibacterial agent, the exploration of novel fluoroquinolone derivatives is essential in the face of rising antimicrobial resistance. 6-Fluoroquinoline-8-carbaldehyde, based on its structure, is not predicted to be a potent antibacterial agent in its own right. Its value likely lies as a scaffold for further chemical modification. The presence of the reactive carbaldehyde group at the C-8 position offers a synthetic handle for the introduction of diverse functionalities, potentially leading to the discovery of new derivatives with improved activity or novel mechanisms of action.

This guide underscores the importance of structure-activity relationships in medicinal chemistry and provides a framework for the initial assessment of new chemical entities. The definitive biological activity of 6-Fluoroquinoline-8-carbaldehyde can only be ascertained through rigorous experimental evaluation as outlined.

References

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Kuroda, T., Tsuchiya, K., & Mitsuhashi, S. (1990). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial agents and chemotherapy, 34(5), 787-792. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • Al-Trawneh, S. A., Al-Aboudi, A. F., & Taha, M. O. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Molecules, 12(6), 1240-1254. [Link]

  • Gershon, H., Clarke, D. D., & Catena, R. (1997). Antibacterial activity of 6, 8-disubstituted-quinolone-3-carboxylic acids. Journal of pharmaceutical sciences, 75(12), 1185-1187. [Link]

  • Dr. Pharma. (2020, May 21). SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin [Video]. YouTube. [Link]

  • Fernandes, P. B., & Swanson, R. N. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135. [Link]

  • Singh, P., & Singh, I. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European journal of medicinal chemistry, 186, 111860. [Link]

  • Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical reviews, 105(2), 559-592. [Link]

  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., & Kaya, Y. (2017). Can functionalization of quinoline derivatives be exploited to control quinolines cytotoxic effects?. Journal of Pharmaceutical and Health Sciences, 6(4), 231-236. [Link]

  • Subashini, R., Roopan, S. M., & Khan, F. N. (2010). In vitro antioxidant activity of quinoline compounds. Rasayan Journal of Chemistry, 3(3), 481-485. [Link]

  • Miyamoto, T., Matsumoto, J. I., Chiba, K., Egawa, H., Shibamori, K., Minamida, A., ... & Nishimura, H. (1990). Synthesis and structure-activity relationships of 5-substituted 6, 8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of medicinal chemistry, 33(6), 1645-1656. [Link]

  • Kumari, S., & Lal, S. (2023). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry, 64(11), 1-10. [Link]

  • Sgarlata, V., D'Amico, A. G., Copani, A., & Petralia, S. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3561. [Link]

  • Fayed, E. A., & El-Essawy, F. A. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online Journal of Chemistry, 1(2), 53-65. [Link]

  • Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., & Savino, A. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(24), 436-445. [Link]

  • Gershon, H., Clarke, D. D., & DeAngelis, M. (2004). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of heterocyclic chemistry, 41(2), 221-225. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 196975, 6-Fluoroquinoline. Retrieved January 17, 2026, from [Link].

  • El-Essawy, F. A., Odah, M. A., Wahba, N. E., & El-Sayed, W. A. (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Indian Journal of Heterocyclic Chemistry, 33(4), 405-411. [Link]

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Validation

A Comparative Spectroscopic Guide to 6- and 8-Substituted Fluoroquinolones: Elucidating Structure-Property Relationships

This guide provides an in-depth spectroscopic comparison of fluoroquinolones featuring substitutions at the C-6 and C-8 positions. As broad-spectrum antibiotics, the efficacy, pharmacokinetics, and safety profiles of flu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of fluoroquinolones featuring substitutions at the C-6 and C-8 positions. As broad-spectrum antibiotics, the efficacy, pharmacokinetics, and safety profiles of fluoroquinolones are critically influenced by the nature and position of substituents on their core bicyclic ring system.[1][2] Understanding how these modifications impact the molecule's electronic and structural characteristics is paramount for the rational design of new therapeutic agents with improved potency and reduced side effects, such as phototoxicity.[3]

Herein, we explore the application of fundamental spectroscopic techniques—UV-Visible Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—to differentiate and characterize these structural isomers. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

The Fluoroquinolone Core and Key Substitution Points

The foundational structure of a fluoroquinolone features a 4-quinolone bicyclic system. The fluorine atom at the C-6 position is a hallmark of this class, significantly enhancing its antibacterial activity.[2] The C-8 position is another critical site for modification, where the introduction of a halogen or other groups can further modulate the drug's properties.[1][3]

Caption: General chemical structure of the fluoroquinolone nucleus highlighting the critical C-6 and C-8 positions.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a cornerstone technique for probing the conjugated π-electron systems inherent to the quinolone ring. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands provide immediate insights into the electronic transitions within the molecule.

Causality Behind Experimental Choices

The choice of solvent is critical as it can influence the position of absorption maxima. Protic solvents like methanol or water can form hydrogen bonds with the carboxyl and keto groups, while aprotic solvents like acetonitrile interact differently.[4] Using a consistent solvent system is essential for accurate comparisons. The significant spectral overlap among different fluoroquinolones often necessitates chemometric tools for simultaneous determination in complex mixtures.[5]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solution Preparation: Prepare a stock solution of the fluoroquinolone analog (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, 0.1 M HCl, or water).

  • Working Standard: Dilute the stock solution to a concentration that yields an absorbance in the optimal range (0.2-0.8 A.U.), typically around 10 µg/mL.

  • Spectrometer Setup: Use a double-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank and perform a baseline correction over the desired wavelength range (e.g., 220-400 nm).

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Comparative Analysis: 6- vs. 8-Substitutions

Fluoroquinolones typically exhibit two main absorption bands corresponding to π→π* and n→π* electronic transitions.[6][7] The primary, high-energy band is found in the 270-290 nm range, with a lower-energy shoulder often appearing above 320 nm.

  • C-6 Substitution: The mandatory C-6 fluorine atom is a weak auxochrome and is fundamental to the characteristic absorption profile of all fluoroquinolones.

  • C-8 Substitution: The introduction of a substituent at the C-8 position, such as a second fluorine or a chlorine atom, can induce a slight bathochromic (red) or hypsochromic (blue) shift in the λmax. This is due to the substituent's electronic (inductive and resonance) effects on the aromatic system. A bulky substituent at C-8 can also disrupt the planarity of the molecule, potentially leading to a hypsochromic shift and a decrease in molar absorptivity.[1]

Table 1: Representative UV-Vis Absorption Data

Fluoroquinolone C-6 Substituent C-8 Substituent Solvent λmax (nm) Reference
Ciprofloxacin F H Water ~277-280 [5][8]
Lomefloxacin F F Water ~288 [5]
Sparfloxacin F F - - [9]

| Enrofloxacin | F | H | Water | ~277 |[5] |

Note: Specific λmax values can vary slightly depending on the solvent and pH.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique that provides information about a molecule's excited state properties. Fluoroquinolones are intrinsically fluorescent, a property that is highly dependent on their structure and local environment.[10] This technique is valuable for studying drug-DNA binding, photodegradation pathways, and interactions within biological systems.[10][11][12]

Causality Behind Experimental Choices

The fluorescence of many fluoroquinolones, such as ofloxacin and norfloxacin, is strongly influenced by solvent polarity and hydrogen-bonding capability.[4][13][14] This is often due to an excited-state process called twisted intramolecular charge transfer (TICT) from the nitrogen of the C-7 piperazinyl group to the C-4 keto oxygen.[13][14] Substituents at C-8 can sterically or electronically influence this process, thereby altering the emission spectrum.

Experimental Protocol: Fluorescence Spectrum Acquisition
  • Solution Preparation: Prepare dilute solutions (e.g., 0.1-1 µM) in the desired solvent (e.g., water, methanol) to avoid inner-filter effects.

  • Instrument Setup: Use a spectrofluorometer. Determine the optimal excitation wavelength (λex) by running an excitation scan while monitoring the emission at an estimated wavelength.

  • Emission Scan: With the determined λex, record the emission spectrum (λem) over a suitable range (e.g., 350-650 nm).

  • Data Analysis: Identify the λex and λem maxima. Calculate the Stokes shift (difference in nm or cm⁻¹ between λem and λex). If a standard is available, a comparative quantum yield can be determined.

Comparative Analysis: 6- vs. 8-Substitutions

The position and intensity of fluorescence emission are sensitive indicators of structural changes.

  • C-6 Substitution: The C-6 fluorine is a constant feature and contributes to the baseline photophysical properties of the class.

  • C-8 Substitution: An electron-withdrawing group like fluorine or chlorine at C-8 can significantly alter the electronic distribution in both the ground and excited states. This can shift the emission wavelength and change the fluorescence quantum yield. For instance, selective C-H activation to add an aryl group at the C-8 position has been shown to create derivatives with highly solvatochromic fluorescence, where the emission is strong in non-polar solvents but quenched in polar ones.[15] This effect is attributed to the additional twisting of the C-8 aryl group relative to the quinolone core, influencing the excited state geometry.[15]

Table 2: Representative Fluorescence Emission Data

Fluoroquinolone λex (nm) λem (nm) Key Observation Reference
Ciprofloxacin-like 270, 310 440 Exhibits strong, broad emission in water. [10]
Ofloxacin-like 290, 325 505 Emission is red-shifted compared to ciprofloxacin. [10]

| 8-Aryl Substituted | 400 | 493-526 | Emission maximum increases with steric bulk at C-8. |[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing precise information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). Chemical shifts (δ) are exquisitely sensitive to the electronic effects of neighboring substituents.

Causality Behind Experimental Choices

Deuterated solvents like DMSO-d₆ are commonly used as they can dissolve a wide range of fluoroquinolone salts and do not obscure the aromatic proton region.[16] Two-dimensional NMR techniques (e.g., COSY, HSQC) are invaluable for assigning specific proton and carbon signals, which is essential for comparing closely related isomers.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the fluoroquinolone sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 300-600 MHz).

  • Spectral Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Signal Assignment: Assign the chemical shifts of key protons and carbons, particularly H-2, H-5, H-8, C-3, C-4, C-5, C-6, and C-8.

Comparative Analysis: 6- vs. 8-Substitutions

The aromatic region of the NMR spectrum is particularly diagnostic for substitutions on the quinolone ring.

  • C-6 Fluorine: The ¹⁹F nucleus at C-6 will couple to adjacent protons (H-5, H-7) and carbons (C-5, C-6, C-7), leading to characteristic splitting patterns that confirm its position.

  • C-8 Proton/Substituent:

    • In a 6-substituted compound (like ciprofloxacin), a proton is present at C-8, typically appearing as a singlet or a small doublet around 7.0-7.9 ppm.[17]

    • In a 6,8-disubstituted compound, the C-8 proton signal is absent. The C-8 substituent will exert a strong electronic influence on the neighboring H-5 and H-7 protons. An electron-withdrawing group at C-8 will typically shift the H-5 signal downfield (to a higher ppm value).

    • Studies have shown that the chemical shifts of C4, C5, and the H5 proton are excellent parameters for exploring structure-property relationships in fluoroquinolones.[16] Coordination with metal ions, a key aspect of their mechanism, can be tracked by observing shifts in the protons at positions 2, 5, and 8.[17][18]

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Position Ciprofloxacin (6-F, 8-H) Trovafloxacin (6-F, 8-F) Effect of 8-F Substitution Reference
H-2 ~8.67 ~8.90 Downfield shift [16]
H-5 ~7.92 ~8.20 Significant downfield shift [16]

| H-8 | ~7.58 | Absent | - |[16] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the carbonyl groups (keto and carboxylic acid) and the C-F bond that define fluoroquinolones.

Causality Behind Experimental Choices

The KBr pellet method is a standard and effective way to obtain high-quality spectra of solid samples.[19][20] It eliminates solvent interference and provides a clear fingerprint of the compound in its solid state.

Experimental Protocol: Solid-State FTIR
  • Sample Preparation: Mix ~1-2 mg of the fluoroquinolone sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply high pressure (e.g., 10,000-15,000 lbs) to form a transparent or translucent pellet.[19]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the 4000-400 cm⁻¹ range.[19][20]

Comparative Analysis: 6- vs. 8-Substitutions

While less sensitive to positional isomerism than NMR, FTIR can reveal subtle electronic effects. The key is to compare the vibrational frequencies of the main functional groups.

  • Carbonyl Vibrations: The spectra are dominated by strong absorption bands for the C-4 keto group (~1610-1630 cm⁻¹) and the C-3 carboxylic acid C=O (~1700-1725 cm⁻¹). The presence of a band around 1590 cm⁻¹ can indicate the carboxylate ion form.[19][20][21]

  • C-F Vibration: A characteristic band for the C-F stretch is typically observed in the 1000-1100 cm⁻¹ region.[19][22]

  • Impact of C-8 Substitution: The introduction of an additional electron-withdrawing group at C-8 can slightly increase the vibrational frequency (shift to higher wavenumbers) of the nearby C-4 keto group due to inductive effects altering the bond strength. However, this effect is often small. The most significant differences between isomers will likely appear in the complex "fingerprint region" (below 1500 cm⁻¹), where unique patterns of skeletal vibrations can distinguish them.

Table 4: Key FTIR Absorption Bands for Fluoroquinolones

Functional Group Typical Wavenumber (cm⁻¹) Reference
O-H stretch (Carboxylic Acid) 3000-2500 (broad) [19]
C=O stretch (Carboxylic Acid) 1725-1700 [20][22]
C=O stretch (C-4 Ketone) 1630-1610 [22]
C=C stretch (Aromatic) 1610-1485 [22]

| C-F stretch | 1100-1000 |[19][22] |

Overall Spectroscopic Characterization Workflow

A comprehensive analysis combines these techniques to build a complete picture of the molecule's identity and properties.

G cluster_workflow Spectroscopic Comparison Workflow cluster_struct Techniques cluster_photo Techniques A Synthesis of 6- and 8-Substituted Analogs B Primary Structural Confirmation A->B C Photophysical Characterization A->C NMR NMR (¹H, ¹³C, ¹⁹F) B->NMR IR FTIR B->IR UV UV-Visible Absorption C->UV FL Fluorescence Emission C->FL D Comparative Data Analysis E Structure-Property Relationship Elucidation D->E NMR->D IR->D UV->D FL->D

Caption: A logical workflow for the comprehensive spectroscopic characterization and comparison of novel fluoroquinolone derivatives.

Conclusion

The spectroscopic characterization of 6- and 8-substituted fluoroquinolones is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. UV-Visible and Fluorescence spectroscopies offer a window into the electronic and photophysical behavior, which is critical for understanding properties like light absorption and phototoxicity. FTIR serves as a robust tool for functional group confirmation. Ultimately, NMR spectroscopy stands as the definitive technique for elucidating the precise isomeric structure by mapping the distinct electronic environments created by substitutions at the C-6 and C-8 positions.

By integrating the data from these methods, researchers can effectively confirm the synthesis of target molecules, compare the impact of specific substitutions, and build predictive models that link molecular structure to biological activity. This comprehensive approach is indispensable for accelerating the development of the next generation of safer and more effective fluoroquinolone antibiotics.

References

  • García-Galán, M. J., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Turel, M., et al. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Mavromoustakos, T., et al. (2001). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. Available at: [Link]

  • Zovko, M., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed. Available at: [Link]

  • García-Galán, M. J., et al. (2021). Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degradation. ACS EST Water. Available at: [Link]

  • Hossain, M. A., et al. (2022). A prompt technique to identify fluoroquinolone antibiotics (FQs) residue in the environments. MethodsX. Available at: [Link]

  • Manjunatha, H., et al. (2022). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Semantic Scholar. Available at: [Link]

  • Shenderovich, I. G., et al. (2003). The betainelike structure and infrared spectra of drugs of the fluoroquinolone group. ResearchGate. Available at: [Link]

  • Islam, M. R., et al. (2012). FTIR and XRD investigations of some fluoroquinolones. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2013). Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation. Scirp.org. Available at: [Link]

  • Singh, S., et al. (2018). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies. Available at: [Link]

  • da Silva, F. C., et al. (2012). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]

  • Uivarosi, V., et al. (2013). Representative overlaid IR spectra of: ciprofloxacin (a), norfloxacin-bismuth complex (1), ofloxacin-bismuth complex (2) and ciprofloxacin-bismuth complex (3). ResearchGate. Available at: [Link]

  • Singh, S., et al. (2017). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • El-Gizawy, S. M., et al. (2022). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin. PubMed Central. Available at: [Link]

  • da Silva, F. C., et al. (2012). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Manjunatha, H., et al. (2022). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2002). Spectroscopic Properties of Fluoroquinolone Antibiotics in Water–methanol and Water–acetonitrile Mixed Solvents. Semantic Scholar. Available at: [Link]

  • Du, L., et al. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Available at: [Link]

  • Alangari, A., et al. (2024). Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. World Journal of Advanced Research and Reviews. Available at: [Link]

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  • Ukai, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]

  • Zhao, G., et al. (2017). Effects of N-1 substituent on the phototoxicity of fluoroquinolone antibiotics: comparison of pefloxacin and difloxacin. ResearchGate. Available at: [Link]

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  • Escribano, E., et al. (1996). Structure-absorption relationships of a series of 6-fluoroquinolones. PubMed Central. Available at: [Link]

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  • Monti, S., et al. (2001). Multifaceted Photoreactivity of 6‐Fluoro‐7‐aminoquinolones from the Lowest Excited States in Aqueous Media: A Study by Nanosecond and Picosecond Spectroscopic Techniques. ResearchGate. Available at: [Link]

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  • Polishchuk, A. V., et al. (2012). Spectroscopic and Photophysical Properties of Protonated Forms of Some Fluoroquinolones in Solutions. ResearchGate. Available at: [Link]

  • Umezawa, K., et al. (1997). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. National Institutes of Health (NIH). Available at: [Link]

  • Kim, H., et al. (2002). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. PubMed. Available at: [Link]

  • Mizuki, Y., et al. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Păun, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]

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  • Shinde, D. B., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

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Comparative

The Modern Drug Discovery Navigator: An In Silico Comparative Guide to 6-Fluoroquinoline-8-carbaldehyde

In the contemporary landscape of pharmaceutical research, the imperative to accelerate the identification of viable drug candidates while mitigating late-stage attrition is paramount. In silico predictive modeling has em...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of pharmaceutical research, the imperative to accelerate the identification of viable drug candidates while mitigating late-stage attrition is paramount. In silico predictive modeling has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to evaluate the pharmacokinetic and physicochemical properties of novel chemical entities before committing to extensive and resource-intensive laboratory synthesis and testing.[1][2][3] This guide provides a comprehensive in silico analysis of "6-Fluoroquinoline-8-carbaldehyde," a heterocyclic compound of interest, and benchmarks its properties against its parent scaffold and a clinically successful fluoroquinolone antibiotic.

This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It eschews a rigid template in favor of a narrative that logically unfolds the scientific rationale behind the in silico evaluation process. We will delve into the causality of computational choices, ensuring that each step is a self-validating component of a robust predictive workflow.

The Strategic Imperative of Early-Stage In Silico Profiling

This guide will utilize widely accessible and validated web-based platforms, SwissADME and pkCSM, to generate a comprehensive predictive profile for our target molecule and its comparators.[8] These tools leverage sophisticated algorithms and extensive databases of experimental data to provide reliable estimations of a wide array of molecular properties.[1][9]

The Subject of Our Investigation: 6-Fluoroquinoline-8-carbaldehyde and Its Comparators

Our primary molecule of interest is 6-Fluoroquinoline-8-carbaldehyde . The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[10][11] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability and receptor binding affinity.[4]

To provide a meaningful context for our analysis, we will compare 6-Fluoroquinoline-8-carbaldehyde against two benchmark compounds:

  • Quinoline-8-carbaldehyde: The non-fluorinated parent compound. This comparison will illuminate the specific effects of the fluorine substitution.[5][12]

  • Ciprofloxacin: A widely prescribed second-generation fluoroquinolone antibiotic. This provides a real-world clinical comparator, offering insights into the desirable property space for an antibacterial agent.[10]

The In Silico Prediction Workflow: A Step-by-Step Guide

The following workflow outlines the process for generating the predictive data for our three compounds of interest. This systematic approach ensures consistency and allows for a direct comparison of the results.

G cluster_0 Compound Selection cluster_1 In Silico Prediction Tools cluster_2 Data Generation & Analysis cluster_3 Comparative Assessment 6-Fluoroquinoline-8-carbaldehyde 6-Fluoroquinoline-8-carbaldehyde SwissADME SwissADME 6-Fluoroquinoline-8-carbaldehyde->SwissADME pkCSM pkCSM 6-Fluoroquinoline-8-carbaldehyde->pkCSM Quinoline-8-carbaldehyde Quinoline-8-carbaldehyde Quinoline-8-carbaldehyde->SwissADME Quinoline-8-carbaldehyde->pkCSM Ciprofloxacin Ciprofloxacin Ciprofloxacin->SwissADME Ciprofloxacin->pkCSM Physicochemical_Properties Physicochemical Properties (MW, logP, Solubility, etc.) SwissADME->Physicochemical_Properties Drug_Likeness Drug-Likeness Evaluation (Lipinski's Rule of Five, etc.) SwissADME->Drug_Likeness ADMET_Profile ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) pkCSM->ADMET_Profile Comparative_Tables Generation of Comparative Data Tables Physicochemical_Properties->Comparative_Tables ADMET_Profile->Comparative_Tables Drug_Likeness->Comparative_Tables Interpretation Interpretation of Results & Structure-Property Relationship Analysis Comparative_Tables->Interpretation

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Fluoroquinoline-8-carbaldehyde

This document provides a detailed protocol for the safe handling and disposal of 6-Fluoroquinoline-8-carbaldehyde. As a niche research chemical, specific safety data may not be readily available for this exact compound.

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 6-Fluoroquinoline-8-carbaldehyde. As a niche research chemical, specific safety data may not be readily available for this exact compound. Therefore, this guide synthesizes field-proven best practices with hazard data from structurally analogous compounds, such as other fluoroquinolines and quinoline carboxaldehydes, to establish a robust and self-validating safety protocol. The primary directive is to treat this compound with the caution required for hazardous chemical waste, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Identification and Risk Assessment

Due to the presence of the quinoline nucleus, a fluorine substituent, and an aldehyde functional group, 6-Fluoroquinoline-8-carbaldehyde is presumed to present several hazards. Data from similar compounds, such as 6-Fluoroquinoline-2-carboxaldehyde and 6-Quinolinecarboxaldehyde, indicate that the primary risks include irritation to the skin, eyes, and respiratory system.[1][2] The quinoline structure itself is known to be biologically active and requires careful handling.[3][4]

The causality behind this presumptive classification lies in the reactivity of the functional groups. The aldehyde group can be a sensitizer and irritant, while halogenated aromatic systems often possess metabolic pathways that can lead to toxicity. Therefore, a conservative approach to risk assessment is mandatory.

Hazard Category Classification (Presumptive) Precautionary Statements Source (Analogous Compounds)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)H335: May cause respiratory irritation.[1]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)H302: Harmful if swallowed.[5]
Aquatic Hazard (Chronic) Category 3 (Harmful to aquatic life)H412: Harmful to aquatic life with long lasting effects.[5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal procedure, it is imperative to work within a controlled environment and utilize the correct PPE. This protocol is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All handling of 6-Fluoroquinoline-8-carbaldehyde, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Safety Stations: Ensure that an eyewash station and a safety shower are unobstructed and readily accessible.[5][7]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Wear tight-fitting chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are regularly inspected for tears or holes before use.[6]

  • Body Protection: A lab coat must be worn and fully fastened. Closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[6]

Step-by-Step Disposal Protocol

Under no circumstances should 6-Fluoroquinoline-8-carbaldehyde or its containers be disposed of in regular trash or down the sewer system.[3][6] It must be managed as hazardous waste through an approved institutional or commercial channel.

Experimental Workflow: Waste Segregation and Collection
  • Identify Waste Streams:

    • Solid Waste: Includes residual 6-Fluoroquinoline-8-carbaldehyde, contaminated weighing paper, and any contaminated consumables like pipette tips or TLC plates.

    • Liquid Waste: Includes solutions containing the compound. Note: Halogenated and non-halogenated liquid waste streams should typically be segregated according to your institution's guidelines.

  • Select a Compatible Waste Container:

    • Use a designated, sealable, and clearly labeled hazardous waste container. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice.

  • Collect Waste:

    • Carefully transfer waste into the designated container inside a fume hood.

    • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "6-Fluoroquinoline-8-carbaldehyde," and any other constituents.

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][8]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[8][9]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (Solid or Liquid containing 6-Fluoroquinoline-8-carbaldehyde) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood Start->PPE Segregate Step 2: Segregate Waste (Solid vs. Liquid) (Halogenated vs. Non-Halogenated) PPE->Segregate Container Step 3: Place in Designated and Compatible Hazardous Waste Container Segregate->Container Label Step 4: Securely Seal and Label Container with Contents and Hazard Warnings Container->Label Store Step 5: Move to Designated Secondary Containment Storage Area Label->Store EHS Step 6: Arrange Pickup via Institutional EHS or Licensed Disposal Company Store->EHS

Caption: Workflow for the safe disposal of 6-Fluoroquinoline-8-carbaldehyde.

Spill and Decontamination Procedures

Accidental spills must be handled promptly and safely. The procedure varies based on the scale of the spill.

Protocol for Small Spills (Solid)
  • Evacuate and Secure: Restrict access to the spill area. Ensure the fume hood is operational.

  • Don PPE: Wear all mandatory PPE, including respiratory protection if necessary.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[3] Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Quinoline Impurity 1.
  • Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-2-carboxaldehyde 96%.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Fluoroquinoline-2-carboxaldehyde.
  • Fisher Scientific. (2024). Safety Data Sheet: 6-Fluoroquinoline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • Fisher Scientific. (2009). Safety Data Sheet: 6-Quinolinecarboxaldehyde.
  • BenchChem. (2025). Safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

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Handling

A Comprehensive Guide to the Safe Handling of 6-Fluoroquinoline-8-carbaldehyde

This guide provides essential safety protocols and operational directives for the handling of 6-Fluoroquinoline-8-carbaldehyde, a key reagent in contemporary pharmaceutical research and development. As a substituted quin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 6-Fluoroquinoline-8-carbaldehyde, a key reagent in contemporary pharmaceutical research and development. As a substituted quinoline, this compound and its derivatives are integral to the synthesis of novel therapeutic agents. However, its chemical properties necessitate a robust understanding and implementation of safety measures to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven best practices.

Hazard Identification and Risk Assessment

Based on these analogs, 6-Fluoroquinoline-8-carbaldehyde should be handled as a substance that:

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

  • May be harmful if swallowed .

  • Is potentially toxic in contact with skin .

  • May be a suspected carcinogen , as quinoline itself has been shown to cause liver cancer in animals.

  • Poses a threat to aquatic life with long-lasting effects .

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment must consider the scale of the reaction, the potential for aerosolization, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 6-Fluoroquinoline-8-carbaldehyde. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatN95 respirator or higher
Solution Preparation Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Reaction Setup and Workup Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Handling Large Quantities (>10g) Chemical splash goggles and face shieldHeavy-duty butyl or neoprene gloves over nitrile glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges

Rationale for PPE Selection:

  • Eye and Face Protection: The irritant nature of aromatic aldehydes necessitates the use of chemical splash goggles at all times.[3] A face shield provides an additional layer of protection against splashes during solution preparation and transfers.[3]

  • Hand Protection: Due to the potential for skin irritation and toxicity, double-gloving with nitrile or neoprene gloves is recommended for most procedures.[4] For handling larger quantities or for prolonged tasks, more robust gloves such as butyl rubber are advisable, as they offer excellent resistance to a wide range of chemicals, including aldehydes.[5] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard lab coat provides a baseline level of protection.[3] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When handling the solid compound outside of a fume hood, an N95 respirator is necessary to prevent the inhalation of fine particles. All other operations should be conducted within a certified chemical fume hood to minimize vapor inhalation.

Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Outer Gloves (cuffed over the sleeves of the lab coat)

Doffing Sequence:

  • Outer Gloves (peel off without touching the outside)

  • Chemical-Resistant Apron (if used)

  • Face Shield and Goggles

  • Lab Coat (peel off by turning it inside out)

  • Inner Gloves

  • Respiratory Protection (if used)

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Designate a specific area within the fume hood for handling 6-Fluoroquinoline-8-carbaldehyde to contain any potential spills.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Perform this task in a well-ventilated area, preferably within a fume hood, and wear respiratory protection.

  • Dissolution: Add the solid 6-Fluoroquinoline-8-carbaldehyde to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction: Conduct all reactions in a clean, dry reaction vessel within the fume hood. Ensure that the reaction setup is secure and that any potential pressure buildup can be safely vented.

  • Post-Reaction: After the reaction is complete, any contaminated glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsates as hazardous waste.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the laboratory safety officer.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the potential hazards.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate level of PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to create a dike around the spill to prevent it from spreading.[6]

  • Neutralize (if applicable and safe): For spills of acidic or basic solutions containing the compound, neutralization may be possible with a suitable agent (e.g., sodium bicarbonate for acids).[7] This should only be attempted by trained personnel.

  • Clean Up: Carefully scoop the absorbent material into a designated hazardous waste container.[7] Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[8]

  • Decontaminate: Thoroughly decontaminate the area and any equipment that came into contact with the chemical.

Disposal Plan

All waste containing 6-Fluoroquinoline-8-carbaldehyde, including unreacted material, contaminated solvents, and disposable PPE, must be treated as hazardous waste.

  • Waste Segregation: Segregate halogenated waste streams from non-halogenated waste to facilitate proper disposal.

  • Containerization: Collect all waste in clearly labeled, leak-proof containers. The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Method: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[9] This ensures the complete destruction of the compound and prevents its release into the environment. Deep well injection or disposal in a hazardous waste landfill may also be options in accordance with local and national regulations.[9]

  • Institutional Guidelines: Always consult and follow your institution's specific guidelines for hazardous waste disposal.

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling 6-Fluoroquinoline-8-carbaldehyde task Assess Task: - Scale - Aerosolization Potential - Duration start->task weighing Weighing Solid? task->weighing solution Solution Prep/ Reaction? weighing->solution No ppe_weighing Minimum PPE: - Goggles - Double Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing Yes large_scale Large Scale (>10g)? solution->large_scale Yes ppe_solution Minimum PPE: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemical Resistant Apron - Fume Hood solution->ppe_solution No large_scale->ppe_solution No ppe_large_scale Enhanced PPE: - Goggles & Face Shield - Heavy-duty Butyl/Neoprene Gloves - Chemical Resistant Suit - Full-face Respirator large_scale->ppe_large_scale Yes end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_large_scale->end

Caption: PPE selection workflow based on the task.

Spill Response Logic

This diagram outlines the logical flow of actions in the event of a chemical spill.

Spill_Response spill Spill Occurs evacuate Evacuate & Alert spill->evacuate assess Assess Hazard Level evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Incident Report dispose->end

Caption: Logical flow for responding to a chemical spill.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 6-Fluoroquinoline-8-carbaldehyde and ensure a safe and productive laboratory environment.

References

  • Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-2-carboxaldehyde 96%.
  • Fisher Scientific. (n.d.). 6-Fluoroquinoline-2-carboxaldehyde, 97%.
  • Hazmat School. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • University of British Columbia. (n.d.). Spill Clean up Procedure.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Fluoroquinoline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
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  • Science Stuff. (2010, June 10). Material Safety Data Sheet: Quinoline.
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  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
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  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • The Glove Guru. (2024, March 10). Glove Chemical Resistant Chart.
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  • Ohio Environmental Protection Agency. (2023, July). The Disposal of Hazardous Waste Pharmaceuticals FAQs.
  • BenchChem. (n.d.). Proper Disposal of 1-(5-Fluoropyrimidin-2-yl)indoline: A Guide for Laboratory Professionals.
  • Ossila. (n.d.). 6-Chloro-8-fluoroquinoline.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Florida Department of Environmental Protection. (2017, February). List of Pharmaceuticals that are Potentially Hazardous Wastes When Discarded.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoline-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoline-8-carbaldehyde
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